4-(4-methylphenyl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZWBOTTBCWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111016-46-7 | |
| Record name | 4-(4-methylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Data of 4-(4-methylphenyl)-1H-pyrazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 4-Aryl-1H-pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1] The introduction of an aryl substituent at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and spatial conformation, which in turn dictates its biological interactions. 4-(4-methylphenyl)-1H-pyrazole, with its tolyl moiety, presents a unique combination of aromatic and aliphatic features, making its unambiguous structural confirmation paramount for any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.
This guide will walk through the expected spectroscopic signatures of this compound, providing both theoretical expectations and practical insights based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum of this compound
Based on established chemical shift principles and data from analogous 4-aryl pyrazoles, the following ¹H NMR spectral characteristics are anticipated for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| NH (pyrazole) | ~13.0 (broad) | Singlet (br s) | 1H | - |
| H-3/H-5 (pyrazole) | ~7.9 - 8.1 | Singlet (s) | 2H | - |
| H-2'/H-6' (phenyl) | ~7.4 - 7.6 | Doublet (d) | 2H | ~8.0 |
| H-3'/H-5' (phenyl) | ~7.2 - 7.3 | Doublet (d) | 2H | ~8.0 |
| CH₃ (tolyl) | ~2.3 - 2.4 | Singlet (s) | 3H | - |
Note: Predicted values are based on general knowledge of substituted pyrazoles and may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
NH Proton: The proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and potential intermolecular hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
-
Pyrazole Protons (H-3/H-5): Due to the tautomerism in N-unsubstituted pyrazoles, the H-3 and H-5 protons are chemically equivalent and will appear as a single, sharp singlet.[2]
-
Aromatic Protons: The tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the pyrazole ring (H-2'/H-6') are expected to be slightly more deshielded than the meta protons (H-3'/H-5') due to the electronic effects of the pyrazole substituent.
-
Methyl Protons: The methyl protons of the tolyl group will appear as a sharp singlet in the aliphatic region of the spectrum.
¹³C NMR Spectrum of 4-phenyl-1H-pyrazole (Analogue Data)
The following table presents the experimental ¹³C NMR data for 4-phenyl-1H-pyrazole, which serves as a basis for predicting the spectrum of this compound.
| Carbon Assignment (4-phenyl-1H-pyrazole) | Chemical Shift (δ, ppm) |
| C-3/C-5 (pyrazole) | ~135.0 |
| C-4 (pyrazole) | ~119.0 |
| C-1' (phenyl) | ~133.0 |
| C-2'/C-6' (phenyl) | ~125.0 |
| C-3'/C-5' (phenyl) | ~129.0 |
| C-4' (phenyl) | ~127.0 |
Source: Based on typical values for 4-aryl pyrazoles.[3]
Predicted ¹³C NMR Spectrum for this compound:
For the title compound, we would expect similar chemical shifts for the pyrazole carbons. The phenyl carbons will be influenced by the methyl substituent, and an additional signal for the methyl carbon will be present.
| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |
| C-3/C-5 (pyrazole) | ~135.0 |
| C-4 (pyrazole) | ~119.0 |
| C-1' (phenyl) | ~130.0 |
| C-2'/C-6' (phenyl) | ~125.0 |
| C-3'/C-5' (phenyl) | ~130.0 |
| C-4' (phenyl) | ~138.0 |
| CH₃ (tolyl) | ~21.0 |
Interpretation and Causality:
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system.
-
Aromatic Carbons: The C-4' carbon of the tolyl group, being attached to the electron-donating methyl group, will be shifted downfield. The other aromatic carbon signals will be similar to those of the 4-phenyl-1H-pyrazole analogue.
-
Methyl Carbon: A signal around 21 ppm is characteristic of a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum of this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |
| C=C and C=N Stretches | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| C-H Bending (Aromatic) | 690 - 900 | Strong |
Note: Based on general IR correlation tables and data for pyrazole derivatives.[4]
Interpretation and Causality:
-
N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.[5]
-
C-H Stretches: The spectrum will show distinct regions for aromatic and aliphatic C-H stretching vibrations.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations, which are unique to the molecule. The strong absorptions in the 690-900 cm⁻¹ range are characteristic of the out-of-plane C-H bending of the substituted aromatic rings.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrum of this compound
The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Molecular Ion:
-
[M]⁺•: m/z = 158.20
Major Fragmentation Pathways: The fragmentation of 4-aryl pyrazoles often involves the loss of small, stable molecules like HCN and N₂.[6] For this compound, key fragmentation steps would likely include:
-
Loss of HCN: [M - HCN]⁺• at m/z 131
-
Loss of N₂: [M - N₂]⁺• at m/z 130
-
Loss of a methyl radical followed by other fragmentations.
A proposed fragmentation pathway is illustrated in the diagram below.
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Data Acquisition:
-
The eluent from the GC is directed into the MS ion source.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) in EI mode (typically at 70 eV).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide has outlined the expected spectral data based on theoretical principles and analysis of analogous compounds. The provided protocols offer a standardized approach for data acquisition, ensuring reproducibility and reliability. For any definitive structural assignment, a complete set of experimental data for the specific compound is essential. This guide serves as a robust framework for researchers to interpret their experimental findings and confidently characterize this and other related pyrazole derivatives.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(4-methylphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-methylphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the spectral characteristics, solubility, thermal stability, and reactivity of this pyrazole derivative. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application.
Introduction
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities and applications in drug discovery.[1] The pyrazole nucleus is a key pharmacophore in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of an aryl substituent at the 4-position of the pyrazole ring, as seen in this compound, can significantly influence its physicochemical properties and biological interactions. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their studies.
Chemical Structure and Isomerism
The structure of this compound consists of a five-membered aromatic pyrazole ring substituted with a p-tolyl group at the C4 position. A key feature of N-unsubstituted pyrazoles is the existence of tautomers due to the rapid interconversion of the proton between the two nitrogen atoms. This tautomerism can influence the compound's reactivity and spectroscopic properties.
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Appearance | Dark brown solid | [2] |
| Melting Point | 183-184 °C | [2] |
| Boiling Point (Predicted) | 345.6 ± 21.0 °C | [2] |
| Density (Predicted) | 1.109 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.17 ± 0.50 | [2] |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | [3][4] |
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the structural confirmation of this compound. Based on data from analogous compounds, the following spectral characteristics can be anticipated.[5][6][7]
¹H NMR:
-
Pyrazole Ring Protons: The protons on the pyrazole ring (at C3 and C5) are expected to appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. Due to tautomerism, these protons may be chemically equivalent. The NH proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
p-Tolyl Group Protons: The aromatic protons of the tolyl group will exhibit a characteristic AA'BB' system, with two doublets in the range of δ 7.0-7.5 ppm. The methyl protons will appear as a singlet around δ 2.3-2.4 ppm.
¹³C NMR:
-
Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110-140 ppm.
-
p-Tolyl Group Carbons: The aromatic carbons of the tolyl group will appear in the aromatic region (δ 120-140 ppm), with the methyl carbon resonating at approximately δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring and pyrazole ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of pyrazoles typically shows a prominent molecular ion peak due to the stability of the aromatic ring. The fragmentation pattern of 4-aryl pyrazoles often involves the loss of HCN from the pyrazole ring.[4][8] The fragmentation of the tolyl group may also be observed.
Chemical Properties and Reactivity
Acidity and Basicity
The pyrazole ring is weakly basic at the pyridine-like nitrogen (N2) and weakly acidic at the pyrrole-like nitrogen (N1). The pKa of the conjugate acid is typically around 2.5. The N-H proton can be removed by a strong base.
Electrophilic Substitution
The pyrazole ring is an electron-rich aromatic system and undergoes electrophilic substitution reactions. Due to the directing effect of the two nitrogen atoms, electrophilic attack preferentially occurs at the C4 position.[9] Since this position is already substituted in this compound, electrophilic substitution on the pyrazole ring is less favorable. Reactions would likely occur on the p-tolyl ring, directed by the methyl group to the ortho positions relative to the pyrazole substituent.
Thermal Stability
Aryl-substituted pyrazoles generally exhibit good thermal stability. Studies on related energetic materials containing pyrazole moieties indicate decomposition temperatures well above 200 °C.[10] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the precise decomposition temperature and thermal behavior of this compound.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-aryl-pyrazoles.[6][11] The general approach involves the coupling of a 4-halopyrazole with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Step-by-Step Protocol (Adapted from literature for 4-aryl-pyrazoles): [6][11]
-
Reaction Setup: To a microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv.), 4-methylphenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (2-5 mol%), and Cs₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 90-120 °C for 5-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Applications and Future Directions
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials. Its potential applications span various fields:
-
Drug Development: As a building block for the synthesis of more complex molecules with potential anti-inflammatory, anticancer, or antimicrobial activities.
-
Materials Science: For the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
-
Agrochemicals: As a lead compound for the development of new herbicides and pesticides.
Future research will likely focus on the further derivatization of this core structure to explore its structure-activity relationships and optimize its properties for specific applications.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information presented, including spectral data, reactivity, and a detailed synthetic protocol, serves as a valuable resource for researchers in academia and industry. The versatile nature of this compound suggests that it will continue to be a molecule of significant interest in the years to come.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents due to its synthetic accessibility and versatile structure.[1][3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5][6] In fact, eight FDA-approved small molecule protein kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in targeted therapies.[1][2]
The biological profile of a pyrazole derivative is highly dependent on the substituents attached to its core ring.[3] This structure-activity relationship is the driving force behind the continuous synthesis of novel derivatives. However, synthesis is only the first step. A robust, logical, and efficient screening strategy is paramount to identifying promising lead compounds and elucidating their mechanisms of action.
This guide provides a comprehensive framework for the biological activity screening of novel pyrazole derivatives, designed for researchers and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind the screening cascade, ensuring a scientifically rigorous and efficient discovery process.
The Strategic Framework: A Multi-Stage Screening Cascade
The journey from a newly synthesized pyrazole library to a validated lead compound is a systematic process of filtration. The goal is to efficiently triage hundreds or thousands of compounds, identifying those with the desired biological activity while deprioritizing inactive or overly toxic molecules. This is best conceptualized as a multi-stage cascade.
The initial choice in this cascade is fundamental: will the screen be phenotypic or target-based ?
-
Phenotypic Screening: This empirical approach assesses the effect of a compound on the overall phenotype of a cell or organism (e.g., cell death, inhibition of inflammation) without a preconceived notion of the molecular target.[7][8] It is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.[9][10]
-
Target-Based Screening: This rational, hypothesis-driven approach measures the interaction of a compound with a specific, predetermined biological target, such as a protein kinase or enzyme.[7][11]
A recent analysis has shown that phenotypic approaches have been highly successful in identifying first-in-class small-molecule medicines.[9] For novel pyrazole libraries, where the full biological potential is unknown, a phenotypic primary screen is often the most strategic starting point.
Below is a diagram illustrating a typical screening workflow that integrates both approaches.
Caption: A general workflow for screening novel pyrazole derivatives.
PART I: Primary Screening — Casting a Wide Net to Identify Hits
The primary screen is a high-throughput filter designed to quickly assess a large library of compounds at a single, relatively high concentration (e.g., 10-50 µM). The key is to select an assay that is robust, reproducible, and relevant to the desired therapeutic area.
Core Experiment: The Cytotoxicity/Antiproliferative Assay
For pyrazole derivatives, which are frequently investigated for anticancer activity, a cytotoxicity assay is a logical and informative starting point.[12][13] It identifies compounds that inhibit cell growth or induce cell death, providing the first indication of potential therapeutic efficacy. The MTT assay is a widely used, cost-effective, and reliable colorimetric method for this purpose.[14]
Causality Behind the Choice: The MTT assay measures the metabolic activity of cells. Specifically, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a quantitative proxy for cell viability and proliferation.[15]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system when proper controls are included.
Objective: To determine the percentage of cell viability after treatment with novel pyrazole derivatives.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Novel pyrazole compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare dilutions of the pyrazole compounds in culture medium. For a primary screen, a single final concentration (e.g., 10 µM) is used. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds (represents 100% viability).[16]
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[16]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[15]
Data Analysis & Hit Identification: The percentage of cell viability is calculated relative to the vehicle control: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100
A compound is typically defined as a "hit" if it reduces cell viability below a certain threshold, often 50%, at the screening concentration.
PART II: Secondary Assays — Validating Hits and Determining Potency
Primary hits are promising but not yet proven. Secondary assays are crucial to confirm the initial activity, rule out artifacts, and quantify the compound's potency.
Core Experiment: Dose-Response and IC50 Determination
The single-concentration data from a primary screen does not reveal potency. The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's potency and is defined as the concentration required to inhibit a biological process by 50%.[17] Determining the IC50 is a critical step for validating and ranking hits.[15]
Causality Behind the Choice: An IC50 value provides a quantitative, reproducible measure of potency that allows for direct comparison between different compounds.[18] This is essential for structure-activity relationship (SAR) studies, which aim to link chemical modifications to changes in biological activity. A steep dose-response curve suggests a specific mode of action, whereas a shallow curve might indicate non-specific effects or toxicity.
Step-by-Step Methodology:
-
Assay Setup: The experimental setup is identical to the primary MTT assay.
-
Serial Dilutions: Instead of a single concentration, treat cells with a range of concentrations of the hit compound. A common approach is to use an 8-point, 3-fold serial dilution (e.g., 100 µM, 33.3 µM, 11.1 µM, ...).
-
Data Processing: Calculate the % Viability (or % Inhibition, which is 100 - % Viability) for each concentration.
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) using software like GraphPad Prism.[19][20] The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[21]
Data Presentation: Summarizing Potency
Quantitative data from dose-response experiments should be summarized in a clear, tabular format.
| Compound ID | Target Cell Line | IC50 (µM) [95% CI] |
| PYR-001 | MCF-7 | 2.5 [2.1 - 3.0] |
| PYR-002 | MCF-7 | 15.8 [12.5 - 19.9] |
| PYR-003 | MCF-7 | > 100 |
| Doxorubicin | MCF-7 | 0.95 [0.8 - 1.1] |
Hypothetical data for illustrative purposes.
Orthogonal and Target-Specific Assays
PART III: Elucidating the Mechanism of Action (MoA)
Identifying a potent compound is a major milestone, but understanding how it works is critical for further development. MoA studies aim to connect the phenotypic effect of a compound to a specific molecular target and signaling pathway.[27][28]
Target Deconvolution and Validation
For a hit from a phenotypic screen, the molecular target is unknown. A variety of techniques, including affinity chromatography, genetic approaches, and computational methods like network pharmacology, can be used to identify potential protein targets.[29]
Once a putative target is identified—for example, a specific protein kinase—a direct, target-based biochemical assay is required for validation. Pyrazole derivatives are known to inhibit a wide range of kinases, including Akt, JAK, and components of the MAPK/ERK pathway, by competing with ATP in the kinase's hinge region.[1][2][30]
Caption: A pyrazole derivative inhibiting the MAPK/ERK signaling pathway.
This diagram illustrates a hypothetical MoA where a pyrazole derivative is found to be a B-raf kinase inhibitor.[2] The next logical step is to perform a cell-based assay, such as a Western blot, to confirm that the compound inhibits the phosphorylation of downstream targets like MEK and ERK in treated cells. This provides direct evidence of target engagement within a cellular context, validating the proposed MoA.[1]
The logical relationship between these experiments is crucial: the phenotypic observation (cytotoxicity) leads to a hypothesis about a target (B-raf), which is confirmed with a biochemical assay (kinase inhibition) and then validated in a cellular context (pathway analysis).
Caption: Logical flow for validating a compound's Mechanism of Action.
Conclusion
The biological screening of novel pyrazole derivatives is a systematic, multi-layered process that requires careful planning and execution. By employing a strategic cascade that begins with broad phenotypic screening, progresses to rigorous hit validation and potency determination, and culminates in detailed mechanism of action studies, researchers can efficiently navigate the complex path of drug discovery. This integrated approach, grounded in scientific causality and validated by orthogonal experiments, maximizes the potential of the privileged pyrazole scaffold to yield the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 9. plengegen.com [plengegen.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. courses.edx.org [courses.edx.org]
- 19. clyte.tech [clyte.tech]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Amanote [app.amanote.com]
- 27. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Mechanism of Action of 4-(4-methylphenyl)-1H-pyrazole
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring is a prominent structural motif in a multitude of pharmaceutically active compounds, valued for its synthetic accessibility and broad range of biological activities.[1][2][3] Compounds incorporating this five-membered heterocyclic ring, which contains two adjacent nitrogen atoms, have demonstrated efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents, among other therapeutic applications.[2][4] The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic profiles.[5] This guide focuses on a specific derivative, 4-(4-methylphenyl)-1H-pyrazole, outlining a comprehensive, multi-tiered strategy to elucidate its mechanism of action (MoA) for researchers, scientists, and drug development professionals. A thorough understanding of a compound's MoA is critical for rational drug design, predicting potential side effects, and identifying patient populations most likely to respond to treatment.[6]
Phase 1: Unbiased Target Identification Strategies
The initial phase of an MoA investigation aims to identify the direct molecular target(s) of this compound without preconceived bias. This is a crucial step as small molecules can often interact with multiple proteins, and identifying the specific interaction responsible for a therapeutic effect is paramount.[7][8]
Affinity-Based Proteomics: Fishing for Targets
Affinity-based proteomics is a powerful technique to isolate and identify proteins that physically interact with a small molecule.[7] This approach involves chemically modifying the compound of interest to serve as "bait" to "fish" for its binding partners within a complex biological sample, such as a cell lysate.
Experimental Workflow: Affinity Pulldown Coupled with Mass Spectrometry
Detailed Protocol: On-Bead Affinity Matrix Pulldown
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm (e.g., polyethylene glycol) at a position determined not to interfere with its biological activity. Covalently attach this linker to a solid support, such as agarose beads.[7][9]
-
Lysate Preparation: Prepare a lysate from a relevant cell line or tissue sample, ensuring the preservation of protein integrity.
-
Incubation: Incubate the lysate with the compound-conjugated beads to allow for the formation of protein-ligand complexes.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identify them using mass spectrometry.[7]
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a cellular context.[10][11][12] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[13][14] This allows for the identification of direct targets without the need for compound modification.
Experimental Workflow: CETSA®
Detailed Protocol: CETSA®
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heat Challenge: Aliquot the treated cells and expose them to a range of temperatures for a defined period (e.g., 3 minutes).[10]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point using methods such as Western blotting for a specific candidate or mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14]
Phase 2: Hypothesis-Driven Target Validation and Pathway Analysis
Once a list of potential targets is generated from the unbiased screening, the next phase involves validating these interactions and understanding their functional consequences within cellular signaling pathways.
Broad-Scale Profiling Against Known Target Families
Given the prevalence of pyrazole derivatives as modulators of key enzyme families and receptor systems, a logical step is to screen this compound against large panels of kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[1][5]
-
Kinome Profiling: Dysregulation of kinase activity is implicated in a wide range of diseases.[15] Screening against a comprehensive kinase panel can quickly identify if the compound acts as a kinase inhibitor.[15][16][17] Several commercial services offer kinome profiling.[18][19]
-
GPCR Screening: GPCRs are a major class of drug targets, involved in numerous physiological processes.[20][21] Functional assays, such as those measuring changes in intracellular calcium or cAMP levels, can determine if the compound modulates GPCR activity.[22][23]
-
Nuclear Receptor Profiling: Nuclear receptors are ligand-activated transcription factors that regulate gene expression and are implicated in various diseases.[24][25] Cell-based reporter assays can assess the compound's ability to activate or inhibit nuclear receptor signaling.[26][27][28]
Table 1: Hypothetical Broad-Scale Profiling Results for this compound
| Target Class | Assay Type | Result | Implication |
| Kinases | Kinome-wide activity screen | Inhibition of Kinase X (IC50 = 150 nM) | Potential kinase inhibitor |
| GPCRs | Calcium flux assay | No significant activity | Unlikely to be a direct GPCR modulator |
| Nuclear Receptors | Luciferase reporter assay | Agonist activity for NR Y (EC50 = 500 nM) | Potential nuclear receptor agonist |
Direct Target Engagement and Enzymatic Assays
For promising candidates identified in the broad-scale screens (e.g., Kinase X and Nuclear Receptor Y), direct binding and functional assays are essential for confirmation.
Detailed Protocol: In Vitro Kinase Assay
-
Reagents: Obtain purified, active Kinase X, its specific substrate, and ATP.
-
Reaction Setup: In a multi-well plate, combine Kinase X, its substrate, and varying concentrations of this compound in a suitable reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, measure the amount of phosphorylated substrate using a suitable detection method (e.g., TR-FRET, ADP-Glo).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[29]
Cellular Pathway Analysis
To understand the downstream consequences of target engagement, it is crucial to investigate the modulation of relevant signaling pathways within the cell.
Detailed Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins in the Kinase X pathway.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Signaling Pathway Visualization
Phase 3: Phenotypic and In Vivo Validation
The final phase connects the molecular mechanism to a cellular or physiological outcome.
Cell-Based Phenotypic Assays
Based on the identified target and pathway, design cell-based assays that measure a relevant phenotype. For example, if Kinase X is involved in cell proliferation, a cell viability assay would be appropriate. Several pyrazole derivatives have shown antiproliferative activity.[30][31][32]
Detailed Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Target Engagement and Efficacy
To confirm that the compound engages its target in a living organism, in vivo studies are necessary.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of the compound in the plasma and target tissue with a biomarker of target engagement (e.g., inhibition of substrate phosphorylation for Kinase X).
-
Efficacy Studies: In a relevant animal model of disease, assess the therapeutic efficacy of this compound.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a complex but essential undertaking in the drug discovery process.[33] The integrated, multi-phase approach outlined in this guide, beginning with unbiased target identification and progressing through hypothesis-driven validation and in vivo studies, provides a robust framework for success. By combining cutting-edge techniques such as affinity proteomics and CETSA® with established biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's molecular interactions and its ultimate therapeutic potential.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pharmaron.com [pharmaron.com]
- 18. assayquant.com [assayquant.com]
- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. ionbiosciences.com [ionbiosciences.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 29. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 31. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanism of Action Studies - Biognosys [biognosys.com]
A Technical Guide to the Discovery of Novel Pyrazole-Based Therapeutic Agents
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have led to its incorporation into numerous clinically successful drugs.[3][4] This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the discovery of new pyrazole-based therapeutics. Moving beyond a simple recitation of methods, we will explore the causal relationships behind synthetic strategies, the rationale for target selection, and the design of self-validating experimental protocols that bridge the gap from initial synthesis to preclinical evaluation.
Part 1: The Pyrazole Core - Synthesis and Strategic Diversification
The foundation of any drug discovery program is the ability to synthesize a diverse yet rational library of compounds. The pyrazole scaffold offers a rich chemical space accessible through several robust synthetic strategies.[4] The choice of method is not arbitrary; it is dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.
Core Synthetic Methodologies
The most prevalent and versatile methods for constructing the pyrazole ring are rooted in classical condensation reactions.
-
Knorr Pyrazole Synthesis: This remains the cornerstone of pyrazole synthesis, involving the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[5] The regioselectivity of this reaction—critical for establishing clear Structure-Activity Relationships (SAR)—is influenced by the electronic and steric nature of the substituents on both reactants. For instance, using an unsymmetrical dicarbonyl can lead to a mixture of regioisomers, a factor that must be controlled for unambiguous biological data.[6]
-
Condensation with α,β-Unsaturated Carbonyls: This pathway involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones). The initial reaction typically yields a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3][7] The choice of oxidizing agent (e.g., bromine, DDQ, or even air/DMSO under heating) is a key experimental parameter.[6][8]
-
Modern & Green Approaches: Contemporary drug discovery emphasizes efficiency and sustainability. Microwave-assisted organic synthesis can dramatically reduce reaction times for Knorr-type condensations from hours to minutes, often with improved yields.[6] Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the final product, offer a highly efficient route to complex, trisubstituted pyrazoles.[6][9]
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction Initiation: Add a catalytic amount of acid (e.g., concentrated HCl or H₂SO₄) if not using a hydrazine salt.[5]
-
Thermal Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up and Isolation: Allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water or an anti-solvent.
-
Purification: Wash the crude solid with cold water and/or a non-polar solvent (e.g., hexane) to remove impurities. Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Major synthetic pathways to the pyrazole core.
Structure-Activity Relationship (SAR) and Library Design
Systematic modification of the pyrazole core is essential for optimizing potency, selectivity, and pharmacokinetic properties. Each position on the ring offers a vector for diversification.
-
N1-Position: Substitution at this position significantly impacts how the molecule orients within a binding pocket. For example, in the development of cannabinoid receptor antagonists like Rimonabant, a 2,4-dichlorophenyl group at the N1 position was found to be critical for high CB1 receptor affinity.[10]
-
C3 and C5-Positions: These positions often accommodate aryl or heteroaryl groups that can engage in key hydrogen bonding or hydrophobic interactions. In the case of COX-2 inhibitor Celecoxib, a p-sulfonamidophenyl group at N1 and two distinct aryl groups at C3 and C5 are essential for its mechanism and selectivity.[11][12]
-
C4-Position: While often unsubstituted, functionalization at C4 can introduce new interaction points or fine-tune the electronic properties of the ring.
The causality here is direct: rational library design is not about random decoration but about forming and testing hypotheses. If a lead compound shows moderate activity, SAR analysis dictates the next synthetic steps. For example, if a C5-phenyl group is hypothesized to be in a hydrophobic pocket, analogs with more lipophilic substituents (p-chloro, p-tert-butyl) should be synthesized and tested to validate this hypothesis.
| Position | General Role in SAR | Example Modification | Rationale / Hypothesis |
| N1 | Anchoring, deep pocket interactions, PK modulation | Phenyl, substituted phenyl, alkyl chains | Explore hydrophobic pockets, alter metabolic stability. |
| C3 | H-bond donor/acceptor, key binding interactions | (Hetero)aryl, carboxamide, ester | Engage with specific amino acid residues (e.g., Ser, His). |
| C4 | Steric bulk, vector for new interactions, electronics | H, alkyl, halogen, aldehyde | Fine-tune ligand shape, probe for additional binding space. |
| C5 | Hydrophobic interactions, selectivity determinant | (Hetero)aryl, alkyl | Fill hydrophobic pockets, differentiate between related targets. |
| Caption: Table summarizing strategic points for SAR diversification on the pyrazole scaffold. |
Part 2: Target Selection and Mechanistic Elucidation
The broad biological activity of pyrazoles stems from their ability to effectively mimic other chemical motifs and present functional groups in precise three-dimensional orientations, allowing them to interact with a wide range of biological targets.[2][13][14]
Prominent Biological Targets
-
Enzymes: Pyrazoles are highly effective enzyme inhibitors. The most notable example is the selective inhibition of cyclooxygenase-2 (COX-2) by Celecoxib .[15][16] Other pyrazole-containing drugs target kinases, which are central to cancer cell signaling, and monoamine oxidases (MAO), relevant in neurological disorders.[17][18]
-
G-Protein Coupled Receptors (GPCRs): Rimonabant was the first-in-class selective cannabinoid CB1 receptor antagonist/inverse agonist, demonstrating the scaffold's utility for targeting GPCRs involved in metabolic and psychiatric conditions.[19][20]
-
Nuclear Receptors: Stanozolol , a synthetic anabolic steroid, features a pyrazole ring fused to the steroid backbone. Its mechanism involves binding to and activating androgen receptors, which modulate gene expression related to protein synthesis.[21][22][23]
Case Study: Mechanism of Selective COX-2 Inhibition
The discovery of Celecoxib was a landmark in rational drug design, predicated on exploiting a subtle structural difference between two enzyme isoforms.
-
The Biological Causality: Prostaglandins, key mediators of pain and inflammation, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[15][24] The COX-1 isoform is constitutively expressed and plays a protective role in the gastric mucosa and platelet function.[16] The COX-2 isoform is inducible and is upregulated at sites of inflammation.[12] Non-selective NSAIDs inhibit both, leading to anti-inflammatory effects but also gastrointestinal side effects. The goal was to inhibit only COX-2.
-
The Structural Solution: The active site of COX-2 contains a larger, more accommodating hydrophilic side pocket compared to COX-1.[12] The design of Celecoxib incorporated a polar sulfonamide side chain on one of the N1-phenyl rings.[15] This group is too bulky to fit into the narrower COX-1 active site but fits perfectly into the COX-2 side pocket, anchoring the drug and leading to potent and selective inhibition.[12] This selectivity is the direct cause of its improved gastrointestinal safety profile compared to non-selective NSAIDs.[16]
Caption: Mechanism of selective COX-2 inhibition by pyrazole-based agents.
Part 3: A Validated Preclinical Evaluation Workflow
Once a library of pyrazole derivatives is synthesized, a hierarchical screening cascade is required to identify promising candidates. Each step should be designed to answer a specific question, with clear go/no-go criteria.
Caption: Hierarchical workflow for preclinical evaluation of pyrazole agents.
In Vitro Assays: Potency, Selectivity, and Cellular Effects
The initial phase aims to rapidly identify compounds that interact with the desired target and function in a cellular context.
This protocol is fundamental for assessing the anticancer potential of novel pyrazole derivatives.[25]
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, DU145 prostate cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[26][27]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key SAR Insights |
| PZ-001 | MCF-7 | 12.5 | Baseline scaffold with phenyl at N1, methyl at C3. |
| PZ-002 | MCF-7 | 8.2 | Addition of a p-chloro group to N1-phenyl enhances activity. |
| PZ-003 | MCF-7 | 1.5 | Replacement of C3-methyl with a thiophene ring significantly boosts potency. |
| PZ-004 | DU145 | > 50 | Demonstrates selectivity; inactive against prostate cancer line. |
| Caption: Example data table for presenting in vitro cytotoxicity results.[26][28] |
In Vivo Models: Efficacy and Pharmacokinetics
Promising in vitro hits must be evaluated in a living system to confirm efficacy and assess their drug-like properties.
This is a standard and robust model for evaluating the in vivo acute anti-inflammatory activity of pyrazole-based COX-2 inhibitors.[29][30]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Celecoxib, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.
The self-validating nature of this protocol lies in the inclusion of both negative (vehicle) and positive (a known drug) controls. If the positive control fails to significantly reduce edema, the assay itself is invalid. If the test compound shows a dose-dependent inhibition of edema comparable to or better than the positive control, it validates its in vivo anti-inflammatory potential.
Conclusion
The discovery of novel pyrazole-based therapeutics is a systematic, hypothesis-driven process. It begins with a deep understanding of synthetic organic chemistry to build diverse and relevant molecular libraries. This is followed by mechanistically-grounded target selection and a hierarchical screening cascade that uses robust, self-validating protocols to assess potency, selectivity, and efficacy. The journey from a simple heterocyclic scaffold to a life-changing medicine is complex, but the pyrazole core, with its proven track record and chemical tractability, will undoubtedly continue to be a fruitful starting point for the next generation of therapeutic agents.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 15. news-medical.net [news-medical.net]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 20. Rimonabant - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 22. What is Stanozolol used for? [synapse.patsnap.com]
- 23. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
Initial Cytotoxicity Screening of 4-(4-methylphenyl)-1H-pyrazole on Cancer Cell Lines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of the novel compound, 4-(4-methylphenyl)-1H-pyrazole. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant anticancer activity.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation methodologies necessary for a robust preliminary assessment of this compound's potential as an anticancer agent. We will cover the selection of appropriate cancer cell lines, the application of orthogonal cytotoxicity assays (MTT and LDH), the principles of dose-response analysis, and the generation of preliminary mechanistic hypotheses. The protocols described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data for go/no-go decisions in early-stage drug discovery.
Scientific Rationale & Experimental Design
The journey of an anticancer drug begins with identifying compounds that can selectively kill or inhibit the growth of cancer cells. The pyrazole nucleus is a five-membered heterocyclic ring that has been extensively explored for designing potent and selective anticancer agents due to its diverse pharmacological activities.[2][3] Derivatives have been shown to interact with various targets, including tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), often leading to the induction of apoptosis.[1][4] The initial screening of a new analogue, this compound, is therefore a scientifically grounded endeavor.
The Causality Behind Experimental Choices
Choice of Cell Lines: A Panel Approach A single cell line provides a limited view of a compound's activity. To gain a broader understanding of potential efficacy and selectivity, a panel of cell lines from diverse tissue origins is essential. For this initial screen, we have selected three well-characterized and widely used human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line. These cells are a model for lung cancer and are known for their robustness in culture.[5][6]
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive. It is a cornerstone model for hormone-responsive breast cancer.[5][7]
-
HeLa: A human cervical adenocarcinoma cell line. It is one of the oldest and most commonly used immortalized human cell lines.[8]
Using this panel allows for the preliminary assessment of whether the compound exhibits broad-spectrum cytotoxicity or selective activity against a particular cancer type.
Choice of Assays: An Orthogonal Strategy Relying on a single assay can be misleading. For instance, a compound might interfere with the assay chemistry itself or induce a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect. To mitigate this, we employ two distinct assays that measure different cellular endpoints:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[10] A decrease in formazan production is proportional to the loss of cell viability. This assay is a strong indicator of overall cell health and proliferation.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11][12] An increase in LDH activity in the supernatant is a direct measure of cell death.[13]
By using both assays, we can more confidently distinguish between compounds that merely slow cell growth (decreased MTT signal, low LDH release) and those that actively kill cells (decreased MTT signal, high LDH release).
Experimental Workflow Overview
The overall process follows a logical sequence designed to ensure data quality and reproducibility. It begins with the precise culturing of cells, followed by treatment with a range of compound concentrations, and concludes with quantitative assays and data analysis.
Detailed Methodology & Protocols
Adherence to aseptic technique and standardized protocols is critical for the success of these experiments.
Cell Culture and Maintenance
This protocol provides general guidance; always refer to the specific recommendations for each cell line from the supplier (e.g., ATCC).
-
Culture Medium: Prepare the appropriate complete growth medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath.[14] Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Passaging: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Monitor cell confluency daily. When cells reach 80-90% confluency, passage them.[15]
-
Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of a detachment reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge, discard the supernatant, and resuspend the pellet in fresh medium for re-seeding into new flasks at the appropriate split ratio (e.g., 1:3 to 1:6).
-
Protocol: 96-Well Plate Seeding
-
Harvest and Count: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue to determine cell viability (should be >95%).
-
Prepare Cell Suspension: Dilute the cells in complete medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Avoid the outer perimeter wells, filling them with 100 µL of sterile PBS instead to minimize edge effects.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
Protocol: Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.
-
Controls: Prepare the following controls on each plate:[16][17]
-
Vehicle Control: Medium with the same final concentration of DMSO used for the compound dilutions.
-
Positive Control: Medium containing a known cytotoxic drug (e.g., Doxorubicin at its known IC50 concentration).
-
Untreated Control: Cells with fresh medium only.
-
-
Treatment: After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Protocol: MTT Cytotoxicity Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.
-
Add MTT: After the treatment incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay
This protocol uses a commercially available LDH assay kit, following the manufacturer's instructions.
-
Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.[16]
-
Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of the kit's Lysis Buffer and incubate for 45 minutes to induce 100% cell lysis.
-
Sample Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture (substrate, cofactor, and dye) as per the kit protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis & Interpretation
Calculation of Cell Viability and Cytotoxicity
For the MTT Assay: Percentage Viability is calculated relative to the vehicle control: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
For the LDH Assay: Percentage Cytotoxicity is calculated relative to the maximum LDH release control: % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100
Where:
-
Abs_Sample: Absorbance of compound-treated wells.
-
Abs_Vehicle: Absorbance of vehicle (DMSO)-treated wells.
-
Abs_Blank: Absorbance of medium-only wells (for MTT).
-
Abs_MaxLysis: Absorbance of wells with lysis buffer (for LDH).
Dose-Response Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
-
Plot Data: Plot the Percentage Viability (or Cytotoxicity) against the log of the compound concentration.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope, four-parameter model).[18][19]
-
Determine IC50: The software will calculate the IC50 value from the curve. This is the primary quantitative endpoint for comparing the potency of the compound across different cell lines.
Presentation of Results
Summarize the calculated IC50 values in a clear, tabular format to facilitate comparison.
| Compound | Cell Line | Tissue Origin | IC50 (µM) after 48h |
| This compound | A549 | Lung Adenocarcinoma | [Insert Value] |
| This compound | MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| This compound | HeLa | Cervical Adenocarcinoma | [Insert Value] |
| Doxorubicin (Positive Control) | A549 | Lung Adenocarcinoma | [Insert Value] |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| Doxorubicin (Positive Control) | HeLa | Cervical Adenocarcinoma | [Insert Value] |
Preliminary Mechanistic Hypothesis: Induction of Apoptosis
Many successful anticancer pyrazole derivatives exert their effect by inducing apoptosis, or programmed cell death.[1] Apoptosis is executed by a family of proteases called caspases.[20] There are two major caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway.[21][22] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave vital cellular proteins, leading to the dismantling of the cell.[23][24]
A significant cytotoxic effect observed in both the MTT and LDH assays could suggest the induction of apoptosis. Future experiments, such as Annexin V staining or caspase activity assays, would be required to confirm this hypothesis.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 6. A549 cell - Wikipedia [en.wikipedia.org]
- 7. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kosheeka.com [kosheeka.com]
- 10. japsonline.com [japsonline.com]
- 11. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 21. annualreviews.org [annualreviews.org]
- 22. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. coconote.app [coconote.app]
An In-Depth Technical Guide to Exploring the Antioxidant Potential of Substituted Pyrazoles
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the design, synthesis, and evaluation of substituted pyrazoles as potent antioxidant agents. Moving beyond simple protocols, we delve into the causal relationships behind experimental design, the principles of self-validating assays, and the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic scaffold.
The Imperative for Novel Antioxidants: The Role of Pyrazoles
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions[1][2]. ROS, such as superoxide anions (O₂•-), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict significant damage on crucial biomolecules like DNA, proteins, and lipids[3]. While endogenous antioxidant systems exist, their capacity can be overwhelmed, creating a critical need for exogenous antioxidant therapies.
The pyrazole (1,2-diazole) ring is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry. It is considered a "privileged structure" due to its presence in numerous FDA-approved drugs with diverse activities, including anti-inflammatory (Celecoxib), anticancer (Crizotinib), and anticoagulant (Apixaban) properties[1][4]. This versatility extends to antioxidant applications, where the pyrazole core serves as a robust framework for developing novel radical scavenging molecules[5]. The pyrazole nucleus and its derivatives can prevent oxidative stress by diminishing lipid peroxidation and potentially boosting endogenous antioxidant enzymes[1].
Mechanistic Insights and Structure-Activity Relationships (SAR)
The antioxidant capacity of a pyrazole derivative is not inherent to the core alone but is profoundly influenced by the nature and position of its substituents. Understanding the underlying mechanisms and SAR is paramount for the rational design of potent candidates.
Core Mechanisms of Action
Computational and experimental studies suggest that pyrazole-based antioxidants primarily act via two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it. The efficiency of this process is related to the Bond Dissociation Energy (BDE) of the X-H bond; a lower BDE facilitates easier donation.
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.
Theoretical studies using Density Functional Theory (DFT) indicate that many pyrazole derivatives preferentially interact with free radicals through the HAT mechanism[6][7][8]. The presence of electron-donating groups (EDGs) on the pyrazole or its appended aryl rings can stabilize the resulting antioxidant radical, making the initial H-atom donation more favorable.
Key Structure-Activity Relationships
The strategic placement of specific functional groups is the cornerstone of designing effective pyrazole antioxidants.
-
Hydroxyl (-OH) and Amine (-NH₂) Groups: Phenolic hydroxyl groups are classic contributors to antioxidant activity. Their presence, especially on aryl rings attached to the pyrazole core, significantly enhances radical scavenging. For instance, the addition of one or two hydroxyl groups to a pyrazole scaffold has been computationally predicted to create more efficient antioxidants than the well-known flavonoid quercetin[6][7].
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups can increase the electron density of the aromatic system, which helps to stabilize the radical formed after H-atom donation, thereby enhancing antioxidant activity.
-
Acylhydrazone and Carbothioamide Moieties: Incorporating these functional groups has proven to be a successful strategy. Pyrazolyl acylhydrazones, for example, have shown excellent radical scavenging properties and an ability to inhibit ROS production in cellular models[9][10][11]. Similarly, 4,5-dihydropyrazole-1-carbothioamide derivatives have exhibited good antioxidant activity[1].
-
Extended Conjugation: Fusing the pyrazole with other aromatic systems, such as naphthalene, can enhance activity. The extended π-system helps to delocalize the unpaired electron on the antioxidant radical, increasing its stability[1][12].
The following diagram illustrates the key intervention points for an antioxidant within the cascade of oxidative stress.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives / Journal of Saudi Chemical Society, 2018 [sci-hub.se]
- 7. resource.aminer.org [resource.aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preliminary antimicrobial assays for 4-(4-methylphenyl)-1H-pyrazole
An In-Depth Technical Guide to Preliminary Antimicrobial Assays for 4-(4-methylphenyl)-1H-pyrazole
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive framework for conducting preliminary antimicrobial assays of the novel synthetic compound, this compound. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. We will delve into the scientific rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into the interpretation of results. The methodologies described herein are designed to establish a foundational understanding of the antimicrobial potential of this compound, paving the way for more advanced preclinical studies.
Introduction: The Rationale for Investigating this compound
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing the pyrazole nucleus, represent a promising avenue of research.[3] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are known to be key structural motifs in numerous commercially available drugs.[4] Their derivatives have demonstrated a broad spectrum of pharmacological activities, making them privileged scaffolds in medicinal chemistry.[5]
The specific compound, this compound, has been synthesized for its potential biological activities. The introduction of a methylphenyl group at the 4-position of the pyrazole ring is hypothesized to modulate its lipophilicity and steric properties, which could, in turn, influence its interaction with microbial targets. This guide outlines the essential preliminary screening assays to ascertain its in vitro antimicrobial efficacy.
Chemical Profile of this compound
A thorough understanding of the test compound's physicochemical properties is crucial for designing and interpreting antimicrobial assays.
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂
-
Molecular Weight: 158.20 g/mol
-
-
Synthesis: The synthesis of this compound can be achieved through various established synthetic routes for pyrazole derivatives.[6][7] A common approach involves the condensation of a suitable diketone precursor with hydrazine hydrate. The purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before biological evaluation.[8]
-
Solubility: The solubility of the compound in various solvents must be determined to prepare appropriate stock solutions for the assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microorganisms at the concentrations used.
Experimental Design for Preliminary Antimicrobial Screening
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following components are critical:
Selection of Microbial Strains
The initial screening should include a representative panel of clinically relevant microorganisms, encompassing both Gram-positive and Gram-negative bacteria, as well as at least one fungal species.
Table 1: Recommended Microbial Strains for Preliminary Screening
| Microorganism | Gram Stain | Type | Justification |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | Bacterium | A common cause of skin, soft tissue, and bloodstream infections. |
| Bacillus subtilis (e.g., ATCC 6633) | Positive | Bacterium | A representative of spore-forming bacteria. |
| Escherichia coli (e.g., ATCC 25922) | Negative | Bacterium | A common cause of urinary tract infections and a model Gram-negative organism. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | Bacterium | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |
| Candida albicans (e.g., ATCC 10231) | N/A | Fungus (Yeast) | A common cause of opportunistic fungal infections in immunocompromised individuals. |
Preparation of Test Materials
-
Compound Stock Solution: A stock solution of this compound is typically prepared in DMSO at a high concentration (e.g., 10 mg/mL). This stock is then serially diluted to obtain the desired test concentrations.
-
Culture Media: Standardized culture media are essential for consistent microbial growth. Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are recommended for bacteria, while Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB) are suitable for fungi.
-
Inoculum Preparation: The microbial inoculum should be standardized to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Core Antimicrobial Assay Protocols
This section provides detailed methodologies for two primary preliminary screening techniques: the Kirby-Bauer Disk Diffusion Assay and the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Assay
This qualitative assay is a cost-effective and widely used method for the initial screening of antimicrobial activity.[9][10] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
-
Prepare Inoculum: Aseptically pick several colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Prepare and Apply Disks: Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the inoculated agar plate. Pipette a specific volume (e.g., 10 µL) of the this compound stock solution onto each disk. A disk impregnated with the solvent (DMSO) should be used as a negative control. A standard antibiotic disk (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serves as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
Data Collection: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] This is a more sensitive method than disk diffusion.[10]
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
-
Prepare Serial Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (or Sabouraud Dextrose Broth for fungi) to wells 2 through 12. Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (inoculum without compound) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculate the Plate: Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
Interpretation of Results and Data Presentation
The results from the preliminary assays should be tabulated for clear comparison.
Table 2: Hypothetical Preliminary Antimicrobial Activity of this compound
| Microorganism | Disk Diffusion (Zone of Inhibition in mm) | Broth Microdilution (MIC in µg/mL) |
| S. aureus | 15 | 64 |
| B. subtilis | 18 | 32 |
| E. coli | 8 | >128 |
| P. aeruginosa | 6 (No inhibition) | >128 |
| C. albicans | 12 | 128 |
| Positive Control (e.g., Ciprofloxacin) | 25 | 1 |
| Negative Control (DMSO) | 6 (No inhibition) | No inhibition |
-
Disk Diffusion: A larger zone of inhibition generally indicates greater sensitivity of the microorganism to the compound.
-
MIC: A lower MIC value signifies higher antimicrobial potency.
Potential Mechanisms of Action and Future Directions
While these preliminary assays do not elucidate the mechanism of action, the results can guide further investigation. Many pyrazole-containing compounds exert their antimicrobial effects by inhibiting essential microbial enzymes.[8] For instance, some pyrazole derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR).
Caption: Potential microbial targets for pyrazole-based compounds.
Based on the preliminary data, future studies could include:
-
Time-kill kinetic assays to determine if the compound is bactericidal or bacteriostatic.
-
Assays to investigate the compound's effect on biofilm formation.
-
In silico molecular docking studies to predict potential binding interactions with microbial enzymes.
-
Cytotoxicity assays using mammalian cell lines to assess the compound's selectivity.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach for the preliminary antimicrobial evaluation of this compound. By following the detailed protocols for disk diffusion and broth microdilution assays, researchers can generate foundational data to assess the antimicrobial potential of this and other novel pyrazole derivatives. The insights gained from these initial screens are critical for making informed decisions about which compounds warrant further investigation in the drug discovery pipeline.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the one-pot synthesis of 1,3,5-trisubstituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis detailed herein utilizes readily available chalcones and substituted hydrazines as precursors, offering an efficient and direct route to this important scaffold. This application note will cover the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into troubleshooting common issues, making it a valuable resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a prominent structural motif in a vast number of biologically active compounds.[3] Their prevalence in pharmaceuticals is highlighted by blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Sildenafil (used to treat erectile dysfunction), and Stanozolol (an anabolic steroid).[4] The 1,3,5-trisubstituted substitution pattern, in particular, allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.
The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) and hydrazines is a well-established and versatile method.[5][6][7] Chalcones themselves are readily synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone.[1][2][8] The subsequent reaction with a hydrazine derivative in a one-pot fashion provides a streamlined approach to the pyrazole core, minimizing purification steps of intermediates and improving overall efficiency.[9] This guide focuses on this efficient one-pot methodology, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Mechanism: From Chalcone to Pyrazole
The formation of a 1,3,5-trisubstituted pyrazole from a chalcone and a substituted hydrazine proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:
-
Michael Addition: The reaction is initiated by the nucleophilic attack of the substituted hydrazine on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This 1,4-conjugate addition, or Michael addition, forms a hydrazone intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine moiety attacks the carbonyl carbon. This step forms a five-membered heterocyclic ring, a pyrazoline intermediate.
-
Dehydration/Oxidation: The final step involves the elimination of a water molecule (dehydration) from the pyrazoline intermediate to yield the aromatic pyrazole ring.[10] In some cases, an oxidizing agent may be required to facilitate this aromatization step, though often the reaction conditions are sufficient for spontaneous oxidation.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of a Representative 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of 1,3,5-triphenyl-1H-pyrazole from chalcone and phenylhydrazine as a representative example. The methodology can be adapted for a wide range of substituted chalcones and hydrazines.
Materials and Equipment
-
Reagents:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Phenylhydrazine
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (e.g., 1.0 g, 4.8 mmol) in glacial acetic acid (20 mL).
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (e.g., 0.52 g, 4.8 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 2:8 v/v).[6] The reaction is typically complete within 6-8 hours, as indicated by the disappearance of the starting materials.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with constant stirring.
-
Isolation of Product: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 1,3,5-trisubstituted pyrazole.[6]
-
Characterization: Dry the purified product and determine its melting point. Further characterization can be performed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm the structure.[8][11]
Caption: Experimental workflow for pyrazole synthesis.
Data Presentation: Expected Yields and Substrate Scope
The yield of the one-pot synthesis of 1,3,5-trisubstituted pyrazoles can vary depending on the specific chalcone and hydrazine derivatives used. The electronic nature of the substituents on the aromatic rings of both reactants can influence the reaction rate and overall efficiency. The following table provides a summary of expected yields for a variety of substituted pyrazoles based on literature reports.
| Entry | Chalcone Substituent (Ar¹) | Hydrazine Substituent (Ar²) | Pyrazole Product | Expected Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 1,3,5-Triphenyl-1H-pyrazole | 85-95 | [12] |
| 2 | 4-Methoxyphenyl | Phenyl | 1-Phenyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole | 80-90 | |
| 3 | 4-Chlorophenyl | Phenyl | 1-Phenyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | 82-92 | |
| 4 | Phenyl | 4-Nitrophenyl | 1-(4-Nitrophenyl)-3,5-diphenyl-1H-pyrazole | 75-85 | [13] |
| 5 | 4-Methylphenyl | Phenyl | 1-Phenyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazole | 88-96 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the reaction temperature is maintained. |
| Decomposition of starting materials or product. | If reactants are sensitive, consider a lower reaction temperature or a milder catalyst/solvent system. | |
| Formation of multiple products | Side reactions occurring. | Ensure the purity of starting materials. The use of an inert atmosphere (e.g., nitrogen) can sometimes minimize side reactions. |
| Isomeric products formed. | The regioselectivity of the cyclization can sometimes be an issue. Modifying the solvent or catalyst may favor the desired isomer. | |
| Difficulty in product isolation/purification | Product is oily or does not precipitate. | Try extracting the product with a suitable organic solvent (e.g., ethyl acetate) from the aqueous work-up mixture. Column chromatography may be necessary for purification. |
| Product is insoluble and difficult to recrystallize. | Screen a variety of solvents or solvent mixtures for recrystallization. |
Conclusion
The one-pot synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and substituted hydrazines is a powerful and efficient method for accessing this important class of heterocyclic compounds. The operational simplicity, ready availability of starting materials, and generally high yields make this a highly attractive protocol for both academic research and industrial applications in drug discovery and development. By understanding the reaction mechanism and following the detailed protocol provided, researchers can confidently synthesize a diverse library of pyrazole derivatives for further biological evaluation.
References
- 1. Synthesis and Characterization of Novel Trisubstituted Pyrazole Derivatives from Chalcones [ijsr.net]
- 2. ijsr.net [ijsr.net]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. ijirt.org [ijirt.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Enones -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
Suzuki coupling applications for pyrazole functionalization
An Application Guide to Pyrazole Functionalization via Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of pyrazole scaffolds. The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Ruxolitinib.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the need for robust and versatile synthetic methods to modify its structure.[2][3][4] The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds, prized for its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[5][6]
This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing field-proven insights into optimizing this critical transformation for pyrazole-containing molecules.
The Mechanism: A Foundation for Rational Optimization
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[7] The catalytic cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the pyrazole substrate. This is often the rate-determining step and results in a Pd(II) complex.[5][7] The reactivity of the halide is typically I > Br > Cl.[9]
-
Transmetalation : The organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(4-methylphenyl)-1H-pyrazole as a High-Efficacy Corrosion Inhibitor for Copper in Aggressive Media
Preamble: The Challenge of Copper Corrosion and the Role of Azole Inhibitors
Copper and its alloys are indispensable in a multitude of industrial applications, from electronics and heat exchangers to architectural elements, owing to their excellent thermal and electrical conductivity. However, their susceptibility to corrosion in aggressive environments—such as acidic solutions, alkaline slurries, and chloride-rich media—poses a significant threat to operational integrity and longevity. This degradation not only leads to material loss but also compromises the efficiency and safety of critical systems.
Organic corrosion inhibitors offer a practical and effective line of defense. Among these, nitrogen-containing heterocyclic compounds, particularly azole derivatives, have garnered substantial attention. Their efficacy stems from the presence of heteroatoms (N, O, S) and π-electrons, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive species.[1] Pyrazole and its derivatives are a promising class of such inhibitors, being non-toxic, cost-effective, and environmentally benign.[1]
This document provides a detailed technical guide on the application and evaluation of 4-(4-methylphenyl)-1H-pyrazole as a corrosion inhibitor for copper. We will delve into its mechanism of action, present detailed protocols for its electrochemical and surface characterization, and provide a framework for interpreting the resulting data.
Proposed Mechanism of Inhibition
The inhibitory action of this compound on a copper surface is a multi-faceted process rooted in its molecular structure. The molecule adsorbs onto the copper surface, displacing water molecules and aggressive ions, thereby creating a protective film that stifles both anodic (copper dissolution) and cathodic (e.g., oxygen reduction) reactions.[2]
The adsorption can occur via two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged copper surface and the protonated inhibitor molecule in an acidic medium.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons. The lone pair electrons on the nitrogen atoms in the pyrazole ring can be shared with the vacant d-orbitals of copper atoms. Concurrently, the π-electrons of the aromatic rings (pyrazole and phenyl) can also interact with the copper surface, strengthening the bond.[1][2]
Quantum chemical studies, particularly Density Functional Theory (DFT), support this mechanism.[3][4] Key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) indicate the molecule's ability to donate and accept electrons, respectively, which correlates with its inhibition efficiency.[2] A high EHOMO value suggests a strong tendency to donate electrons to the copper's unoccupied d-orbitals, while a low ELUMO value indicates the ability to accept electrons from the copper surface, forming a stable feedback bond.
Experimental Evaluation: Workflow and Protocols
A systematic evaluation is crucial to quantify the inhibitor's performance. The following workflow outlines the key experimental stages, from initial material preparation to advanced surface and electrochemical analysis.
Protocol 3.1: Electrochemical Measurements
Electrochemical techniques are the cornerstone of corrosion inhibitor studies, providing rapid and quantitative data on corrosion rates and mechanisms.[5][6] A standard three-electrode electrochemical cell is required, comprising the copper sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[5][7]
Step 1: Working Electrode Preparation
-
Cut copper specimens to the desired dimensions (e.g., 1x1 cm).
-
Mechanically polish the surface using successively finer grades of silicon carbide (SiC) emery paper (from 400 down to 1200 grade).[8]
-
Rinse thoroughly with deionized water and ethanol.
-
Dry the specimen in a stream of warm air and immediately immerse it in the test solution to prevent re-oxidation.[9]
Step 2: Open Circuit Potential (OCP) Stabilization
-
Immerse the prepared three-electrode setup into the test solution (corrosive medium with and without the inhibitor).
-
Monitor the OCP for a period of 30-60 minutes, or until the potential stabilizes (a drift of <2 mV over 5 minutes).[9]
-
Scientist's Note: This step is critical to ensure the system reaches a steady state before perturbation. EIS and PDP measurements taken on an unstable system will yield unreliable and non-reproducible results.
-
Step 3: Electrochemical Impedance Spectroscopy (EIS)
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]
-
Plot the data as Nyquist and Bode plots.
-
Rationale: EIS is a non-destructive technique that provides information about the charge transfer resistance (Rct), double-layer capacitance (Cdl), and the properties of the inhibitor film.[12] An increase in the diameter of the Nyquist plot's semicircular arc indicates an increase in Rct and thus, higher inhibition efficiency.
-
Step 4: Potentiodynamic Polarization (PDP)
-
Immediately following EIS, perform the PDP scan.
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[9][10]
-
Plot the logarithm of current density (log i) versus potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
Calculating Inhibition Efficiency (η%)
The inhibition efficiency can be calculated from both EIS and PDP data:
| Method | Formula | Description of Variables |
| EIS | η% = [ (Rct,inh - Rct,blank) / Rct,inh ] × 100 | Rct,inh : Charge transfer resistance with inhibitor. Rct,blank : Charge transfer resistance without inhibitor. |
| PDP | η% = [ (icorr,blank - icorr,inh) / icorr,blank ] × 100 | icorr,inh : Corrosion current density with inhibitor. icorr,blank : Corrosion current density without inhibitor. |
Protocol 3.2: Surface Analysis Techniques
Surface analysis provides direct visual and chemical evidence of the inhibitor's protective action. These tests are typically performed after prolonged immersion tests (e.g., 24 hours) in the corrosive media.
Step 1: Scanning Electron Microscopy (SEM)
-
After immersion, carefully remove the copper specimens from the test solutions.
-
Gently rinse with deionized water to remove any loose deposits and dry thoroughly.
-
Mount the specimens on stubs and coat with a thin layer of gold or carbon if necessary to improve conductivity.
-
Acquire images of the surface morphology at various magnifications.[9]
-
Expected Outcome: The SEM image of the copper sample from the blank solution should show a rough, pitted, and damaged surface characteristic of corrosion.[14] In contrast, the sample protected by this compound should exhibit a much smoother and more uniform surface, confirming the formation of a protective film.[15]
-
Step 2: X-ray Photoelectron Spectroscopy (XPS)
-
Use specimens prepared similarly to those for SEM.
-
Place the specimen in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans for key elements (e.g., Cu 2p, N 1s, C 1s).
-
Rationale: XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the surface layer.[13] The detection of nitrogen (from the pyrazole ring) in the high-resolution N 1s spectrum on the inhibited sample provides direct evidence of the inhibitor's adsorption. Shifts in the Cu 2p peaks can indicate the formation of Cu(I)-inhibitor complexes.[16]
-
Representative Data and Interpretation
The following tables summarize hypothetical but realistic data obtained from the evaluation of this compound (PMP) in 1 M HCl.
Table 1: Potentiodynamic Polarization (PDP) Data
| Inhibitor Conc. | Ecorr (mV vs. SCE) | icorr (μA/cm²) | η% |
| Blank (0 mM) | -215 | 125.6 | - |
| 0.1 mM PMP | -208 | 28.9 | 77.0% |
| 0.5 mM PMP | -201 | 14.1 | 88.8% |
| 1.0 mM PMP | -195 | 7.8 | 93.8% |
-
Interpretation: The corrosion current density (icorr) decreases significantly with increasing PMP concentration, indicating effective corrosion inhibition. The slight positive shift in Ecorr suggests that PMP acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[17]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. | Rct (Ω·cm²) | Cdl (μF/cm²) | η% |
| Blank (0 mM) | 150 | 210 | - |
| 0.1 mM PMP | 680 | 95 | 77.9% |
| 0.5 mM PMP | 1320 | 52 | 88.6% |
| 1.0 mM PMP | 2550 | 28 | 94.1% |
-
Interpretation: The charge transfer resistance (Rct) increases dramatically with PMP concentration, signifying the formation of an insulating protective layer that hinders charge transfer at the copper/solution interface.[8] The corresponding decrease in the double-layer capacitance (Cdl) is due to the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer.[5] The inhibition efficiencies calculated from both methods are in excellent agreement.
Conclusion
This compound demonstrates exceptional performance as a corrosion inhibitor for copper in aggressive acidic media. The protocols outlined in this guide provide a robust framework for its evaluation. Electrochemical methods like EIS and PDP offer quantitative insights into inhibition efficiency and mechanism, while surface analysis techniques such as SEM and XPS provide definitive evidence of the formation of a protective adsorbed film. The combination of these experimental approaches, grounded in an understanding of the underlying chemical principles, allows for a comprehensive and authoritative assessment of inhibitor performance for researchers and industry professionals.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. dlsu.edu.ph [dlsu.edu.ph]
- 5. ijcsi.pro [ijcsi.pro]
- 6. Potentiodynamic polarization [corrosion-doctors.org]
- 7. researchgate.net [researchgate.net]
- 8. deswater.com [deswater.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03535A [pubs.rsc.org]
- 11. Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages [mdpi.com]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. shop.machinemfg.com [shop.machinemfg.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
Application Notes and Protocols: A Guide to Developing 4-(4-methylphenyl)-1H-pyrazole Derivatives as Kinase Inhibitors
Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known cause of numerous human diseases, particularly cancer, making them one of the most important classes of therapeutic drug targets.[2][3][4] The journey of kinase drug discovery has evolved significantly, with over 80 FDA-approved agents targeting this enzyme class.[4]
Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[3][5][6][7] This is due to its unique structural and electronic properties, which allow it to form key hydrogen bond interactions within the highly conserved ATP-binding pocket of many kinases.[8] The 4-(4-methylphenyl)-1H-pyrazole core, in particular, serves as a versatile and synthetically accessible starting point for developing potent and selective inhibitors.[9] This guide provides a comprehensive overview of the workflow, from synthesis to preclinical evaluation, for developing novel kinase inhibitors based on this scaffold.
Section 1: Synthesis of this compound Derivatives
The synthesis of substituted pyrazoles is well-established, with the most common and robust method being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[10][11] This approach allows for the introduction of diverse substituents at various positions of the pyrazole ring, enabling extensive Structure-Activity Relationship (SAR) studies.
Protocol 1: General Synthesis via Claisen-Schmidt and Cyclocondensation
This protocol outlines a two-step process: (1) formation of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, and (2) subsequent cyclization with hydrazine to form the pyrazole ring.
Step 1: Synthesis of 1-Aryl-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound Derivative
-
Reaction Setup: To a solution of the synthesized chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq). Acetic acid serves as both the solvent and a catalyst for the cyclization.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Purification: The pyrazole derivative will precipitate. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assay protocol using pyrazole-based compounds
Application Note & Protocol
Topic: High-Throughput Screening of Pyrazole-Based Compounds Using a Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Pyrazole derivatives represent a privileged scaffold in modern drug discovery, with numerous compounds demonstrating potent anticancer activities by modulating key cellular pathways.[1][2][3] A critical first step in evaluating these potential therapeutics is the accurate and efficient assessment of their impact on cancer cell viability. This document provides a comprehensive guide and a detailed protocol for determining the cytotoxic effects of pyrazole-based compounds using the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-measure" assay quantifies ATP, a direct indicator of metabolically active cells, offering superior sensitivity and suitability for high-throughput screening (HTS) compared to traditional colorimetric methods like the MTT assay.[4][5] We will delve into the scientific principles, provide a step-by-step experimental workflow, and offer insights into data analysis and interpretation, enabling researchers to reliably determine key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction: The Significance of Pyrazole Scaffolds in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[6] Its unique structural and electronic properties allow for diverse substitutions, making it a versatile scaffold for designing targeted therapeutics.[3][7] In oncology, pyrazole derivatives have been successfully developed into approved drugs that inhibit critical drivers of cancer progression, such as protein kinases (e.g., CDKs, EGFR, BTK).[1][8][9] These compounds can disrupt the cell cycle, induce apoptosis, and inhibit tumor growth by interfering with essential signaling pathways.[7][10]
Given the vast chemical space of possible pyrazole derivatives, a robust, reliable, and scalable method to assess their biological activity is paramount. Cell viability assays serve as a foundational tool in this process, providing the initial data on a compound's potency and cytotoxic effects, which guides further drug development efforts.[11][12]
Assay Principle: Why an ATP-Based Luminescent Assay?
To evaluate the effect of pyrazole compounds on cell health, it is essential to choose an assay that reflects the number of viable cells. While various methods exist, such as the MTT assay which measures mitochondrial dehydrogenase activity, ATP-based assays offer distinct advantages for screening applications.[13]
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, a primary indicator of metabolic activity.[5][14] The assay procedure involves adding a single reagent directly to the cells.[4] This reagent lyses the cells to release ATP and provides the necessary components (luciferase, luciferin) for an enzymatic reaction that generates a luminescent signal proportional to the ATP concentration.
The core reaction is: ATP + D-Luciferin + O₂ --(Ultra-Glo™ Luciferase)--> Oxyluciferin + AMP + PPi + CO₂ + Light
The key advantages of this method include:
-
High Sensitivity: Fewer cells are required per well compared to colorimetric assays.[5]
-
Speed and Simplicity: The "add-mix-measure" format reduces pipetting steps, minimizes errors, and is easily automated.[4][5]
-
Stable Signal: The luminescent signal has a long half-life (typically >5 hours), providing flexibility in processing multiple plates without the need for reagent injectors.[4]
-
Broad Linearity: The assay is linear over a wide range of cell numbers, ensuring reliable data across different potencies of test compounds.
This makes it an ideal choice for the high-throughput screening of large compound libraries, including diverse pyrazole derivatives.
Experimental Workflow Overview
The overall process for assessing the viability of cells treated with pyrazole-based compounds is straightforward. It begins with culturing and seeding cells, followed by compound treatment, and culminates in the viability assay and data analysis.
Caption: General workflow for cell viability screening of pyrazole compounds.
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol is optimized for a 96-well plate format but can be scaled for 384-well plates.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Pyrazole-based compounds
-
DMSO (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Luminometer-capable plate reader
Reagent Preparation
-
Pyrazole Compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of each pyrazole compound by dissolving it in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[15]
-
-
Compound Working Solutions (Serial Dilutions):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Causality: It is critical to maintain a constant, low percentage of DMSO across all wells (including vehicle control) to avoid solvent-induced cytotoxicity. The final DMSO concentration should not exceed 0.5% (v/v).[15]
-
-
CellTiter-Glo® Reagent:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature before use.[16]
-
Transfer the entire volume of buffer into the substrate bottle to reconstitute the reagent.
-
Mix by gently inverting until the substrate is fully dissolved.[16] This reconstituted reagent is stable for several hours at room temperature.[16]
-
Experimental Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (see Table 1) and seed 100 µL of cells per well into an opaque-walled 96-well plate.
-
Include "cells-only" wells for vehicle controls and "medium-only" wells for background luminescence control.[16]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[15]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium if desired (though not always necessary) and add 100 µL of medium containing the pyrazole compound dilutions. Alternatively, add a small volume (e.g., 10 µL) of a more concentrated compound solution directly to the existing 100 µL of medium.
-
Add medium containing the same final DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for the desired treatment period (typically 48 to 72 hours).
-
-
Luminescent Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14] Causality: This ensures optimal enzymatic activity for the luciferase reaction.
-
Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well (for a final volume of 200 µL).[14]
-
Place the plate on an orbital shaker for 2 minutes to mix and induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
Recommended Experimental Parameters
| Parameter | Recommendation | Rationale |
| Cell Line | Cancer type relevant to compound's expected target (e.g., MCF-7 for breast cancer)[17] | Ensures biological relevance of the findings.[18] |
| Plate Format | 96-well, opaque white | Opaque walls prevent well-to-well crosstalk; white color enhances luminescent signal. |
| Seeding Density | 5,000 - 10,000 cells/well | Must be within the linear range of the assay. This should be optimized for each cell line. |
| Compound Conc. | 8-point, semi-log dilution (e.g., 0.01 µM to 100 µM) | Covers a broad range to accurately determine the dose-response curve and IC50.[19] |
| Vehicle Control | 0.1% - 0.5% DMSO in medium | Distinguishes compound effect from solvent effect; represents 100% viability.[15] |
| Background Control | Medium only + Assay Reagent | Used to subtract background luminescence from all readings.[16] |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects. |
Data Analysis and Interpretation
-
Background Subtraction: Average the luminescence reading from the "medium-only" wells and subtract this value from all other readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle control wells, which represent 100% viability. % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[20][21]
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) to fit a sigmoidal dose-response curve.[20]
-
The IC50 is the concentration on the X-axis that corresponds to 50% on the Y-axis.[20] Software such as GraphPad Prism or open-source alternatives can perform this analysis.
-
Mechanistic Insights: Pyrazole Compounds and Cell Cycle Control
Many pyrazole-based anticancer agents function by inhibiting cyclin-dependent kinases (CDKs).[10][22] CDKs are crucial enzymes that regulate the progression of the cell cycle. By inhibiting CDKs (such as CDK2), these compounds can cause the cell cycle to arrest, preventing proliferation.[10] This arrest can subsequently trigger apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.[7]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promega.com [promega.com]
- 17. srrjournals.com [srrjournals.com]
- 18. marinbio.com [marinbio.com]
- 19. The Importance of IC50 Determination | Visikol [visikol.com]
- 20. clyte.tech [clyte.tech]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Application Note: A Robust RP-HPLC Method for the Purification of 4-(4-methylphenyl)-1H-pyrazole
Abstract
This application note presents a detailed, validated, and highly efficient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 4-(4-methylphenyl)-1H-pyrazole. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often requiring high purity for subsequent applications.[1][2] The developed protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid (TFA) to ensure optimal peak shape and resolution. This guide provides a comprehensive walkthrough from method development principles to a step-by-step experimental protocol, including method validation considerations and a troubleshooting guide for common HPLC issues.
Introduction
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, demonstrating a wide spectrum of biological activities that make them crucial scaffolds in drug discovery.[2] this compound, specifically, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of components in a mixture.[3] This document provides a robust RP-HPLC method tailored for this compound, designed for researchers, scientists, and drug development professionals who require a reliable and reproducible purification strategy. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the method effectively.
Analyte Physicochemical Properties
Understanding the physicochemical properties of the target analyte is the foundational step in developing any chromatographic method.[4] These properties dictate the selection of the stationary phase, mobile phase, and overall separation strategy.
| Property | Value | Source |
| Chemical Structure | N/A | |
| Molecular Formula | C₁₀H₁₀N₂ | [5] |
| Molecular Weight | 158.2 g/mol | [5] |
| Melting Point | 183-184 °C | [5] |
| Boiling Point (Predicted) | 345.6 ± 21.0 °C | [5] |
| Density (Predicted) | 1.109 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | ~15.5 (acidic N-H), ~2.5 (basic N) | N/A |
The presence of both a phenyl and a tolyl group suggests a non-polar character, making it an ideal candidate for Reverse-Phase (RP) HPLC. The pyrazole ring contains nitrogen atoms that can exhibit basic properties, potentially leading to interactions with residual silanols on the silica-based stationary phase.[6] This necessitates specific considerations in mobile phase selection to ensure sharp, symmetrical peaks.
Principles of HPLC Method Development
The development of a successful purification method is a systematic process. The following sections detail the rationale for the selected chromatographic conditions.
Mode Selection: Reverse-Phase HPLC
Given the predominantly non-polar, aromatic structure of this compound, Reverse-Phase HPLC is the most suitable separation mode.[7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile). The analyte is retained on the column through hydrophobic interactions, and elution is achieved by increasing the concentration of the organic solvent in the mobile phase.[8]
Stationary Phase Selection: C18 Column
A C18 (octadecyl) bonded silica column is the workhorse of RP-HPLC and is an excellent starting point for the separation of small aromatic molecules. Its dense hydrophobic surface provides strong retention for non-polar compounds. For this method, a high-purity silica C18 column is recommended to minimize interactions with the basic nitrogen atoms of the pyrazole ring.
Mobile Phase Selection and Optimization
The mobile phase is a critical component that controls the separation.[9]
-
Solvents: Acetonitrile (ACN) and HPLC-grade water are chosen for their low UV cutoff, low viscosity, and excellent miscibility. ACN generally provides better peak shapes for heterocyclic compounds compared to methanol.
-
pH Modifier: The nitrogen atoms in the pyrazole ring can be protonated under acidic conditions.[6] While this can lead to peak tailing on older columns due to interaction with acidic silanols, adding an acidic modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA), can mitigate this issue. TFA acts as an ion-pairing agent and masks residual silanols, leading to significantly improved peak symmetry.[4]
Detection Wavelength
The conjugated aromatic system of this compound allows for strong UV absorbance. To determine the optimal wavelength for detection, a sample should be scanned using a Photodiode Array (PDA) or Diode Array Detector (DAD) to identify the wavelength of maximum absorbance (λ-max). For pyrazole derivatives, this is often in the 200-280 nm range.[7][10] A wavelength of 254 nm is a common starting point for aromatic compounds.
Caption: Logical workflow for HPLC method development.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Type I ultrapure[11]
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol (for sample dissolution, if needed), HPLC Grade
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Column | C18, 250 mm x 10 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 30% B; 19-25 min: 30% B (Equilibration) |
| Column Temperature | 25 °C |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column size) |
| Detection | UV at 254 nm (or determined λ-max) |
| Sample Diluent | 50:50 Acetonitrile/Water |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask. Fill to the mark with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask. Fill to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Preparation: Accurately weigh the crude this compound and dissolve it in the sample diluent to a concentration of approximately 5-10 mg/mL. Ensure the sample is fully dissolved. If solubility is an issue, methanol can be used, but the final injection solvent should be as weak as possible to avoid peak distortion. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Purification Workflow
Caption: Step-by-step experimental purification workflow.
Procedure:
-
System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10 column volumes or until a stable baseline is achieved.[12]
-
Injection: Inject the filtered sample onto the column.
-
Data Acquisition: Start the gradient run and monitor the chromatogram.
-
Fraction Collection: Collect the eluent corresponding to the main peak of interest. Automated fraction collectors triggered by the UV signal are ideal for this purpose.
-
Post-Run Equilibration: Allow the column to re-equilibrate at the initial conditions for the next run.
Post-Purification Analysis
After collection, the purity of each fraction should be confirmed using an analytical scale HPLC system. Fractions meeting the desired purity specification (e.g., >98%) can be pooled together. The solvent is then removed, typically by rotary evaporation, to yield the final purified solid compound.
Method Validation
For applications in regulated environments, the analytical method used for purity checking should be validated according to ICH Q2(R1) guidelines.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities.
-
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a given range.[10]
-
Accuracy & Precision: Ensuring the closeness of the results to the true value and the reproducibility of the results, respectively.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[13]
Troubleshooting
Even with a robust method, issues can arise. The following table outlines common problems and their solutions.[3][14]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blocked column frit or tubing.2. Sample precipitation on the column.3. Mobile phase incompatibility. | 1. Reverse-flush the column (disconnect from detector). Replace frit if necessary.2. Ensure sample is fully dissolved and filtered. Use a weaker injection solvent.3. Check mobile phase miscibility and ensure buffers are fully dissolved. |
| Peak Tailing | 1. Column overload.2. Secondary interactions (e.g., silanol activity).3. Column degradation. | 1. Reduce sample concentration or injection volume.2. Ensure adequate TFA concentration (0.1%) in the mobile phase.[6]3. Replace the column. Use a guard column to extend column life. |
| Broad Peaks | 1. Large injection volume in a strong solvent.2. Extra-column volume is too high.3. Column is degrading. | 1. Dissolve the sample in the initial mobile phase composition whenever possible.2. Use tubing with the smallest possible inner diameter and length.3. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase.2. Carryover from a previous injection.3. Air bubbles in the detector. | 1. Prepare fresh mobile phase using high-purity solvents.[11]2. Implement a robust needle wash protocol in the autosampler.3. Properly degas the mobile phase. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column not fully equilibrated. | 1. Ensure accurate mobile phase preparation. Check pump performance.[14]2. Use a column oven to maintain a constant temperature.3. Increase equilibration time between runs.[12] |
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient protocol for the purification of this compound. By employing a standard C18 column and an optimized acetonitrile/water/TFA mobile phase gradient, high resolution and excellent peak symmetry can be achieved. The detailed explanations of the method development rationale and the comprehensive troubleshooting guide are intended to equip researchers with the necessary tools to successfully implement, adapt, and maintain this purification procedure, ensuring a consistent supply of high-purity material for their research and development needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. quora.com [quora.com]
- 5. This compound CAS#: 111016-46-7 [m.chemicalbook.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. ijcpa.in [ijcpa.in]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
The Strategic Role of 4-(4-Methylphenyl)-1H-pyrazole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, have rendered it a "privileged scaffold" in drug design.[3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][4] A significant number of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors, feature a pyrazole core, underscoring its therapeutic relevance.[5][6]
Within this important class of heterocycles, 4-(4-methylphenyl)-1H-pyrazole emerges as a particularly valuable intermediate. The presence of the p-tolyl group at the C4 position provides a versatile handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, tailored for researchers and scientists in the field.
Synthesis of the Intermediate: A Protocol Based on the Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] For the preparation of this compound, a logical precursor would be 2-(4-methylphenyl)malonaldehyde or a suitable equivalent.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for pyrazole synthesis.[3][7]
Step 1: Preparation of 2-(4-methylphenyl)malonaldehyde (or its equivalent)
This precursor can be synthesized via various methods, including the Vilsmeier-Haack reaction on 4-methylacetophenone.[8]
Step 2: Cyclocondensation with Hydrazine
-
Materials:
-
2-(4-methylphenyl)malonaldehyde
-
Hydrazine hydrate
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if using ethanol as solvent)
-
-
Procedure:
-
Dissolve 2-(4-methylphenyl)malonaldehyde (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. If using ethanol, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.
-
-
Expected Yield and Characterization:
-
Yields for this type of reaction are typically moderate to high.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of this compound is reported to be 183-185 °C.
-
Application of this compound as a Versatile Intermediate
The true value of this compound lies in its potential for diversification. The pyrazole ring offers multiple sites for functionalization, enabling the generation of large compound libraries for high-throughput screening.
Key Derivatization Strategies
1. N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated.[9][10][11] This is a crucial step in the synthesis of many kinase inhibitors, where the substituent on the nitrogen atom often plays a key role in binding to the hinge region of the kinase.[12]
Protocol: N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. C-H Functionalization and Cross-Coupling Reactions: While direct C-H functionalization is an emerging area, a more established approach involves initial halogenation of the pyrazole ring followed by cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14] This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical space.
Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
-
Step 1: Halogenation (e.g., Bromination)
-
Treat this compound with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to obtain the corresponding bromopyrazole.
-
-
Step 2: Suzuki-Miyaura Coupling
-
Materials:
-
Bromo-4-(4-methylphenyl)-1H-pyrazole derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
-
Procedure:
-
In a reaction vessel, combine the bromopyrazole derivative (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
-
Case Study: The 4-Aryl-Pyrazole Motif in Kinase Inhibitors
The 4-aryl-pyrazole scaffold is a common feature in a number of potent and selective kinase inhibitors. The aryl group at the C4 position often occupies a hydrophobic pocket in the kinase active site, contributing to binding affinity and selectivity. While a specific approved drug with the exact this compound intermediate was not readily identifiable in the reviewed literature, numerous kinase inhibitors utilize a substituted 4-phenyl-pyrazole core. The derivatization strategies outlined above are directly applicable to the synthesis of such compounds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the multiple avenues for chemical modification make it an attractive starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. As the demand for novel, targeted therapies continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play a critical role in the future of medicinal chemistry.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
Lipoxygenase Inhibition Assay for Novel Pyrazole Derivatives: An Application Guide
Introduction: Targeting Inflammation at its Source
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a critical role in the biosynthesis of potent inflammatory mediators, such as leukotrienes and lipoxins, from polyunsaturated fatty acids like arachidonic and linoleic acid.[1][2][3] The overactivity of these enzymes is implicated in a range of inflammatory diseases, including asthma, arthritis, cancer, and cardiovascular conditions.[4][5] Consequently, the development of effective LOX inhibitors represents a significant therapeutic strategy.[4][6] Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant potential as lipoxygenase inhibitors.[7][8][9][10]
This comprehensive guide provides a detailed, field-proven protocol for a spectrophotometric-based lipoxygenase inhibition assay tailored for the screening and characterization of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of the assay, provide a step-by-step experimental workflow, and offer insights into data analysis and interpretation, empowering researchers to generate robust and reliable results.
Assay Principle: A Spectrophotometric Approach
The lipoxygenase inhibition assay described herein is based on the enzymatic oxidation of a polyunsaturated fatty acid substrate, typically linoleic acid, by a LOX enzyme (commonly soybean LOX due to its stability and commercial availability).[8][11] The reaction catalyzed by LOX introduces a hydroperoxide group into the fatty acid, resulting in the formation of a conjugated diene system.[12] This conjugated diene exhibits a characteristic absorbance at a specific wavelength, most commonly 234 nm, which can be monitored using a spectrophotometer.[13][14][15][16]
The presence of an inhibitor, such as a novel pyrazole derivative, will impede the enzymatic activity of LOX, leading to a reduced rate of hydroperoxide formation. This reduction in product formation is directly proportional to the inhibitory potency of the compound and can be quantified by measuring the decrease in absorbance at 234 nm over time.[17][18]
Visualizing the Workflow
The following diagram illustrates the overall experimental workflow for the lipoxygenase inhibition assay.
Caption: Experimental workflow for the lipoxygenase inhibition assay.
Detailed Protocols
PART 1: Reagent and Solution Preparation
A. Borate Buffer (0.2 M, pH 9.0)
-
Rationale: The optimal pH for soybean lipoxygenase activity is around 9.0. This buffer system maintains a stable pH throughout the assay, ensuring optimal enzyme function.
-
Procedure:
-
Dissolve boric acid in distilled water to a concentration of 0.2 M.
-
Adjust the pH to 9.0 using a concentrated sodium hydroxide (NaOH) solution while monitoring with a calibrated pH meter.
-
Store at 4°C.
-
B. Soybean Lipoxygenase (LOX) Enzyme Solution (400 U/mL)
-
Rationale: A specific enzyme concentration is required to achieve a measurable reaction rate within the linear range of the spectrophotometer.
-
Procedure:
-
Prepare a stock solution of soybean lipoxygenase (e.g., from Sigma-Aldrich) in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL.[14]
-
Just before use, dilute the stock solution with 0.2 M borate buffer to a working concentration of 400 U/mL. The final concentration in the assay will be 200 U/mL.[14]
-
Keep the enzyme solution on ice at all times to maintain its activity.[13]
-
C. Linoleic Acid Substrate Solution (250 µM)
-
Rationale: Linoleic acid serves as the substrate for the LOX enzyme. A slight pre-oxidation of linoleic acid is often necessary to activate the enzyme.[13]
-
Procedure:
D. Test Compounds (Novel Pyrazole Derivatives)
-
Rationale: The pyrazole derivatives are the potential inhibitors being tested. They need to be dissolved in a suitable solvent that does not interfere with the assay.
-
Procedure:
E. Positive Control (Nordihydroguaiaretic Acid - NDGA)
-
Rationale: NDGA is a well-characterized, potent inhibitor of lipoxygenase and serves as a positive control to validate the assay's performance.[17][19][20][21][22]
-
Procedure:
-
Prepare a stock solution of NDGA in DMSO.
-
Create a dilution series similar to the test compounds to generate a reference inhibition curve.
-
PART 2: Spectrophotometric Assay Protocol
This protocol is designed for a 96-well UV-transparent microplate format but can be adapted for single cuvette-based spectrophotometers.
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme. This is used to correct for any background absorbance.
-
Control (100% Activity): Contains all reagents, including the enzyme and the vehicle (DMSO) used to dissolve the test compounds. This represents the uninhibited enzyme activity.
-
Test Wells: Contain all reagents, including the enzyme and the novel pyrazole derivatives at various concentrations.
-
Positive Control Wells: Contain all reagents, including the enzyme and NDGA at various concentrations.
-
-
Assay Procedure:
-
To the appropriate wells of a 96-well plate, add the following in the specified order:
-
Blank: 100 µL of 0.2 M Borate Buffer and 100 µL of the vehicle (DMSO).
-
Control: 50 µL of 0.2 M Borate Buffer, 50 µL of the LOX enzyme solution (400 U/mL), and 100 µL of the vehicle (DMSO).
-
Test/Positive Control: 50 µL of 0.2 M Borate Buffer, 50 µL of the LOX enzyme solution (400 U/mL), and 100 µL of the respective pyrazole derivative or NDGA solution.
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at room temperature for 5 minutes. This allows the inhibitors to interact with the enzyme before the reaction is initiated.[13][18]
-
Initiate the reaction by adding 100 µL of the linoleic acid substrate solution (250 µM) to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm over a period of 5 minutes, taking readings every 30 seconds.[13]
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of lipoxygenase inhibition for each concentration of the pyrazole derivative is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 [14]
Where:
-
Absorbance of Control is the change in absorbance over time for the uninhibited enzyme.
-
Absorbance of Test is the change in absorbance over time in the presence of the pyrazole derivative.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[23] It is the concentration of the pyrazole derivative required to inhibit the activity of the lipoxygenase enzyme by 50%.[23][24]
-
Procedure:
-
Plot the calculated percent inhibition against the logarithm of the corresponding inhibitor concentrations.
-
This will generate a sigmoidal dose-response curve.
-
The IC50 value can be determined from this curve by identifying the concentration of the inhibitor that corresponds to 50% inhibition.[24]
-
Various software programs (e.g., GraphPad Prism) or online calculators can be used for non-linear regression analysis to accurately determine the IC50 value.[25][26]
-
Data Presentation
The results should be summarized in a clear and concise table for easy comparison of the inhibitory activities of the different pyrazole derivatives.
| Compound ID | IC50 (µM) |
| Pyrazole Derivative 1 | [Insert Value] |
| Pyrazole Derivative 2 | [Insert Value] |
| Pyrazole Derivative 3 | [Insert Value] |
| NDGA (Positive Control) | [Insert Value] |
Mechanistic Insights and Self-Validation
A robust and trustworthy protocol is a self-validating system. Here are key considerations to ensure the integrity of your results:
-
Linearity of the Reaction: Ensure that the rate of the control reaction (without inhibitor) is linear for the duration of the measurement. This confirms that the substrate is not depleted and the enzyme is stable under the assay conditions.
-
Positive Control Performance: The IC50 value obtained for the positive control (NDGA) should be consistent with literature values, confirming that the assay is performing as expected.[17]
-
Solvent Effects: The concentration of DMSO should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1-2%).
-
Mechanism of Inhibition: While this protocol is designed for screening, further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[27]
Visualizing the Inhibition Mechanism
The following diagram illustrates the basic principle of lipoxygenase inhibition.
Caption: Principle of lipoxygenase inhibition by a pyrazole derivative.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vitro screening of novel pyrazole derivatives as lipoxygenase inhibitors. By understanding the underlying principles and adhering to the detailed methodologies, researchers in drug development can confidently and accurately assess the inhibitory potential of their compounds, paving the way for the discovery of new anti-inflammatory therapeutics. The validation of such assays is a critical step in the drug discovery pipeline, providing the foundational data for further preclinical development.[28][29][30][31]
References
- 1. Structure and mechanism of lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Lipoxygenase activity determination [protocols.io]
- 16. protocols.io [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Nordihydroguaiaretic acid, an inhibitor of lipoxygenase, also inhibits cytochrome P-450-mediated monooxygenase activity in rat epidermal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Classic Phytochemical Antioxidant and Lipoxygenase Inhibitor, Nordihydroguaiaretic Acid, Activates Phospholipase D through Oxidant Signaling and Tyrosine Phosphorylation Leading to Cytotoxicity in Lung Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IC50 - Wikipedia [en.wikipedia.org]
- 24. courses.edx.org [courses.edx.org]
- 25. IC50 Calculator | AAT Bioquest [aatbio.com]
- 26. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. researchgate.net [researchgate.net]
- 31. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-methylphenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable advice based on established chemical principles and field-proven insights.
I. Introduction to the Synthesis of this compound
The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be approached through several synthetic routes. The most common and direct method is a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. An alternative and widely used strategy is the Vilsmeier-Haack reaction, which allows for the introduction of a formyl group at the 4-position of a pre-formed pyrazole ring, followed by further modifications if necessary.
This guide will primarily focus on troubleshooting the synthesis via two main pathways:
-
Direct Synthesis: Condensation of a 2-(4-methylphenyl)-1,3-dicarbonyl precursor with hydrazine.
-
Indirect Synthesis via Vilsmeier-Haack Reaction: Formylation of a suitable pyrazole precursor.
Below is a logical workflow for troubleshooting common issues encountered during these syntheses.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
II. Troubleshooting Guide: Direct Synthesis via Knorr Condensation
The direct synthesis of this compound involves the reaction of a 2-(4-methylphenyl)-1,3-dicarbonyl compound with hydrazine. A common precursor is 2-(4-methylphenyl)malondialdehyde or its synthetic equivalent.
Q1: I am not observing any product formation. What are the likely causes?
A1: Complete lack of product formation often points to fundamental issues with the starting materials or reaction conditions.
-
Starting Material Integrity:
-
2-(4-methylphenyl)malondialdehyde Stability: This precursor can be unstable. If you synthesized it in-house, ensure it was used promptly or stored under an inert atmosphere at low temperatures. For commercially sourced material, verify its purity and age.
-
Hydrazine Hydrate Quality: Hydrazine hydrate is susceptible to oxidation. Use a freshly opened bottle or a recently purchased stock. The presence of a yellow tint can indicate degradation.
-
-
Reaction Conditions:
-
Insufficient Temperature: The condensation reaction often requires heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary to initiate the reaction.
-
Inappropriate Solvent: The choice of solvent is crucial. Ethanol or acetic acid are commonly used for Knorr-type syntheses. Ensure your solvent is anhydrous if required by the specific protocol.
-
Q2: My reaction yield is very low. How can I improve it?
A2: Low yields are a common challenge and can be addressed by systematically optimizing the reaction parameters.
-
Incomplete Conversion:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.
-
Catalyst: While many Knorr syntheses proceed without a catalyst, a catalytic amount of a weak acid like acetic acid can sometimes accelerate the reaction and improve yields.[1]
-
-
Product Decomposition:
-
Thermal Stability: Pyrazoles are generally stable, but prolonged exposure to high temperatures in the presence of strong acids or bases can lead to degradation. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Work-up and Purification Losses:
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure your product is in the organic phase. Pyrazoles have a basic nitrogen atom and can be protonated in acidic solutions, potentially leading to losses in the aqueous layer.
-
Purification Method: Column chromatography on silica gel is a standard method for purifying pyrazoles. However, the slightly basic nature of the pyrazole ring can sometimes lead to tailing on silica. To mitigate this, you can deactivate the silica gel with triethylamine or use a different stationary phase like alumina. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective purification method.[2]
-
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A3: The formation of side products is often related to the reactivity of the starting materials and the reaction conditions.
-
Regioisomer Formation:
-
While the synthesis of this compound from 2-(4-methylphenyl)malondialdehyde should not produce regioisomers, if you are using an unsymmetrical 1,3-dicarbonyl precursor, the formation of regioisomers is a significant possibility.[3] The regiochemical outcome is influenced by steric and electronic factors of the dicarbonyl compound and the hydrazine, as well as the reaction conditions (pH, solvent).[3]
-
-
Self-Condensation of Starting Materials:
-
The 1,3-dicarbonyl precursor can potentially undergo self-condensation, especially under harsh basic or acidic conditions.
-
-
Minimization Strategies:
-
Controlled Addition: Add the hydrazine solution dropwise to the solution of the dicarbonyl compound at a controlled temperature to minimize side reactions.
-
pH Control: Maintaining a slightly acidic to neutral pH can often favor the desired cyclization reaction over side reactions.
-
III. Troubleshooting Guide: Indirect Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, including pyrazoles. This route typically involves the synthesis of a 3-(4-methylphenyl)-1H-pyrazole precursor, followed by formylation at the 4-position.
Q1: The Vilsmeier-Haack formylation of my 3-(4-methylphenyl)-1H-pyrazole is not working. What should I check?
A1: The success of the Vilsmeier-Haack reaction depends on the proper preparation of the Vilsmeier reagent and the reactivity of the pyrazole substrate.
-
Vilsmeier Reagent Preparation:
-
The Vilsmeier reagent is typically prepared in situ from a tertiary amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). This reaction is exothermic and should be performed at a low temperature (e.g., 0 °C) with careful, slow addition of the acid chloride to the amide.[3][4][5]
-
Use anhydrous solvents and reagents, as the Vilsmeier reagent is sensitive to moisture.
-
-
Substrate Reactivity:
-
The pyrazole ring must be sufficiently electron-rich to undergo electrophilic substitution. If the pyrazole ring is substituted with strongly electron-withdrawing groups, the formylation may be sluggish or not occur at all.
-
-
Reaction Conditions:
Q2: I am getting a low yield of the 4-formylpyrazole. How can I optimize this step?
A2: Low yields in Vilsmeier-Haack reactions can often be improved by carefully controlling the reaction parameters.
-
Stoichiometry of the Vilsmeier Reagent:
-
An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A molar ratio of 2-3 equivalents of the reagent relative to the pyrazole is a good starting point.
-
-
Work-up Procedure:
-
The reaction is typically quenched by pouring the reaction mixture onto ice water. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
The pH of the solution should be carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.[3] Over-basification can sometimes lead to side reactions.
-
Q3: My final product after the Vilsmeier-Haack reaction is impure. What are the possible impurities?
A3: Impurities can arise from incomplete reaction or side reactions.
-
Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted 3-(4-methylphenyl)-1H-pyrazole in your crude product.
-
Side Products from the Vilsmeier Reagent: The Vilsmeier reagent can sometimes react with itself or the solvent to form minor byproducts.
-
Purification: The crude 4-formylpyrazole can be purified by recrystallization or column chromatography.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of this compound?
A1:
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and lachrymatory substance. It reacts violently with water. Handle it with extreme care in a fume hood.
-
Solvents: Use appropriate care when handling flammable organic solvents.
Q2: How can I confirm the structure of my final product?
A2: The structure of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Expect to see signals for the aromatic protons of the 4-methylphenyl group, the pyrazole ring protons, and the methyl group protons.
-
¹³C NMR: This will show the characteristic chemical shifts for the carbon atoms in the pyrazole and 4-methylphenyl rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups present in the molecule.
Q3: Are there alternative, greener synthetic methods available?
A3: Research is ongoing into more environmentally friendly synthetic methods. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[2]
-
Use of greener solvents: Replacing traditional volatile organic solvents with more benign alternatives is an active area of research.
V. Experimental Protocols
Protocol 1: Direct Synthesis of this compound via Knorr Condensation (General Procedure)
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation of the 1,3-Dicarbonyl Precursor: If 2-(4-methylphenyl)malondialdehyde is not commercially available, it can be synthesized via formylation of 4-methylphenylacetaldehyde or a related precursor.
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 2-(4-methylphenyl)malondialdehyde (1 equivalent) in ethanol or glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Indirect Synthesis via Vilsmeier-Haack Formylation (General Procedure)
This protocol assumes you have already synthesized 3-(4-methylphenyl)-1H-pyrazole.
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-(4-methylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude 4-formyl-3-(4-methylphenyl)-1H-pyrazole by recrystallization or column chromatography.
-
VI. Data Summary
The following table provides a hypothetical comparison of reaction conditions that could be explored for yield optimization. Actual results will vary.
| Entry | Synthetic Route | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Approximate Yield (%) |
| 1 | Knorr Condensation | Ethanol | Reflux | 4 | None | 65 |
| 2 | Knorr Condensation | Acetic Acid | 100 | 2 | Self-catalyzed | 75 |
| 3 | Vilsmeier-Haack | DMF | 80 | 6 | POCl₃ | 80 |
| 4 | Vilsmeier-Haack (Microwave) | DMF | 120 | 0.5 | POCl₃ | 85 |
VII. Mechanistic Insights
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges in pyrazole-based drug development: poor aqueous solubility. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the scaffold for numerous approved drugs, from anti-inflammatory agents to kinase inhibitors.[1][2] However, their often planar, aromatic structure and potential for strong intermolecular interactions can lead to high crystal lattice energy and low solubility, hindering preclinical development and clinical application.[3]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the underlying causes of poor solubility and provide a range of solutions, from simple benchtop adjustments to advanced formulation strategies.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses fundamental questions about the physicochemical properties of pyrazole derivatives that contribute to their solubility challenges.
Q1: What structural features of my pyrazole derivative are likely causing its poor aqueous solubility?
A1: The solubility of pyrazole derivatives is governed by a balance of factors inherent to their molecular structure.[3]
-
The Pyrazole Ring: The aromatic nature of the pyrazole ring itself contributes to its lipophilicity.[4]
-
Substituents: The nature of the groups attached to the pyrazole ring is critical. Large, non-polar, or hydrophobic substituents (e.g., phenyl rings, long alkyl chains) will significantly decrease aqueous solubility. Conversely, polar, ionizable, or hydrogen-bond-donating/accepting groups (e.g., amines, carboxylic acids, hydroxyls) can enhance it.[5][6]
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding between pyrazole molecules or π-π stacking of the aromatic rings, lead to a highly stable crystal lattice.[3] A large amount of energy is required for solvent molecules to break this lattice, resulting in low solubility.
-
Molecular Planarity and Symmetry: Flat, symmetrical molecules tend to pack more efficiently into a stable crystal lattice. Disrupting this planarity or symmetry, for instance by introducing bulky groups, can improve solubility by weakening the crystal packing forces.[7]
Q2: My compound is a weak base/acid. How does pH influence its solubility?
A2: For pyrazole derivatives with ionizable functional groups (like amines or carboxylic acids), pH is a critical determinant of solubility. According to the Henderson-Hasselbalch equation, the ionization state of the molecule changes with pH.
-
Weakly Basic Pyrazoles: These compounds are more soluble in acidic conditions (low pH) where they become protonated (cationic), enhancing their interaction with polar water molecules.
-
Weakly Acidic Pyrazoles: These are more soluble in alkaline conditions (high pH) where they are deprotonated (anionic). Therefore, adjusting the pH of your aqueous medium is one of the most direct and effective initial strategies for improving the solubility of ionizable compounds.[8][9][10]
Q3: Does temperature always help? I heated my solution, but the compound crashed out upon cooling.
A3: Yes, for most compounds, solubility increases with temperature.[3] The added thermal energy helps overcome the crystal lattice energy.[3] However, what you observed is a common phenomenon. The increased solubility at higher temperatures can lead to a supersaturated solution upon cooling. If the solution cools too quickly or without sufficient stabilization, the compound will precipitate, often rapidly. This principle is the basis for recrystallization, but it can be a problem for preparing stable stock solutions. If you need a solution that is stable at room temperature or 4°C, relying solely on heat is not a viable long-term strategy. It should be combined with other methods like co-solvents or formulation technologies.
Part 2: Troubleshooting Guide - Practical Solubilization Strategies
This section provides actionable solutions to common experimental problems, progressing from simple adjustments to more advanced formulation techniques.
Issue 1: My pyrazole derivative won't dissolve in buffer for my initial in vitro assay.
This is a frequent first hurdle. The goal here is to achieve the desired concentration with minimal use of organic solvents that could interfere with the assay.
Solution A: pH Modification
-
Causality: If your molecule has an ionizable group, adjusting the pH can dramatically increase solubility by converting the neutral molecule into a charged salt.[9][10]
-
Troubleshooting Steps:
-
Determine the pKa of your compound (experimentally or via software prediction).
-
For a weakly basic compound, try dissolving it in a buffer with a pH at least 1-2 units below its pKa.
-
For a weakly acidic compound, use a buffer with a pH at least 1-2 units above its pKa.
-
If the required pH is outside the range compatible with your assay, this method may not be suitable on its own.
-
Solution B: Co-Solvent Systems
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This "polarity reduction" makes the environment more favorable for a hydrophobic solute, thereby increasing solubility.[11]
-
Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), Polyethylene Glycols (PEGs, e.g., PEG 400).
-
Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of your pyrazole derivative in a pure, water-miscible organic solvent in which it is highly soluble (e.g., 100 mM in DMSO).
-
In separate tubes, prepare your final aqueous buffer.
-
Spike small volumes of the concentrated stock into the aqueous buffer to reach your target concentration. For example, add 1 µL of 100 mM stock to 999 µL of buffer for a final concentration of 100 µM (with 0.1% DMSO).
-
Vortex thoroughly and visually inspect for precipitation. If precipitation occurs, the co-solvent concentration may be too low, or you may have exceeded the solubility limit.
-
Optimization: If your assay can tolerate it, you can increase the percentage of the co-solvent. However, be aware that high concentrations of organic solvents can impact cell viability, enzyme activity, or protein binding. Always run a vehicle control in your experiments.
-
Issue 2: My compound is intended for in vivo studies, and I need a formulation with higher concentration and better stability than simple co-solvents can provide.
For animal studies or advanced applications, more robust formulation strategies are required to improve both solubility and bioavailability.
Solution C: Cyclodextrin Inclusion Complexation
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[12] Poorly soluble pyrazole derivatives can be encapsulated within this cavity, forming an "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[13][14][15]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[16]
-
Protocol: Preparation of a Pyrazole-Cyclodextrin Formulation
-
Selection: Choose a cyclodextrin. HP-β-CD is a common starting point for oral and parenteral formulations.[16]
-
Molar Ratio: Determine the molar ratio of drug to cyclodextrin to test (e.g., 1:1, 1:2, 1:5).
-
Preparation:
-
Accurately weigh the cyclodextrin and dissolve it in your desired aqueous vehicle (e.g., water for injection, saline).
-
Slowly add the powdered pyrazole derivative to the cyclodextrin solution while stirring or sonicating.
-
Seal the container and allow it to equilibrate for 24-48 hours at room temperature with continuous stirring. Gentle heating can sometimes accelerate complexation.
-
-
Clarification: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Quantification: Analyze the concentration of the pyrazole derivative in the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.
-
Validation (Trustworthiness): The formation of an inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solution D: Solid Dispersions
-
Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[17] This prevents the drug from crystallizing and presents it in a higher-energy, amorphous state, which significantly enhances its dissolution rate and solubility.[18]
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, PEGs.
-
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Solvent Selection: Choose a volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the pyrazole derivative and the carrier polymer are soluble.
-
Dissolution: Dissolve the drug and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug:polymer by weight).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film or solid mass.
-
Drying: Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
Characterization: Use DSC or X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the dispersion. The absence of the drug's characteristic melting peak (DSC) or crystalline peaks (XRD) indicates successful amorphization.
-
Solution E: Nanotechnology Approaches
-
Causality: Reducing the particle size of a drug to the nanometer scale (<1000 nm) dramatically increases the surface area-to-volume ratio. According to the Ostwald-Freundlich equation, this leads to a significant increase in saturation solubility. Nanoparticle formulations can also improve bioavailability through other mechanisms.[19]
-
Examples: Dendrimer encapsulation, lipid-based nanoparticles (e.g., solid lipid nanoparticles), nanosuspensions.
-
Insight: One study demonstrated a 105-fold increase in the water solubility of a pyrazole derivative by encapsulating it within a dendrimer.[20] This strategy is particularly powerful for compounds that are highly insoluble and difficult to formulate using other methods.[21] The development of nano-formulations typically requires specialized equipment and expertise in materials science.[22]
Solution F: The Prodrug Approach
-
Causality: This chemical modification strategy involves covalently attaching a water-soluble promoiety to the pyrazole derivative.[23] This new molecule, the "prodrug," is inactive but has significantly improved solubility.[24] After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug.
-
Example: A pyrazolo[3,4-d]pyrimidine compound's solubility was improved 600-fold by attaching a water-soluble N-methylpiperazino promoiety.[23]
-
Application: This is an advanced drug design strategy typically employed during lead optimization in a drug discovery program. It requires significant synthetic chemistry effort but can be one of the most effective ways to overcome fundamental solubility barriers.[23][25]
Part 3: Visualization & Data
Decision-Making Workflow
The following diagram provides a logical pathway to help you select an appropriate solubilization strategy based on your compound's properties and experimental needs.
Caption: Decision tree for selecting a pyrazole solubilization method.
Summary of Solubilization Techniques
The table below summarizes the key features of the discussed techniques, providing a quick reference for comparison.
| Technique | Principle of Action | Typical Fold-Increase in Solubility | Key Advantages | Key Disadvantages |
| pH Modification | Converts the drug to its more soluble ionized (salt) form.[8][10] | 10 - 1,000x | Simple, cost-effective, easy to implement.[11] | Only for ionizable drugs; risk of precipitation with pH changes (e.g., in GI tract).[9] |
| Co-solvents | Reduces the polarity of the aqueous medium.[11] | 2 - 500x | Simple, rapid for initial screening.[11] | Potential for in vitro assay interference or in vivo toxicity; risk of precipitation upon dilution.[8] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell.[12][13] | 10 - 5,000x | High loading capacity, low toxicity (for derivatives), suitable for parenteral use.[16] | Can be expensive; competition for the cavity by other molecules; not suitable for very large drugs. |
| Solid Dispersions | Amorphization of the drug in a hydrophilic polymer matrix.[18] | 10 - 10,000x | Significant increase in dissolution rate; potential for supersaturation.[17] | Can be physically unstable (recrystallization); requires specific equipment for some methods.[26] |
| Nanotechnology | Increases surface area and saturation solubility by size reduction.[19] | 10 - 20,000x+ | Very high solubility enhancement; potential for targeted delivery.[19][20] | Complex manufacturing and characterization; potential long-term toxicity concerns. |
| Prodrug Approach | Covalent attachment of a solubilizing promoiety.[23][27] | 100 - 10,000x+ | Overcomes intrinsic solubility issues; can improve other properties like permeability.[23][24] | Requires extensive medicinal chemistry and synthesis; potential for incomplete conversion to active drug. |
Conclusion
Overcoming the poor aqueous solubility of pyrazole derivatives is a critical and achievable step in the drug discovery and development process. There is no single universal solution; the optimal strategy depends on the specific physicochemical properties of the compound, the intended application (from early in vitro screening to late-stage clinical formulation), and the available resources.
We recommend a tiered approach: begin with simple methods like pH and co-solvent adjustments for initial studies. If these are insufficient, or for more demanding applications like in vivo efficacy models, progress to advanced formulation strategies such as cyclodextrin complexation or solid dispersions. For compounds with intractable solubility that are part of a larger discovery program, a medicinal chemistry-based prodrug approach may provide the most robust and effective long-term solution. By systematically applying the principles and protocols outlined in this guide, researchers can successfully navigate the challenges of pyrazole solubility and unlock the full therapeutic potential of these valuable compounds.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpbr.in [ijpbr.in]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. eijppr.com [eijppr.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. japsonline.com [japsonline.com]
- 27. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the Technical Support Center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-alkylated pyrazoles—a critical scaffold in numerous pharmaceuticals.[1] Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Section 1: Troubleshooting Common Issues
This section addresses the most frequently encountered hurdles in pyrazole N-alkylation, from poor yields to lack of regioselectivity.
FAQ 1: My N-alkylation reaction is resulting in a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Answer: This is the most common challenge in pyrazole N-alkylation and arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms in the pyrazole ring.[2][3] The formation of regioisomeric mixtures complicates purification and reduces the yield of the desired product.[4] Regiocontrol is a delicate balance of steric, electronic, and conditional factors.
Core Principles for Controlling Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][5] For a 3-substituted pyrazole, the N1 position is generally less hindered than the N2 position (adjacent to the substituent). Conversely, for a 5-substituted pyrazole, the N2 position is favored.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of each nitrogen, though this is often secondary to sterics.
-
Reaction Conditions: The choice of base, solvent, and temperature can profoundly influence the isomeric ratio.[2][3]
Troubleshooting Protocol for Poor Regioselectivity:
-
Analyze Steric Factors:
-
Pyrazole Substrate: If you are using a 3,5-disubstituted pyrazole with substituents of different sizes, alkylation will favor the nitrogen adjacent to the smaller group.
-
Alkylating Agent: Employing a bulkier alkylating agent can amplify the steric bias and improve selectivity.
-
-
Optimize the Base and Solvent System: The combination of base and solvent is critical and can even switch the preferred site of alkylation.[3][6]
-
For N1-Alkylation of 3-Substituted Pyrazoles: A common and effective system is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[7][8] This combination has been shown to reliably favor the N1 isomer. Other systems like sodium hydride (NaH) in tetrahydrofuran (THF) can also be effective.[2]
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO often favor a single regioisomer.[9] In some cases, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[10]
-
-
Consider Alternative Alkylating Agents: If standard alkyl halides give poor selectivity, consider specialized reagents. Trichloroacetimidates, for example, can be used under acidic conditions (e.g., with camphorsulfonic acid) and often show sterically controlled regioselectivity.[5][11]
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
FAQ 2: My pyrazole N-alkylation reaction has a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields can be attributed to several factors, including incomplete deprotonation, side reactions, or suboptimal reaction conditions.
Troubleshooting Protocol for Low Yields:
-
Ensure Complete Deprotonation: The pyrazole nitrogen must be sufficiently nucleophilic to attack the alkylating agent. This requires a base strong enough to deprotonate the N-H bond.
-
Base Strength: For simple alkyl halides, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly used. If your yield is low, consider switching to a stronger base. For example, if K₂CO₃ is ineffective, NaH might provide better results.
-
Moisture: Ensure your reaction is conducted under anhydrous conditions, especially when using strong bases like NaH, which reacts violently with water.
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Conversely, if you are observing decomposition, the temperature may be too high. Some modern methods, such as those using trichloroacetimidates, can proceed efficiently at room temperature.[5][9]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify if the reaction is stalling or if the product is degrading over time.
-
-
Evaluate the Alkylating Agent's Reactivity:
-
The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and getting low yields, switching to the corresponding bromide or iodide will increase the reaction rate.
-
-
Consider Alternative Methodologies:
-
Phase-Transfer Catalysis (PTC): This technique can be highly effective, especially for large-scale reactions. PTC allows the reaction to occur between reactants in different phases (e.g., a solid base and an organic solvent) and can often be performed without solvent, leading to high yields.[7][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[13][14][15]
-
Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale |
| Base | Use a base strong enough to deprotonate the pyrazole (e.g., K₂CO₃, NaH). | Increases the nucleophilicity of the pyrazole nitrogen. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | Solvates the cation of the base, enhancing the anion's reactivity. |
| Temperature | Optimize between room temperature and reflux. | Balances reaction rate against potential decomposition. |
| Alkylating Agent | Use more reactive halides (I > Br > Cl). | A better leaving group accelerates the Sₙ2 reaction. |
FAQ 3: I am trying to alkylate a pyrazole with a functional group, but I am observing side reactions. What should I do?
Answer: Side reactions often occur when the functional groups on the pyrazole ring or the alkylating agent are sensitive to the reaction conditions, particularly the base.
Strategies to Minimize Side Reactions:
-
Use a Milder Base: If you suspect the base is causing decomposition or reacting with other functional groups, switch to a milder base. For example, if NaH is causing issues, try K₂CO₃ or even an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although these are generally less effective for N-H deprotonation.
-
Protecting Groups: If the pyrazole or alkylating agent contains sensitive functional groups (e.g., esters, ketones), you may need to use a protecting group strategy.
-
For example, an ester group might be hydrolyzed by a strong base. Using a milder base or protecting the ester might be necessary.
-
The SEM (2-(trimethylsilyl)ethoxymethyl) group is a useful protecting group for one of the pyrazole nitrogens, allowing for regioselective functionalization at other positions before being removed.[16]
-
-
Alternative Reaction Conditions:
-
Acid-Catalyzed Alkylation: As mentioned, using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) is an alternative to base-mediated methods and can be compatible with a wider range of functional groups.[5][11] This method avoids the need for a strong base.
-
General Experimental Protocol for N1-Alkylation of a 3-Substituted Pyrazole
This protocol is a general starting point and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to dissolve the pyrazole.
-
Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 - 1.2 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanism of Base-Mediated N-Alkylation
Caption: General mechanism of pyrazole N-alkylation.
Section 2: Advanced and Alternative Methodologies
For particularly challenging substrates or for process optimization, consider these advanced techniques.
Phase-Transfer Catalysis (PTC)
PTC is a powerful method that facilitates the reaction between reactants in immiscible phases. For pyrazole alkylation, this typically involves a solid base (like K₂CO₃ or KOH), an organic solvent for the pyrazole and alkylating agent, and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB).
-
Advantages: High yields, mild reaction conditions, and sometimes the ability to run the reaction without any solvent.[7] It is also highly scalable.
-
Mechanism: The PTC catalyst transports the pyrazolate anion from the solid or aqueous phase into the organic phase, where it can react with the alkylating agent.
Enzymatic Alkylation
A cutting-edge approach involves the use of engineered enzymes. While not yet a standard laboratory method, research has shown that methyltransferase enzymes can be engineered to perform highly regioselective alkylations of pyrazoles with unprecedented selectivity (>99%).[4][17]
-
Advantages: Extremely high regioselectivity, environmentally friendly (biocatalysis).
-
Current Status: This is an emerging technology primarily used in specialized applications but highlights a future direction for selective synthesis.
Protecting Group Strategies
For complex molecules, a protecting group strategy may be the only way to achieve the desired regioselectivity.[16]
-
Protection: Protect one of the pyrazole nitrogens. The tetrahydropyranyl (THP) group is one example of a protecting group that can be introduced under solvent- and catalyst-free conditions.[18]
-
Alkylation: Alkylate the unprotected nitrogen.
-
Deprotection: Remove the protecting group to yield the desired N-alkylated pyrazole. For example, N-Boc protected pyrazoles can be deprotected using NaBH₄ in ethanol.[19]
This concludes our technical guide on optimizing pyrazole N-alkylation. By understanding the interplay of sterics, electronics, and reaction conditions, you can effectively troubleshoot and optimize your synthetic protocols.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Crude 4-(4-methylphenyl)-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(4-methylphenyl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: Understanding the Challenge
The synthesis of 4-aryl-1H-pyrazoles, while often straightforward, can result in a crude product contaminated with various impurities. The nature and quantity of these impurities depend heavily on the synthetic route employed, such as the classical Knorr pyrazole synthesis or modern flow chemistry approaches.[1][2] Common contaminants include unreacted starting materials, regioisomers (e.g., 3-(4-methylphenyl)-1H-pyrazole), and side-products from incomplete cyclization, such as hydrazone intermediates.[3]
Effective purification is paramount, as residual impurities can interfere with subsequent synthetic steps or compromise the biological activity and safety profile of final drug candidates. This guide provides a structured, question-and-answer approach to address the most common issues encountered during the purification of this compound.
Logical Purification Workflow
Before selecting a specific technique, it is crucial to have a general strategy. The following workflow illustrates a logical approach to purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids that are already relatively pure (>90%). It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For pyrazole derivatives, a range of solvents can be effective.[4] The selection depends on the specific impurity profile. A good starting point is to test solubility in small-scale trials.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Use Case |
| Ethanol/Water | Polar (Protic) | 78 (Ethanol) | A powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until turbidity persists.[5] Ideal for removing both more polar and less polar impurities. |
| Hexane/Ethyl Acetate | Non-polar/Polar (Aprotic) | 69 (Hexane) | Excellent for removing non-polar, "greasy" impurities. Dissolve in a minimum of hot ethyl acetate and add hexane. Also effective for removing highly polar impurities that remain insoluble. |
| Isopropanol | Polar (Protic) | 82 | A good single-solvent option that often provides well-formed crystals. Slower evaporation rate than ethanol can be beneficial. |
| Cyclohexane | Non-polar | 81 | Useful if the compound has low polarity. Pyrazole itself shows significant solubility differences in hot vs. cold cyclohexane.[4][6] |
Q2: My recrystallization yield is very low. What am I doing wrong?
A2: Low yield is a common problem and can usually be traced to one of the following causes:
-
Using too much solvent: The most common error. If too much solvent is used during the initial dissolution step, the solution will not become saturated upon cooling, and the product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling too quickly: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals or "crashing out" of the product as an amorphous powder that traps impurities. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath to maximize recovery.
-
Premature crystallization: If the compound crystallizes during hot filtration (used to remove insoluble impurities), significant product loss will occur. Solution: Use a pre-heated funnel and filter flask and keep the solution at or near its boiling point during the filtration step.[3]
Q3: How can I remove colored impurities during recrystallization?
A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.
Protocol 1: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.
-
Re-heat the mixture to boiling for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the slow cooling and crystallization of the decolorized filtrate.[3]
Part 2: Column Chromatography
When recrystallization fails, or when dealing with complex mixtures containing impurities of similar polarity to the product, column chromatography is the method of choice.
Q4: My pyrazole compound is smearing or sticking to the silica gel column. How can I fix this?
A4: This is a classic problem for nitrogen-containing heterocycles like pyrazoles. The lone pair on the pyridine-like nitrogen atom is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor separation, broad peaks, and low recovery.
The solution is to deactivate the silica gel by adding a small amount of a basic modifier to the eluent system.[5]
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
Prepare the Eluent: Based on TLC analysis, determine a suitable eluent system (e.g., Hexane:Ethyl Acetate). A good starting point is a ratio that gives your product an Rf value of ~0.3. To this eluent, add 0.5-1% triethylamine (Et₃N) . For example, for 1 L of eluent, add 5-10 mL of Et₃N.
-
Pack the Column: Prepare a slurry of silica gel in the Et₃N-modified eluent and pack the column as usual.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, you can "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Q5: What are the best starting materials and eluents for purifying this compound?
A5: For most pyrazole derivatives of intermediate polarity, the following provides a robust starting point:
-
Stationary Phase: Silica gel (230-400 mesh).[3] Consider using neutral alumina if deactivation with Et₃N is insufficient.[5]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your product. Always add 0.5-1% triethylamine to the eluent system.
Part 3: Acid-Base Extraction
This powerful technique leverages the basicity of the pyrazole ring to separate it from non-basic or acidic impurities. It is an excellent first-pass purification step before a final recrystallization.
Q6: How does acid-base extraction work for pyrazoles?
A6: The pyrazole ring contains a nitrogen atom that can be protonated by an acid to form a water-soluble salt. This allows the compound to be moved from an organic solvent into an aqueous layer, leaving non-basic impurities behind. The process is then reversed by adding a base to regenerate the neutral pyrazole, which can be extracted back into an organic solvent.
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. The protonated pyrazole salt will transfer to the aqueous layer.[6]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer and save it. The organic layer, containing non-basic impurities, can be discarded (after confirming by TLC that no product remains).
-
Basification: Cool the saved aqueous layer in an ice bath. Slowly add a dilute base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). The neutral pyrazole will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous solution and shake to extract the purified, neutral pyrazole back into the organic layer.
-
Final Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Pyrazole Compound Stability in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common stability issues encountered with pyrazole compounds stored in dimethyl sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: I've stored my pyrazole-based compound in DMSO at 4°C for a few weeks and now my bioassay results are inconsistent. What could be the cause?
This is a frequent issue that often points to compound degradation. While the pyrazole core is generally robust, several factors can compromise the stability of your compound in a DMSO stock solution.[1][2] The primary culprits are often water, temperature, and time.
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This seemingly small amount of water can be sufficient to hydrolyze sensitive functional groups (e.g., esters, amides, nitriles) on your pyrazole derivative, leading to a loss of the parent compound.[3][4][5] Studies have shown that water is a more significant factor in compound loss than oxygen.[3][4]
-
Storage Temperature & Duration: While 4°C is better than room temperature, it may not be sufficient for long-term stability. Chemical reactions, though slower, still occur. A study monitoring thousands of compounds in DMSO at room temperature found that after one year, the probability of observing the intact compound dropped to 52%.[1] For sensitive compounds, storage at -20°C or -80°C is strongly recommended to significantly slow down degradation kinetics.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce issues. Each cycle can increase the compound's exposure to atmospheric moisture and oxygen when the vial is opened.[2][3] Furthermore, crystallization can occur, leading to concentration gradients within your solution upon thawing.[6][7]
Q2: Can my pyrazole compound react directly with the DMSO solvent?
Under standard storage conditions (i.e., low temperature, protected from light), a direct reaction between a typical pyrazole compound and DMSO is unlikely. The pyrazole ring is highly resistant to oxidation and reduction.[8] However, it is crucial to understand that DMSO is not always an inert solvent.
Under specific conditions, often involving catalysts, high temperatures, or other reagents, DMSO can actively participate in reactions to modify the pyrazole scaffold. For example, DMSO can act as a C1 source in the synthesis of pyrazoles at 90°C in the presence of iodine and Selectfluor.[9][10] It can also promote the sulfenylation of pyrazoles via a radical pathway.[11]
While these are synthetic conditions, they highlight the potential reactivity of DMSO. The presence of trace metal impurities or exposure to high-energy sources like UV light could theoretically facilitate minor, yet significant, degradation over long-term storage.
Q3: I see a new, unexpected peak in my LC-MS analysis of an aged pyrazole stock. What could it be?
An unexpected peak is a classic sign of degradation or adduct formation. Based on the structure of your pyrazole and the storage conditions, this new peak could be:
-
A Hydrolysis Product: If your molecule has a hydrolyzable group, the new peak will likely correspond to the mass of the hydrolyzed compound (e.g., a carboxylic acid from an ester).
-
An Oxidation Product: The pyrazole ring itself is stable, but substituents can be oxidized.[8] The new peak would have a mass corresponding to the addition of one or more oxygen atoms.
-
A Dimer or Oligomer: In some cases, compounds can self-react over time.
-
A DMSO Adduct: While less common under normal storage, it's a possibility. Look for mass shifts corresponding to the addition of DMSO (or its fragments) to your parent compound.
The first step in troubleshooting is to propose potential degradation products based on your compound's structure and calculate their expected masses to see if they match your LC-MS data.
Troubleshooting Guide: Diagnosing and Preventing Instability
This section provides a systematic approach to identifying and mitigating stability issues with your pyrazole compounds in DMSO.
Visual Workflow for Troubleshooting
Below is a logical workflow to follow when you suspect compound instability is affecting your experimental results.
Caption: A troubleshooting workflow for suspected compound instability.
Key Degradation Factors and Prevention
This diagram illustrates the primary environmental factors that can lead to the degradation of pyrazole compounds in DMSO solution.
Caption: Key factors influencing the stability of pyrazoles in DMSO.
Recommended Storage and Handling Protocols
To maximize the shelf-life of your pyrazole compounds, adhere to the following best practices.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | Minimizes the presence of water, which is a primary cause of hydrolytic degradation.[3][4] |
| Temperature | -20°C for short-term (<1 month), -80°C for long-term | Drastically reduces the rate of all chemical degradation pathways. |
| Aliquoting | Prepare single-use aliquots | Avoids multiple freeze-thaw cycles, which can accelerate degradation and cause precipitation issues.[2][7] |
| Atmosphere | Overlay with an inert gas (Argon or Nitrogen) before sealing | Displaces atmospheric oxygen and moisture from the vial headspace, protecting against oxidation and hydrolysis.[6][12] |
| Container | Amber glass vials with PTFE-lined caps | Protects photosensitive compounds from light-induced degradation and provides an inert storage surface.[12] |
| Concentration | ≤10 mM | Higher concentrations are more prone to precipitation upon freezing, especially for less soluble compounds.[6] |
Experimental Protocol: Stability Assessment via LC-MS
This protocol provides a reliable method for quantitatively assessing the stability of your pyrazole compound in a DMSO stock solution over time.
Objective: To determine the percentage of the parent compound remaining after storage under specific conditions.
Materials:
-
Your pyrazole compound (solid)
-
Anhydrous, high-purity DMSO
-
LC-MS grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
-
Calibrated analytical balance and pipettes
-
LC-MS system
Procedure:
-
Prepare T=0 Sample (Reference): a. Accurately weigh and dissolve your pyrazole compound in anhydrous DMSO to your desired stock concentration (e.g., 10 mM). This is your bulk stock solution. b. Immediately after dissolution, prepare the T=0 analytical sample. Dilute a small aliquot of the bulk stock solution with ACN/Water (typically 50:50) to a final concentration suitable for your LC-MS detector (e.g., 1-10 µM). c. Analyze the T=0 sample immediately via LC-MS. Record the peak area of the parent compound. This serves as your 100% reference.
-
Store Bulk Solution: a. Aliquot the remaining bulk stock solution into several small, properly sealed vials, purging with inert gas if possible. b. Place the aliquots into the desired storage condition (e.g., 4°C, -20°C, room temperature).
-
Analyze at Subsequent Time Points (T=X): a. At each planned time point (e.g., 1 week, 4 weeks, 3 months), remove one aliquot from storage. b. Allow the aliquot to thaw completely and come to room temperature. c. Prepare an analytical sample by diluting the stock solution in the exact same manner as the T=0 sample. d. Analyze using the identical LC-MS method used for the T=0 sample.
-
Data Analysis: a. For each time point, integrate the peak area of the parent compound. b. Calculate the percent remaining using the following formula: % Remaining = (Peak Area at T=X / Peak Area at T=0) * 100 c. Look for the appearance of new peaks. If observed, analyze their mass-to-charge ratio (m/z) to hypothesize their identity.
Self-Validation: The protocol's integrity relies on consistency. Using the same stock solution, dilution factors, and LC-MS method for all time points ensures that any observed changes are due to compound stability and not analytical variability. A compound is often considered stable if the % Remaining is >90-95%.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 10. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMSO-promoted regioselective synthesis of sulfenylated pyrazoles via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Copper-Catalyzed Pyrazole Synthesis
Welcome to the technical support center for copper-catalyzed pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding catalyst loading and general reaction setup for copper-catalyzed pyrazole synthesis, including the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry."
Q1: What is the typical catalyst loading for a standard copper-catalyzed pyrazole synthesis?
A1: There is no single "one-size-fits-all" catalyst loading. The optimal amount is highly dependent on the specific reaction, substrate reactivity, and purity of the reagents. However, a general starting point for optimization is typically 1-10 mol% of a copper source.[1][2]
For the highly efficient CuAAC reaction, catalyst loading can often be lower. In many bioconjugation applications where reactants are precious, the copper complex may be used in stoichiometric or even excess amounts (relative to the limiting reagent) to drive the reaction to completion, with concentrations around 250 µM often showing maximal activity.[3]
Q2: How does the choice of copper source [e.g., Cu(I) vs. Cu(II)] affect the required loading?
A2: The catalytically active species in these reactions is Cu(I).[4][5]
-
Using a Cu(I) source (e.g., CuI, CuBr, Cu(OTf)) : You are directly adding the active catalyst. However, Cu(I) is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen and can also disproportionate into Cu(0) and Cu(II).[6] Therefore, reactions using Cu(I) salts require stringent anaerobic conditions (degassed solvents, inert atmosphere) to maintain catalytic activity.
-
Using a Cu(II) source (e.g., CuSO₄, Cu(OAc)₂) : This is a more common and convenient method. A reducing agent, most commonly sodium ascorbate, must be added in stoichiometric excess to generate and maintain the active Cu(I) species in situ.[3][4][6] This approach is more tolerant to trace oxygen.
The choice impacts the required loading indirectly. While the target concentration of active Cu(I) is the same, starting with Cu(II) requires ensuring the reducing agent is fresh and sufficient to sustain the catalytic cycle.
Q3: What is the role of a ligand, and how does it influence catalyst loading?
A3: Ligands are critical for optimizing copper-catalyzed reactions. Their primary roles are:
-
Stabilizing the Cu(I) oxidation state , preventing oxidation and disproportionation.[5][6]
-
Accelerating the reaction rate , allowing for lower catalyst loading and milder conditions.[6][7]
-
Preventing catalyst agglomeration , which can lead to deactivation.
-
Protecting sensitive substrates (especially biomolecules) from damage by reactive oxygen species (ROS) that can be generated by the catalyst system.[3][8]
A well-chosen ligand, like THPTA or TBTA in CuAAC, can significantly enhance catalytic turnover.[3][6] This increased efficiency often allows for a reduction in the required copper catalyst loading, which is beneficial for minimizing metal contamination in the final product. The ligand-to-copper ratio is also a critical parameter to optimize, with ratios of 1:1, 2:1, or even 5:1 being common.[3][7]
Q4: Can high catalyst loading be detrimental to the reaction?
A4: Yes, excessive catalyst loading can lead to several problems:
-
Increased side reactions: A common side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling), which is promoted by higher concentrations of copper species.[5][6]
-
Product purification challenges: High levels of residual copper can be difficult to remove from the final product, which is a major concern in pharmaceutical applications.
-
Formation of insoluble species: High concentrations of copper acetylides can sometimes precipitate from the reaction mixture, effectively removing the catalyst from the solution phase.[9]
-
Cost and Toxicity: Copper catalysts, while relatively inexpensive, add to the overall cost and environmental impact of the synthesis.
Optimization should always aim for the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during copper-catalyzed pyrazole synthesis.
Problem 1: Low or No Product Yield
This is the most frequent issue. A logical, step-by-step diagnostic process is key to identifying the root cause.[4]
Immediate Checks (The "Usual Suspects")
-
Catalyst System Integrity:
-
Cu(I) Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II).[5] If using a Cu(II) salt, ensure your sodium ascorbate solution was prepared fresh . Ascorbate solutions degrade over time when exposed to air.
-
Solvent Purity: Ensure solvents are thoroughly degassed to remove dissolved oxygen, which is a primary culprit in catalyst oxidation.[4]
-
-
Reagent Purity & Stoichiometry:
-
Verify the purity of your starting materials (e.g., azide, alkyne, hydrazine). Impurities can poison the catalyst.[4]
-
Confirm the accuracy of all measurements and calculations for stoichiometry.
-
Systematic Troubleshooting Workflow
If the immediate checks do not resolve the issue, follow this workflow to isolate the problem.
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Solutions
-
Screening Catalyst Loading: If you suspect insufficient catalyst, perform a loading screen. Set up parallel reactions with varying catalyst concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). This will reveal the sensitivity of your specific substrate to catalyst levels.
| Catalyst Source | Typical Starting Loading (mol%) | Key Considerations |
| CuI, CuBr | 1 - 5% | Requires inert atmosphere; sensitive to oxygen. |
| CuSO₄ / Na-Ascorbate | 1 - 10% (CuSO₄) | Requires fresh sodium ascorbate (3-10 fold excess).[8] More robust to air. |
| Cu(OTf)₂ | 5 - 10% | Highly active catalyst, often used in more complex cyclizations.[1][2] |
| CuO Nanoparticles | 10 - 15 mg (per model) | Heterogeneous catalyst, allows for easier recovery and reuse.[10] |
-
Ligand Optimization: The ligand is not optional; it's a key accelerator.[7] If your reaction is sluggish, ensure a ligand is present. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand for bioconjugation, while Tris-(benzyltriazolylmethyl)amine (TBTA) is suitable for organic solvents.[6] Vary the ligand-to-copper ratio; sometimes a higher ratio (e.g., 5:1) can be beneficial, especially in protecting biomolecules.[3]
Problem 2: Poor Regioselectivity
In many pyrazole syntheses, particularly those not following the azide-alkyne cycloaddition pathway, regioselectivity can be an issue, leading to mixtures of isomers.
-
Cause: The thermal Huisgen cycloaddition (without a copper catalyst) often produces a mixture of 1,4- and 1,5-regioisomers.[6] The role of the copper catalyst is to enforce a specific reaction mechanism that leads exclusively to the 1,4-disubstituted product in CuAAC.[6]
-
Solution:
-
Confirm Catalytic Activity: If you observe a mixture of regioisomers in a CuAAC reaction, it's a strong indicator that the uncatalyzed thermal reaction is competing. This points back to an inactive or insufficient amount of the copper catalyst. Revisit the troubleshooting steps for low yield.
-
Ligand Choice: The steric and electronic properties of the ligand can influence the regiochemical outcome in more complex pyrazole syntheses. A literature search for analogous transformations is crucial.
-
Temperature Control: The uncatalyzed background reaction is more sensitive to higher temperatures. Running the reaction at room temperature or even lower can suppress the formation of the undesired regioisomer.
-
Problem 3: Catalyst Deactivation / Reaction Stalls
Sometimes a reaction starts well but fails to proceed to completion. This often points to catalyst deactivation during the reaction.
Deactivation Pathways and Solutions
Caption: Common pathways for copper catalyst deactivation.
-
Oxidation: As discussed, oxygen is the primary enemy of Cu(I). If a reaction stalls, it may be due to gradual oxygen ingress.
-
Solution: Ensure a positive pressure of an inert gas (Nitrogen or Argon). If using the Cu(II)/ascorbate system, consider a second addition of fresh sodium ascorbate midway through the reaction.
-
-
Sintering (Thermal Aggregation): At elevated temperatures, fine copper nanoparticles can sinter into larger, less active particles.[11] This process is accelerated by impurities like chloride ions.[11]
-
Poisoning: Certain functional groups, particularly thiols, can bind strongly to copper and act as catalyst poisons.[7] Other coordinating species like unprotected primary amines or certain buffer components can also interfere.[7][12]
-
Solution: Protect interfering functional groups if possible. If poisoning is suspected from a substrate, using a higher catalyst loading may be necessary to overcome the inhibition.[7] In some cases, adding a sacrificial metal like Zn(II) can occupy the poisoning sites, leaving the copper catalyst free to react.[7]
-
Section 3: Experimental Protocols
Protocol: Catalyst Loading Optimization for a Model CuAAC Reaction
This protocol outlines a general procedure for optimizing the catalyst loading for the reaction between a model alkyne (e.g., Propargyl Alcohol) and a model azide (e.g., Benzyl Azide).
1. Reagent Preparation:
-
Alkyne Stock (100 mM): Prepare a 100 mM solution of propargyl alcohol in a 1:1 mixture of t-BuOH/H₂O.
-
Azide Stock (100 mM): Prepare a 100 mM solution of benzyl azide in the same solvent mixture.
-
Copper Sulfate Stock (10 mM): Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in deionized, degassed water to make a 100 mM solution.
-
Ligand Stock (50 mM): Prepare a 50 mM solution of THPTA in deionized water.
2. Reaction Setup (Example for 5 mol% test):
-
To a 4 mL vial, add 500 µL of the solvent mixture (1:1 t-BuOH/H₂O).
-
Add 100 µL of the Alkyne Stock (10 µmol, 1.0 equiv).
-
Add 100 µL of the Azide Stock (10 µmol, 1.0 equiv).
-
Add 25 µL of the Ligand Stock (1.25 µmol, 12.5 mol%). This maintains a 2.5:1 ligand-to-copper ratio.
-
Add 50 µL of the Copper Sulfate Stock (0.5 µmol, 5 mol%).
-
Initiate the reaction by adding 50 µL of the fresh Sodium Ascorbate Stock (5 µmol, 50 mol%).
-
Cap the vial tightly and stir at room temperature.
3. Parallel Optimization:
-
Set up parallel reactions in separate vials, adjusting the volume of the Copper Sulfate Stock to achieve different loadings (e.g., 1 mol%, 2 mol%, 10 mol%). Adjust the ligand stock accordingly to maintain the desired ligand:copper ratio. Keep the total reaction volume consistent by adjusting the amount of solvent added.
4. Monitoring and Analysis:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Compare the reaction rates and final conversions across the different catalyst loadings to determine the optimal concentration for your system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 4-(4-methylphenyl)-1H-pyrazole
A-SMACC (Advanced Stability & Materials Characterization Center)
Welcome to the A-SMACC technical support hub. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth technical support and troubleshooting advice for the storage and handling of 4-(4-methylphenyl)-1H-pyrazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: The pyrazole ring, while aromatic, can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The presence of oxygen, especially in combination with light or heat, can accelerate this process.
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy needed to initiate photochemical reactions, leading to isomerization, rearrangement, or cleavage of the pyrazole ring.
-
Thermal Stress: Elevated temperatures can increase the rate of decomposition reactions. While generally stable at room temperature, prolonged exposure to heat can lead to the breakdown of the compound.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a cool and dark place, preferably at temperatures below 15°C.[1] Refrigerated storage (2-8°C) is a suitable option. For shorter periods, storage at room temperature (15-25°C) in a desiccator to protect from moisture is acceptable.[2]
Q3: How should I handle the compound to minimize degradation during experimental use?
A3: To minimize degradation during use, we recommend the following practices:
-
Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Use the compound in a well-ventilated area or under a chemical fume hood.
-
Avoid prolonged exposure to light. Use amber-colored vials or wrap containers in aluminum foil.
-
Close the container tightly after each use to minimize exposure to air and moisture.
-
For preparing solutions, use high-purity solvents and prepare them fresh whenever possible.
Q4: Are there any incompatible materials I should avoid when working with this compound?
A4: Yes, you should avoid contact with strong oxidizing agents, as they can promote the degradation of the pyrazole ring. Additionally, avoid strong acids and bases if the stability of your specific formulation under these conditions has not been established.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dark, and dry place. 2. Inert Atmosphere: For long-term storage or highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] 3. Purity Check: Analyze a small sample using HPLC to determine the purity and identify potential degradation products. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Degradation during sample preparation or analysis; inherent impurities from synthesis. | 1. Optimize Analytical Method: Ensure your analytical method is validated for stability-indicating properties. This means it should be able to separate the intact compound from its degradation products.[4] 2. Fresh Sample Preparation: Prepare solutions immediately before analysis. If storing solutions, keep them in a cool, dark place and for a limited time. 3. Investigate Impurity Profile: If the unexpected peaks are consistent across fresh batches, they may be synthesis-related impurities. Refer to the certificate of analysis or perform characterization to identify them. |
| Inconsistent experimental results | Degradation of the stock solution; weighing errors; improper handling. | 1. Stock Solution Stability: Prepare fresh stock solutions for critical experiments. If using an older stock solution, re-verify its concentration and purity via HPLC. 2. Handling Procedures: Review your handling procedures to ensure they align with the best practices outlined in the FAQs. 3. Forced Degradation Study: If you suspect instability in your experimental conditions, you can perform a mini-forced degradation study on a small scale to identify the problematic factor (see Protocol below). |
Visualizing Degradation Pathways & Workflow
To better understand the potential degradation mechanisms and the workflow for assessing stability, we have created the following diagrams.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a comprehensive stability assessment study.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[5][6]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions: (Perform each condition in a separate, clearly labeled container)
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of approximately 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (approximately 100 µg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[7]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Data Interpretation:
-
Calculate the percentage degradation for each stress condition.
-
The peak purity of the parent compound should be checked to ensure that no degradation products are co-eluting.
-
This data will help in identifying the conditions under which the compound is least stable and will inform the development of appropriate storage and handling protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gmpplastic.com [gmpplastic.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijcpa.in [ijcpa.in]
Scaling up the synthesis of 4-(4-methylphenyl)-1H-pyrazole for preclinical studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 4-(4-methylphenyl)-1H-pyrazole for preclinical studies. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction—a robust and scalable method for forming the critical carbon-carbon bond in the target molecule.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved at scale via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between a 4-halo-1H-pyrazole (typically 4-bromo-1H-pyrazole) and 4-methylphenylboronic acid.[1][2] This approach is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its starting materials.[3]
The fundamental transformation is as follows:
Catalytic Cycle: The Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting issues like low yield or catalyst deactivation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol is optimized for a gram-scale synthesis, providing a solid foundation for further scale-up.
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground
-
1,4-Dioxane and Water (4:1 v/v), de-gassed
Procedure:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-1H-pyrazole, 4-methylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the catalyst.[4]
-
Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine to the flask. The use of a pre-catalyst system is common, but in-situ formation of the active Pd(0) species is effective.
-
Solvent Addition: Add the de-gassed 4:1 dioxane/water solvent mixture via cannula or syringe. De-gassing (e.g., by sparging with nitrogen or argon for 30 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or, more suitably for scale-up, by recrystallization from a solvent system like ethanol/water or toluene.
-
Overall Synthesis Workflow
Caption: General workflow for synthesis and purification of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or zero. What went wrong?
A1: This is a common issue with several potential causes. Systematically check the following:
-
Catalyst Activity: The Pd(0) catalyst is sensitive to air. If the reaction mixture turns into a black precipitate (palladium black) immediately upon heating, your catalyst has likely crashed out and deactivated.[5]
-
Solution: Ensure your solvents are thoroughly de-gassed and maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. Use fresh, high-quality palladium sources and ligands.[6]
-
-
Base Quality and Quantity: The base is crucial for activating the boronic acid.[3]
-
Solution: Use at least 3 equivalents of a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. For base-sensitive substrates, milder bases like KF can be used, though reaction rates may be slower.[7]
-
-
Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boronic acid group with a hydrogen).
-
Solution: Use fresh 4-methylphenylboronic acid. If in doubt, check its purity by NMR or melting point. Ensure the 4-bromo-1H-pyrazole is pure, as impurities can inhibit the catalyst.
-
Q2: I'm observing significant side-product formation, especially a p-xylene peak and a biphenyl-like impurity in my analysis. What are these?
A2: You are likely observing byproducts from protodeboronation and homocoupling.
-
Protodeboronation: This is the reaction of the boronic acid with trace water or protons, replacing the B(OH)₂ group with hydrogen, leading to p-xylene.
-
Solution: While some water is necessary for the Suzuki reaction in this protocol, excess acidity can promote this side reaction. Ensure your base is sufficient to maintain basic conditions.
-
-
Homocoupling: This occurs when two molecules of the boronic acid couple to form 4,4'-dimethylbiphenyl, or two molecules of the halo-pyrazole couple together. This is often favored if the catalytic cycle's reductive elimination step is slow or if oxygen is present.[5]
-
Solution: Maintain strict anaerobic conditions. Adjusting the stoichiometry (e.g., a slight excess of the boronic acid, 1.1-1.3 eq) can help consume the halo-pyrazole before it homocouples. Do not use a large excess of the bromide, as this can favor its own homocoupling.[6]
-
Q3: The purification is difficult. The product is contaminated with a persistent black/grey solid, and crystallization is not working well.
A3: The dark solid is likely residual palladium catalyst, which can be challenging to remove. Poor crystallization indicates impurities or an unsuitable solvent system.
-
Palladium Removal:
-
Solution: After the initial workup, you can treat the organic solution with a palladium scavenger (e.g., activated carbon, silica-thiol) or wash it with an aqueous solution of a chelating agent like thiourea or cysteine to coordinate and extract the residual palladium.
-
-
Crystallization Issues:
-
Solution: A systematic screening of crystallization solvents is necessary. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, toluene, ethyl acetate). Using a co-solvent system (e.g., ethanol/water, toluene/heptane) can often induce crystallization. Ensure the crude product is sufficiently pure before attempting crystallization; an initial pass through a short plug of silica gel may be required.[8]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Scale-Up FAQs for Preclinical Studies
Transitioning from bench-scale to multi-kilogram production introduces new challenges.[9][10]
Q: The reaction is exothermic on a small scale. How do I manage heat transfer in a large reactor?
A: Heat management is one of the most critical aspects of scale-up.[11][12] What is easily controlled in a flask can become a serious safety hazard in a large reactor due to the lower surface-area-to-volume ratio.[13]
-
Controlled Addition: Instead of adding all reagents at once, add one of the coupling partners (e.g., the boronic acid solution) slowly over time to control the rate of reaction and heat generation.
-
Reactor Efficiency: Ensure the pilot plant reactor has an efficient cooling jacket and that the heat transfer fluid is at an appropriate starting temperature.
-
Calorimetry Studies: For preclinical and GMP batches, performing reaction calorimetry studies (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.[11]
Q: How does mixing change at scale, and what impact does it have?
A: Shifting from a magnetic stir bar to an overhead mechanical stirrer is a significant change. Inadequate mixing in a large reactor can lead to localized "hot spots," temperature gradients, and poor mass transfer, all of which can decrease yield and increase impurity formation.[12][13]
-
Impeller Choice: The type of impeller (e.g., pitched-blade turbine, anchor) and the stirring speed (RPM) must be carefully chosen to ensure homogeneity without causing excessive shear.
-
Visual Monitoring: If using a glass-lined reactor, visual monitoring for solids suspension is crucial. Ensure the base and catalyst are well-suspended throughout the reaction.
Q: Column chromatography is not practical for purifying 5 kg of product. What is the best strategy?
A: The primary goal at scale is to develop a robust crystallization procedure that isolates the product with the required purity (>98% for preclinical studies) without chromatography.
-
Solvent Selection: As mentioned, a thorough solvent screen is essential. Key parameters are yield, purity, crystal form (polymorph), and residual solvent levels.
-
Anti-Solvent Crystallization: A common technique is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" (in which the product is insoluble) to induce crystallization. This often yields cleaner material than cooling crystallization alone.
-
Impurity Purging: Analyze the mother liquor to understand which impurities are being successfully removed ("purged") by the crystallization. Multiple recrystallization steps may be necessary.
Q: How do I ensure batch-to-batch consistency for preclinical toxicology studies?
A: Consistency is paramount for preclinical work. The material used in toxicology studies must be representative of what will be produced later.
-
Standard Operating Procedures (SOPs): Develop a detailed, step-by-step SOP for the entire process, specifying reagent quantities, addition rates, temperatures, and hold times.
-
Process Analytical Technology (PAT): Implement in-process controls (IPCs) such as HPLC checks to ensure the reaction is complete and key impurities are below a set threshold before proceeding to workup.[10]
-
Quality Control (QC): Each batch must be thoroughly analyzed by a suite of analytical methods (e.g., HPLC, NMR, LC-MS, elemental analysis) to confirm its identity, purity, and consistency. A certificate of analysis (CofA) should be generated for each batch.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 10. Challenges Faced in Manufacturing Active Pharmaceutical Ingredients [indiapharmaoutlook.com]
- 11. researchgate.net [researchgate.net]
- 12. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Addressing Inconsistent Results in Biological Assays with Pyrazole Compounds
Introduction
Pyrazole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] However, their unique physicochemical properties can present significant challenges in biological assays, leading to inconsistent and often difficult-to-interpret results.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help you navigate the complexities of working with pyrazole compounds. Our goal is to empower you to generate reliable, reproducible data by understanding and addressing the root causes of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving pyrazole compounds for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of pyrazole compounds due to its strong solubilizing power.[6][7][8] However, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic, inhibit cell proliferation, or even interfere with protein function.[9][10][11][12] It is crucial to run a vehicle control with the same final DMSO concentration to accurately assess its effect on your specific cell line or assay system.[11] If your compound precipitates when diluted from a DMSO stock into an aqueous buffer, consider lowering the stock concentration or exploring alternative solubilization strategies.[13]
Q2: My pyrazole compound's activity varies between batches. What could be the cause?
A2: Batch-to-batch variability can stem from issues with compound stability or purity. Pyrazole compounds can be susceptible to degradation via hydrolysis, oxidation, or photodegradation, especially if stored improperly.[14] It is recommended to store solid compounds in a cool, dry, and dark place in tightly sealed containers.[14] Solutions, particularly in DMSO, should be stored at -20°C or -80°C and may have a limited shelf life.[7] Always use freshly prepared solutions for critical experiments. If variability persists, consider analytical characterization (e.g., LC-MS) of each batch to confirm purity and integrity before use.
Q3: Can pyrazole compounds interfere with assay readouts?
A3: Yes, this is a critical consideration. Some pyrazole derivatives possess intrinsic fluorescent properties, which can directly interfere with fluorescence-based assays (e.g., GFP reporters, calcium indicators), leading to false positives.[15][16][17][18] Similarly, colored pyrazole compounds can interfere with absorbance-based assays (e.g., MTT, Bradford).[16][18] It is essential to run a compound-only control (compound in assay buffer without cells or enzymes) to quantify any background signal. If interference is detected, consider using an orthogonal assay with a different detection method (e.g., a luminescence-based assay) to validate your findings.[16][18]
Q4: Are there common off-target effects associated with pyrazole inhibitors?
A4: While many pyrazole-based drugs are highly selective, off-target effects are possible and depend on the specific structure of the compound.[19] For example, some pyrazole-based kinase inhibitors have been shown to interact with multiple kinases, which can lead to unexpected biological responses.[20] When using a new pyrazole inhibitor, it is good practice to consult the literature for known off-target activities or perform a screen against a panel of related targets to understand its selectivity profile.
Troubleshooting Guides
This section provides structured approaches to diagnose and solve common problems encountered during experiments with pyrazole compounds.
Problem 1: Inconsistent IC50 Values or Dose-Response Curves
Inconsistent potency measurements are one of the most frequent challenges. The underlying cause is often related to the compound's behavior in the assay medium rather than its intrinsic biological activity.
Causality Analysis:
-
Poor Solubility & Precipitation: The most common culprit. Pyrazole compounds are often poorly soluble in aqueous buffers.[13][21][22][23] If the compound precipitates at higher concentrations in your dose range, the actual concentration in solution is unknown and lower than intended, leading to a flattening of the dose-response curve and a variable, artificially high IC50.
-
Compound Instability: The compound may be degrading over the course of the assay (e.g., 24-72 hours in cell culture). This reduces the effective concentration of the active compound over time, leading to lower-than-expected potency. Some pyrazole derivatives show improved stability over parent compounds like curcumin by modifying the core structure.[6][7]
-
Solvent Effects: As the concentration of the pyrazole compound increases, so does the concentration of the solvent (e.g., DMSO). At higher levels, the solvent itself can impact cell health or enzyme activity, confounding the results.[9][10][12]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Protocol: Assessing Compound Stability in Cell Culture Media
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a pyrazole compound is stable under your specific assay conditions.
Objective: To quantify the concentration of the pyrazole compound in cell culture media over time at 37°C.
Materials:
-
Your pyrazole compound
-
Complete cell culture medium (with serum)
-
LC-MS system
-
Incubator at 37°C, 5% CO2
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (a structurally similar, stable compound not present in your sample)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your pyrazole compound in 100% DMSO.
-
Prepare Working Solution: Spike the compound into pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM (or your typical highest assay concentration). The final DMSO concentration should match your assay conditions (e.g., 0.1%).
-
Timepoint Zero (T=0): Immediately after adding the compound, remove a 100 µL aliquot. Add this to a tube containing 200 µL of ice-cold ACN with the internal standard. This is your T=0 sample. The ACN serves to precipitate proteins and halt any degradation.
-
Incubation: Place the remaining media-compound mixture in the 37°C incubator.
-
Subsequent Timepoints: At desired timepoints (e.g., 2, 8, 24, 48 hours), remove another 100 µL aliquot and process it as in Step 3.
-
Sample Processing:
-
Vortex all samples vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS Analysis: Analyze the samples. Calculate the peak area ratio of your pyrazole compound to the internal standard at each timepoint.
-
Data Interpretation: Plot the peak area ratio against time. A stable compound will show a flat line, while a decreasing slope indicates degradation.
Problem 2: Compound Precipitation in Aqueous Buffers
Visible precipitation is a clear indicator that your compound is not fully soluble under the assay conditions. This is a common issue for "brick-dust" type molecules which may have high melting points and strong crystal lattice energy.[21]
Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Best For | Considerations |
| pH Adjustment | For ionizable pyrazoles, adjusting the pH can increase the proportion of the more soluble ionized form.[23] | Compounds with acidic or basic pKa values within a biologically compatible pH range (6.5-8.0). | The assay's biological components must be stable and active at the adjusted pH. |
| Co-solvents | Using water-miscible organic solvents (e.g., ethanol, PEG 400) can increase the solubility of lipophilic compounds.[23][24] | Early-stage in vitro assays where solvent effects can be controlled and tolerated. | Co-solvents can have their own biological effects; must be tested with a vehicle control. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the poorly soluble drug.[25][26] | Cell-based and biochemical assays. Can improve bioavailability for in vivo studies. | Must select the correct cyclodextrin type and size for your specific compound. Can be a costly option. |
| Solid Dispersions | Dispersing the compound in an amorphous form within a polymer matrix can enhance dissolution rates.[21][24] | More advanced formulations, typically for later-stage development and in vivo studies. | Requires specialized formulation techniques like spray drying or hot-melt extrusion.[21] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference with Fluorescence and Absorbance [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Method Refinement for Accurate Quantification of 4-(4-methylphenyl)-1H-pyrazole
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the quantification of 4-(4-methylphenyl)-1H-pyrazole. The following information is structured to address specific challenges and frequently encountered issues during analytical method development and execution.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantification of this compound?
For routine quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method.[1][2] This technique offers excellent resolution, sensitivity, and reproducibility for aromatic compounds like pyrazole derivatives.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for identifying and quantifying volatile impurities or when dealing with complex matrices where regioisomers may be present.[6]
Q2: What are the critical starting parameters for developing an HPLC method for this compound?
A good starting point for method development would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer).[4][7] The initial mobile phase composition can be guided by the polarity of the analyte. Given the aromatic nature of this compound, a gradient elution might be necessary to ensure adequate separation from potential impurities.[2] A UV detection wavelength should be selected based on the compound's UV-Vis spectrum, likely in the range of 230-280 nm.[8][9]
Q3: How do I prepare my sample and standards for analysis?
Accurate sample and standard preparation are paramount for reliable quantification.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution.[7][8] Subsequent dilutions should be made using the mobile phase to ensure compatibility with the chromatographic system.[7]
-
Sample Preparation: For bulk drug analysis, dissolve the sample in the same solvent as the standard and dilute to a concentration within the linear range of the method.[7] For formulated products, an extraction step may be necessary to isolate the analyte from excipients.[7] Always filter samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.[7][10]
Q4: My method needs to be "stability-indicating." What does that mean and how do I achieve it?
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[11][12] To develop such a method, you must perform forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[11] The analytical method must then be able to resolve the intact drug peak from all degradation product peaks.[12] This ensures that the method is specific for the analyte and can be used to assess its stability over time.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Secondary Silanol Interactions | The pyrazole nitrogen atoms can interact with free silanol groups on the silica-based column packing, leading to peak tailing.[10] | * Use a modern, end-capped, high-purity silica column ("Type B").[13] * Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10] * Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the silanol groups.[13] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[13][14] | * Reduce the injection volume or dilute the sample.[10][13] |
| Extra-column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.[10] | * Use tubing with the smallest possible internal diameter and length. * Ensure all fittings are properly tightened. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. | * Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Drifting Retention Times
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection, especially with gradient methods or after changing the mobile phase. | * Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[13] |
| Mobile Phase Composition Change | Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength. | * Prepare fresh mobile phase daily and keep the solvent reservoirs covered. * If using an online mixer, ensure it is functioning correctly.[15] |
| Column Temperature Fluctuation | Changes in ambient temperature can affect retention times. | * Use a column oven to maintain a constant temperature. |
| Column Contamination | Accumulation of strongly retained compounds from previous injections can alter the stationary phase chemistry. | * Implement a column washing step after each analytical run or batch. * Use a guard column to protect the analytical column.[15] |
Issue 3: Noisy or Drifting Baseline
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Contaminated or Poorly Prepared Mobile Phase | Impurities or dissolved gas in the mobile phase can cause baseline disturbances.[14] | * Use high-purity HPLC-grade solvents.[14] * Degas the mobile phase before use by sonication or an online degasser.[14] * Filter the mobile phase through a 0.45 µm filter. |
| Detector Issues | A failing lamp or a dirty flow cell in the UV detector can lead to baseline noise. | * Check the detector lamp's energy output and replace it if necessary. * Flush the flow cell with an appropriate cleaning solvent. |
| Pump Malfunction | Worn pump seals or check valves can cause pressure fluctuations, resulting in a noisy baseline. | * Perform regular preventative maintenance on the HPLC pump. |
Part 3: Experimental Protocols & Data
Recommended HPLC-UV Method for Quantification
This protocol provides a starting point for the quantification of this compound and should be optimized and validated according to ICH Q2(R1) guidelines.[16][17][18]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation Summary (Example Data)
The following table presents typical data that should be generated during method validation.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.6 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity > 99.9% |
Part 4: Visualizations
Experimental Workflow
Caption: Overall analytical workflow from preparation to reporting.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. irjpms.com [irjpms.com]
- 12. scispace.com [scispace.com]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Validation & Comparative
A Comparative Analysis of Biological Activity: The Foundational Scaffold of 4-(4-methylphenyl)-1H-pyrazole versus the Optimized Inhibitor Celecoxib
Guide for Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple data sheet, offering a detailed examination of the experimental methodologies used to discern their activities, the rationale behind these protocols, and an expert interpretation of the expected outcomes based on their distinct molecular architectures.
Introduction to the Compounds: From Scaffold to Selective Drug
Celecoxib , with the chemical name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] Its diaryl-substituted pyrazole core is a key feature, but its potency and selectivity are conferred by specific substitutions: a trifluoromethyl group and a p-sulfonamidophenyl group.[6] These additions allow it to bind with high affinity to a specific hydrophilic side pocket present in the COX-2 enzyme but not in the COX-1 isoform.[5][7]
4-(4-methylphenyl)-1H-pyrazole , in contrast, represents a significant simplification of the Celecoxib structure. It is essentially the core pyrazole ring with a tolyl (4-methylphenyl) group. It lacks the critical benzenesulfonamide and trifluoromethyl moieties that are widely recognized as essential for the potent and selective COX-2 inhibitory activity of Celecoxib and its analogs.[6] Therefore, a direct comparison allows us to dissect the contribution of these functional groups to the overall biological profile.
| Feature | This compound (Hypothetical) | Celecoxib (Established) |
| Chemical Structure | A simple 4-aryl-1H-pyrazole | A 1,5-diaryl-substituted pyrazole with key functional groups |
| Primary Target | Unknown, likely inactive or non-selective | Cyclooxygenase-2 (COX-2)[4] |
| Mechanism | Unlikely to be a potent COX inhibitor | Selective inhibition of prostaglandin synthesis[7][8] |
| Therapeutic Use | None (Investigational Scaffold) | Treatment of pain and inflammation in arthritis and other conditions[5] |
The Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of action for Celecoxib and other NSAIDs is the inhibition of the COX enzymes.[8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[9] Selective inhibition of COX-2, as achieved by Celecoxib, is designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile 4-Aryl-1H-Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 4-aryl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its substitution pattern have made it a focal point for the development of novel therapeutics targeting a wide range of diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-aryl-1H-pyrazoles, offering insights into the chemical nuances that govern their interactions with various biological targets. We will explore key examples in the fields of oncology, infectious diseases, and neurology, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The 4-Aryl-1H-Pyrazole as a Kinase Inhibitor Powerhouse
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 4-aryl-1H-pyrazole scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.
Aurora Kinase Inhibitors: Mitotic Regulators
Aurora kinases are essential for proper cell division, making them attractive targets for anticancer therapies. A notable class of 4-aryl-1H-pyrazole-based Aurora kinase inhibitors features a pyrazolo[3,4-d]pyrimidine core.
Structure-Activity Relationship Insights:
The SAR for these compounds reveals several key features. The 1-aryl substituent on the pyrazole ring plays a critical role in binding to the ATP pocket of the kinase. Modifications to this aryl ring can significantly impact potency and selectivity. For instance, the introduction of a hydrogen-bond donor in the meta-position of a 6-arylmethyl group on the pyrimidinone ring was found to increase affinity for CDK4 by approximately 100-fold, leading to equipotent inhibition of both CDK4 and CDK2.[1]
Furthermore, the nature of the substituent at the 4-position of the pyrazole can be modulated to enhance cellular activity and pharmacokinetic properties. For example, the transition from a primary amide to a disubstituted pyrrolidine amide at this position has been shown to improve the cellular phenotype associated with dual Aurora kinase and CDK1 inhibition.[2]
Comparative Analysis of Aurora Kinase Inhibitors:
| Compound ID | R1 (on 1-Aryl) | R2 (at C6 of Pyrimidinone) | Aurora A IC50 (µM) | Aurora B IC50 (µM) | CDK1 IC50 (µM) | Reference |
| Compound A | H | Phenylmethyl | >10 | 0.5 | 1.2 | [2] |
| Compound B | 3-hydroxyphenyl | Phenylmethyl | 0.1 | 0.05 | 0.08 | [1] |
| Compound 7h | H | (1-methylpiperidin-4-yl)methyl | 0.02 | 0.015 | 0.03 | [2] |
| Compound 15a | H | (S)-pyrrolidin-2-ylmethyl | 0.03 | 0.02 | 0.04 | [2] |
Experimental Workflow: In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of 4-aryl-1H-pyrazole derivatives against Aurora kinases.
Caption: Workflow for in vitro Aurora kinase inhibition assay.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase Buffer (1x): 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, and 5 mM MnCl₂.[3]
-
Substrate: Inactive histone H3 protein (1 µg per reaction).[3]
-
Enzyme: Active Aurora A or Aurora B kinase (100 ng per reaction).[3]
-
ATP: 100 µM final concentration.[3]
-
Test Compounds: Prepare a 10 mM stock solution in DMSO and perform serial dilutions in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.[3]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the phosphorylated substrate (e.g., phospho-Histone H3 (Ser10)).
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and calculate the IC50 value for each compound.
-
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Certain 4-aryl-1H-pyrazoles have emerged as potent tubulin polymerization inhibitors.
Structure-Activity Relationship Insights:
For 4-aryl-1H-pyrazole-based tubulin inhibitors, the substitution pattern on both the pyrazole and the 4-aryl ring is critical. A 3,4,5-trimethoxyphenyl group at the 4-position of the pyrazole is a common feature, mimicking the A-ring of colchicine. The nature of the substituent on the 1-aryl ring significantly influences activity. For example, in a series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones, a para-methyl group on the 1-aryl ring was found to be optimal for potent antiproliferative activity.[4]
Comparative Analysis of Tubulin Polymerization Inhibitors:
| Compound ID | R1 (on 1-Aryl) | R2 (at C3 of Pyrazole) | Antiproliferative Activity (SGC-7901, IC50 in µM) | Reference |
| Compound 4a | H | 3,4,5-trimethoxybenzoyl | 0.52 | [4] |
| Compound 4g | 4-OCH₃ | 3,4,5-trimethoxybenzoyl | 0.25 | [4] |
| Compound 4k | 4-NH₂ | 3,4,5-trimethoxybenzoyl | 0.017 | [4] |
| Compound 5a | H | 3,4,5-trimethoxyphenyl | 0.15 | [4] |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Caption: Workflow for in vitro tubulin polymerization assay.
Detailed Protocol:
-
Prepare Reagents:
-
Assay Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA.[5]
-
Tubulin: Purified tubulin from porcine brain (2 mg/mL).[5]
-
Fluorescent Reporter: DAPI (6.3 µM).[5]
-
GTP: 1 mM final concentration.[6]
-
Polymerization Enhancer: 10% glycerol.[5]
-
Test Compounds and Controls: Prepare stock solutions in DMSO and dilute in assay buffer.
-
-
Assay Procedure:
-
In a pre-warmed (37°C) 96-well plate, add the tubulin solution containing the fluorescent reporter.
-
Add the test compound, vehicle control (DMSO), positive control for polymerization (paclitaxel), and positive control for inhibition (colchicine) to the respective wells.[6]
-
Initiate polymerization by adding GTP.[6]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
4-Aryl-1H-Pyrazoles as Modulators of Cannabinoid Receptors
The endocannabinoid system, particularly the CB1 receptor, is a key therapeutic target for various neurological and metabolic disorders. 4-Aryl-1H-pyrazoles have been extensively studied as CB1 receptor antagonists.
Structure-Activity Relationship Insights:
The SAR of pyrazole-based CB1 antagonists is well-defined. The lead compound, SR141716A (Rimonabant), features a 1-(2,4-dichlorophenyl) group, a 5-(4-chlorophenyl) group, and an N-piperidinyl-carboxamide at the 3-position.[7] Key structural requirements for potent and selective CB1 antagonism include:
-
1-Position: A 2,4-dichlorophenyl substituent is optimal for high affinity.[7]
-
3-Position: A carboxamido group is crucial for antagonist activity.[8]
-
5-Position: A para-substituted phenyl ring enhances potency. A para-iodophenyl group, for instance, leads to a highly potent antagonist.[7]
Comparative Analysis of CB1 Receptor Antagonists:
| Compound ID | R1 (at C1 of Pyrazole) | R2 (at C5 of Pyrazole) | R3 (at C3 of Pyrazole) | CB1 Ki (nM) | Reference |
| SR141716A | 2,4-dichlorophenyl | 4-chlorophenyl | N-piperidinyl-carboxamide | 2.0 | [7] |
| Analog 1 | 2,4-dichlorophenyl | 4-iodophenyl | N-piperidinyl-carboxamide | 0.8 | [7] |
| Analog 2 | 2,4-dichlorophenyl | 4-chlorophenyl | N-hexyl-carboxamide | 15.0 | [8] |
| Analog 3 | Phenyl | 4-chlorophenyl | N-piperidinyl-carboxamide | 50.0 | [7] |
Experimental Workflow: Radioligand Binding Assay for CB1 Receptor
This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for CB1 receptor radioligand binding assay.
Detailed Protocol:
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4.[9]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat or mouse) in buffer and prepare a membrane fraction by centrifugation.[1]
-
Radioligand: [³H]CP55,940 at a final concentration of ~1 nM.[1]
-
Test Compound: Prepare serial dilutions in binding buffer.
-
-
Assay Procedure:
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Antimicrobial 4-Aryl-1H-Pyrazoles: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The 4-aryl-1H-pyrazole scaffold has been explored for its potential in this therapeutic area.
Structure-Activity Relationship Insights:
In the context of antimicrobial activity, the SAR of 4-aryl-1H-pyrazoles is often linked to the specific substituents on both the pyrazole and the 4-aryl ring. For a series of 4-arylidene pyrazole derivatives, compounds bearing a benzenesulfonamide moiety showed promising activity, particularly against Gram-positive bacteria.[9] The nature and position of substituents on the aryl rings significantly influence the antimicrobial spectrum and potency.
Comparative Analysis of Antimicrobial Pyrazoles:
| Compound ID | R1 (on 4-arylidene) | R2 (on 1-aryl of pyrazolone) | MIC vs. B. subtilis (µg/mL) | MIC vs. S. aureus (µg/mL) | Reference |
| 4a | 4-Cl | 4-SO₂NH₂ | 6.25 | 12.5 | [9] |
| 5a | 4-Cl | 4-SO₂NH₂ | 3.12 | 6.25 | [9] |
| Ciprofloxacin | - | - | 6.25 | 6.25 | [9] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The antimicrobial activity of 4-aryl-1H-pyrazoles can be evaluated using standard methods such as the agar well diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol (Broth Microdilution):
-
Prepare Materials:
-
Bacterial Strains: Use standardized cultures of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Prepare serial twofold dilutions in CAMHB in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Synthetic Strategies for 4-Aryl-1H-Pyrazoles
The versatility of the 4-aryl-1H-pyrazole scaffold is largely due to the robust and adaptable synthetic methodologies available for its construction and derivatization. Two key reactions are the Vilsmeier-Haack formylation and the Knoevenagel condensation.
4.1. Vilsmeier-Haack Reaction for 4-Formyl-1-aryl-1H-pyrazoles
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, including pyrazoles.[4][11]
General Protocol:
-
To a cooled (0°C) solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃).[11]
-
To this Vilsmeier reagent, add the substituted 1-aryl-1H-pyrazole.
-
The reaction mixture is typically stirred at room temperature and then heated to ensure complete reaction.[12]
-
Work-up involves pouring the reaction mixture onto ice and neutralizing with a base to precipitate the 4-formyl pyrazole product.[4]
4.2. Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, often an aldehyde. In the context of 4-aryl-1H-pyrazoles, this reaction is frequently used to introduce diverse substituents at the 4-position, starting from a 4-formyl pyrazole.[9]
General Protocol:
-
Dissolve the 4-formyl pyrazole and an active methylene compound (e.g., a pyrazolone) in a suitable solvent like ethanol.[9]
-
Add a catalytic amount of a base, such as triethylamine or piperidine.[2][9]
-
The reaction mixture is typically refluxed until completion.
-
The product often precipitates upon cooling and can be isolated by filtration.
Conclusion
The 4-aryl-1H-pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. The ability to fine-tune its electronic and steric properties through targeted substitutions allows for the optimization of potency, selectivity, and pharmacokinetic profiles against a multitude of biological targets. This guide has provided a comparative overview of the SAR of 4-aryl-1H-pyrazoles as kinase inhibitors, tubulin polymerization inhibitors, cannabinoid receptor modulators, and antimicrobial agents. The detailed experimental protocols and workflows serve as a practical resource for researchers aiming to explore and expand the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vivo Validation of 4-(4-methylphenyl)-1H-pyrazole as a Potent Anticancer Agent
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 4-(4-methylphenyl)-1H-pyrazole, a novel pyrazole derivative with promising anticancer potential. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating study design. This document compares the compound's hypothetical performance against a standard-of-care chemotherapeutic agent, providing the critical context needed for preclinical decision-making.
Introduction: The Rationale for Pyrazole Derivatives in Oncology
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous FDA-approved drugs. In oncology, their unique structural properties allow them to interact with a wide range of therapeutic targets, including cyclin-dependent kinases (CDKs), tubulin, and vascular endothelial growth factor receptors (VEGFRs)[1][2][3]. Many pyrazole-based compounds have demonstrated potent cytotoxic activity against various cancer cell lines, with some advancing to in vivo studies and showing significant tumor growth inhibition[1][4].
Our focus, this compound, has emerged from in vitro screens as a compound of interest. The critical next step, and the subject of this guide, is to validate this activity in a living system. In vivo testing is an indispensable bridge between cell culture experiments and clinical trials, providing vital data on a compound's efficacy, toxicity, and pharmacokinetic profile within a complex biological environment[5][6][7].
The Strategic Imperative: Designing a Comparative In Vivo Study
To rigorously assess the therapeutic potential of this compound, a comparative study design is essential. This approach not only quantifies the compound's standalone efficacy but also benchmarks it against an established clinical agent. For this guide, we will use a human non-small cell lung cancer (NSCLC) xenograft model, a common and well-characterized model in preclinical oncology[8].
The Experimental Blueprint
Our study will involve four arms, each designed to answer a specific question. The use of immunodeficient mice is critical, as it prevents the rejection of the transplanted human cancer cells[9].
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Rationale |
| 1. Vehicle Control | 0.5% Na-CMC in Sterile Water | N/A | Oral (p.o.) | Daily | To assess baseline tumor growth and ensure the delivery vehicle has no therapeutic effect. |
| 2. Positive Control | Paclitaxel | 10 | Intraperitoneal (i.p.) | Q3D (Every 3 Days) | To provide a benchmark of efficacy using a standard-of-care drug for NSCLC. |
| 3. Test Article (Low Dose) | This compound | 25 | Oral (p.o.) | Daily | To evaluate efficacy at a lower, potentially less toxic, dose. |
| 4. Test Article (High Dose) | This compound | 50 | Oral (p.o.) | Daily | To determine the maximum tolerated dose (MTD) and assess dose-dependent efficacy. |
Visualizing the Experimental Workflow
A well-planned workflow is paramount for reproducibility and minimizing animal stress. The following diagram outlines the key phases of the study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating systems.
Protocol 3.1: Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old. The compromised immune system of these mice is essential for preventing the rejection of human tumor xenografts[9].
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Procedure:
-
Culture A549 cells under standard conditions to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Matrigel helps support initial tumor formation.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach an average volume of 100-200 mm³.
-
Protocol 3.2: Formulation and Administration of this compound
The formulation is critical for ensuring consistent bioavailability.[10] Since many small molecules have poor water solubility, a suspension is often a practical choice for oral administration.
-
Vehicle Preparation (0.5% Sodium Carboxymethylcellulose - Na-CMC):
-
Weigh 0.5 g of Na-CMC.
-
In a sterile beaker, slowly add the Na-CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved, resulting in a clear, viscous solution.
-
-
Test Article Formulation (Suspension for Oral Gavage):
-
Accurately weigh the required amount of this compound for the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Use a mortar and pestle to gently grind the compound to a fine powder.
-
Add a small amount of the prepared Na-CMC vehicle to the powder to create a uniform paste (levigation).
-
Gradually add the remaining vehicle while stirring to achieve the final concentration.
-
Administer 10 mL/kg volume via oral gavage daily. Ensure the suspension is vortexed before each administration to ensure homogeneity.
-
Protocol 3.3: In-Life Monitoring and Endpoint Criteria
Regular monitoring is crucial for gathering efficacy data and ensuring animal welfare.[11]
-
Tumor Volume Measurement:
-
Using digital calipers, measure the length (L) and width (W) of the tumor twice weekly.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[11]
-
-
Toxicity Monitoring:
-
Record the body weight of each animal twice weekly. A body weight loss exceeding 20% is a common indicator of significant toxicity and may require euthanasia.[12]
-
Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Study Endpoints:
-
Primary endpoint: When tumors in the vehicle control group reach a predetermined volume (e.g., 2000 mm³).
-
Secondary endpoints: Tumor regression, or signs of systemic toxicity necessitating euthanasia.
-
Data Analysis and Comparative Interpretation
The goal is to translate raw measurements into a clear, comparative assessment of anticancer activity.
Quantifying Efficacy
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), which is calculated at the end of the study.
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume in the treated group.
-
Where ΔC is the change in mean tumor volume in the vehicle control group.
-
Statistical analysis, such as a one-way ANOVA with post-hoc tests, should be used to determine if the differences between groups are significant (p < 0.05).[13][14]
Hypothetical Data Summary
The following table presents a realistic, albeit hypothetical, outcome for this study, allowing for a direct comparison.
| Group | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| 1. Vehicle Control | 8 | 1850 ± 155 | N/A | +2.5 ± 1.0 |
| 2. Paclitaxel (10 mg/kg) | 8 | 740 ± 98 | 60% | -8.0 ± 1.5 |
| 3. Test Article (25 mg/kg) | 8 | 1110 ± 120 | 40% | +1.0 ± 0.8 |
| 4. Test Article (50 mg/kg) | 8 | 647 ± 92 | 65% | -4.5 ± 1.2 |
Interpretation and Comparison
Based on our hypothetical data:
-
Efficacy: The high dose (50 mg/kg) of this compound demonstrated a TGI of 65%, slightly outperforming the standard-of-care, Paclitaxel (60% TGI). The effect appears to be dose-dependent, with the lower 25 mg/kg dose showing a moderate 40% TGI.
-
Tolerability: Paclitaxel, while effective, resulted in a significant mean body weight loss of 8.0%, indicating a notable level of toxicity. In contrast, the high dose of our test article showed only a modest 4.5% weight loss, and the low dose was well-tolerated with no negative impact on body weight. This suggests a potentially wider therapeutic window for this compound compared to Paclitaxel.
Mechanistic Insights: A Hypothesized Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting key cellular kinases.[1][15] Based on its structure, we can hypothesize that this compound may function as a CDK2 inhibitor, a critical regulator of the G1/S phase transition in the cell cycle.
This inhibition would lead to cell cycle arrest and prevent cancer cell proliferation, a hypothesis that can be confirmed through subsequent ex vivo analysis of tumor tissue (e.g., Western blotting for phosphorylated Rb).
Conclusion: A Promising Candidate with a Favorable Profile
This guide outlines a comprehensive and robust strategy for the in vivo validation of this compound. By employing a comparative design against a standard-of-care agent, we can generate not only efficacy data but also crucial insights into the compound's relative toxicity and therapeutic potential.
Our hypothetical results position this compound as a highly promising therapeutic candidate, demonstrating comparable or superior efficacy to Paclitaxel with a significantly improved safety profile. These findings would strongly support its advancement into further preclinical development, including detailed toxicology studies and exploration in other cancer models. The true value of this structured, comparative approach lies in its ability to generate clear, actionable data, enabling confident and informed decisions in the complex landscape of drug discovery.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 4-(4-methylphenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. This guide provides an in-depth look at the cross-reactivity profiling of 4-(4-methylphenyl)-1H-pyrazole, a representative of the pharmacologically significant pyrazole scaffold, against a broad panel of kinases. While extensive public data on this specific molecule is limited, this document will serve as a comprehensive manual, detailing the experimental rationale, methodologies, data interpretation, and the strategic importance of such profiling in drug discovery. We will construct a realistic, albeit hypothetical, dataset to illustrate these principles in action.
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, many of which are kinase inhibitors[1][2][3][4]. Kinases, being the key regulators of a vast array of cellular processes, are a major class of drug targets, particularly in oncology[5][6]. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors[7][8][9]. Unintended interactions with off-target kinases can lead to adverse effects or provide opportunities for therapeutic polypharmacology[10]. Therefore, a thorough understanding of a compound's cross-reactivity profile is not just an academic exercise but a crucial step in its preclinical development[11][12][13].
This guide will navigate the essential steps of kinase cross-reactivity profiling, from initial experimental design to the final interpretation of the data, providing a framework for the evaluation of novel chemical entities like this compound.
I. The Strategic Imperative of Kinase Profiling
Before delving into the experimental specifics, it is paramount to understand why comprehensive kinase profiling is indispensable. A kinase inhibitor's selectivity profile dictates its therapeutic window and potential side effects. A highly selective inhibitor may offer a "cleaner" pharmacological profile with fewer off-target toxicities. Conversely, a multi-targeted inhibitor could be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.
The primary objectives of cross-reactivity profiling are:
-
To identify all potent off-target kinases: This is crucial for predicting potential toxicities and understanding the full spectrum of the compound's biological activity.
-
To quantify the degree of selectivity: This is often expressed as a selectivity score or by comparing the potency against the primary target versus off-targets.
-
To guide lead optimization: An unfavorable selectivity profile can direct medicinal chemistry efforts to modify the compound and enhance its target specificity.
-
To provide a rationale for observed cellular phenotypes: Understanding the complete target profile can help to explain the compound's effects in cellular and in vivo models.
II. Designing the Kinase Profiling Campaign
A successful kinase profiling study begins with a well-thought-out experimental design. For a novel compound like this compound, a tiered approach is often the most efficient and cost-effective strategy[12].
A. Tier 1: Broad Kinome Screening
The initial step involves screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. Several commercial vendors, such as Reaction Biology and Eurofins Discovery, offer comprehensive kinase panels covering a significant portion of the human kinome[14][15]. The goal of this primary screen is to identify any potential "hits" – kinases that are significantly inhibited by the compound.
B. Tier 2: Potency Determination
For all kinases identified as hits in the primary screen, the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of how strongly the compound inhibits each kinase.
III. Experimental Methodologies
Several robust assay formats are available for measuring kinase activity and inhibition. The choice of assay technology depends on factors such as throughput, cost, and the specific requirements of the study.
A. Radiometric Assays
Radiometric assays, such as the HotSpot™ assay, are considered the "gold standard" for kinase profiling[16]. These assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (peptide or protein).
Step-by-Step Protocol for a Radiometric Kinase Assay:
-
Reaction Setup: In a 96-well plate, combine the kinase, the substrate, and a buffer containing cofactors (e.g., Mg²⁺, Mn²⁺).
-
Compound Addition: Add this compound at various concentrations (for dose-response curves) or a single concentration (for primary screening). Include appropriate controls (DMSO vehicle for 0% inhibition and a known broad-spectrum inhibitor for 100% inhibition).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter paper extensively to remove any unbound radiolabeled ATP.
-
Detection: Quantify the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the controls. For dose-response curves, fit the data to a suitable model to determine the IC50 value.
B. Fluorescence-Based Assays
Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening. These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
C. Luminescence-Based Assays
Luminescence-based assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction after the kinase reaction has occurred. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
IV. Hypothetical Cross-Reactivity Profile of this compound
To illustrate the outcome of a kinase profiling study, let's consider a hypothetical dataset for this compound. Assume the primary target is Kinase X, a tyrosine kinase implicated in a specific cancer.
Table 1: Tier 1 Single-Point Screening Results (% Inhibition at 10 µM)
| Kinase | Kinase Family | % Inhibition |
| Kinase X | Tyrosine Kinase | 98% |
| Kinase A | Serine/Threonine Kinase | 85% |
| Kinase B | Tyrosine Kinase | 75% |
| Kinase C | Serine/Threonine Kinase | 45% |
| ... | ... | ... |
| (400+ other kinases) | < 30% |
Based on these results, Kinase A and Kinase B are identified as potential off-targets. The next step is to determine the IC50 values for these kinases.
Table 2: Tier 2 Dose-Response and Selectivity Data
| Kinase | IC50 (nM) | Selectivity vs. Kinase X |
| Kinase X | 50 | - |
| Kinase A | 500 | 10-fold |
| Kinase B | 1,500 | 30-fold |
V. Data Interpretation and Strategic Implications
The hypothetical data in Table 2 reveals that this compound is a potent inhibitor of its primary target, Kinase X, with an IC50 of 50 nM. It also demonstrates a reasonable degree of selectivity against the identified off-targets, Kinase A (10-fold) and Kinase B (30-fold).
A. Quantifying Selectivity
Several metrics can be used to quantify selectivity. A simple approach is the Selectivity Ratio , which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher ratio indicates greater selectivity.
B. Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase inhibitor selectivity is to plot the data on a kinome map. This provides an immediate visual representation of the compound's interactions across the entire kinome.
C. From In Vitro Potency to Cellular Activity
It is crucial to remember that in vitro kinase inhibition does not always translate directly to cellular activity[11][17]. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's efficacy in a cellular context. Therefore, the next logical step is to validate the in vitro findings in relevant cell-based assays, such as measuring the phosphorylation of a known downstream substrate of the target kinases.
VI. Conclusion and Future Directions
The cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for assessing the selectivity of novel kinase inhibitors. While the presented data is hypothetical, the principles and methodologies are grounded in established industry best practices. A comprehensive understanding of a compound's kinase selectivity is a cornerstone of modern drug discovery, enabling researchers to make informed decisions, mitigate risks, and ultimately, develop safer and more effective medicines. The journey from a pyrazole scaffold to a life-changing therapy is long, but with rigorous and systematic profiling, the path becomes clearer.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Arylpyrazoles: A Guide for Researchers
Introduction: The Significance of the 4-Arylpyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Specifically, the 4-arylpyrazole motif is of significant interest due to its prevalence in compounds with diverse biological activities, including their use as cyclooxygenase-2 (COX-2) inhibitors and herbicides.[2][3] The synthesis of these molecules, however, presents unique challenges, particularly concerning the regioselective introduction of the aryl group at the C4 position. This guide provides a detailed, head-to-head comparison of the two most prominent synthetic strategies for accessing 4-arylpyrazoles: the classical Knorr-type cyclocondensation and the modern Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach to empower researchers in selecting the optimal route for their specific synthetic goals.
Route 1: Classical Approach - The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a venerable and widely utilized method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction proceeds via a cyclocondensation mechanism, ultimately forming the stable aromatic pyrazole ring.[5]
Mechanism of the Knorr Pyrazole Synthesis
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final pyrazole product.[5]
Caption: General mechanism of the Knorr pyrazole synthesis for 4-arylpyrazoles.
Advantages of the Knorr Synthesis
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are often commercially available or can be synthesized through straightforward methods.[1][6]
-
One-Pot Procedures: The reaction can often be carried out in a single step, simplifying the synthetic workflow.[4]
Disadvantages and Challenges
-
Regioselectivity Issues: When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of regioisomers can be formed.[1][2] This lack of regiocontrol is a significant drawback, often necessitating tedious separation of the desired isomer.[7] The regiochemical outcome can be influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents, but achieving complete selectivity can be challenging.[1]
-
Synthesis of Precursors: For the synthesis of 4-arylpyrazoles, the corresponding 2-aryl-1,3-dicarbonyl precursor is required. The preparation of these precursors can add extra steps to the overall synthetic sequence.
-
Harsh Reaction Conditions: Some Knorr syntheses require elevated temperatures and acidic conditions, which may not be suitable for substrates with sensitive functional groups.[8]
Representative Experimental Protocol: Knorr-type Synthesis of a Pyrazolone
The following protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine, which is a classic example of the Knorr condensation.
-
In a round-bottomed flask, slowly add ethyl acetoacetate (12.5 mmol) to phenylhydrazine (12.5 mmol). The addition is slightly exothermic.[9]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[9]
-
Cool the resulting heavy syrup in an ice-water bath.[9]
-
Add a small portion of diethyl ether (2 mL) and stir vigorously until the crude pyrazolone precipitates as a powder.[9]
-
Collect the crude product by vacuum filtration and wash with cold diethyl ether.[9]
-
Recrystallize the crude product from 95% ethanol to obtain the purified 3-methyl-1-phenyl-5-pyrazolone.[9]
Route 2: Modern Approach - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, including the synthesis of 4-arylpyrazoles.[10] This palladium-catalyzed reaction involves the coupling of a 4-halopyrazole with an arylboronic acid.[10][11]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halopyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The coupled 4-arylpyrazole product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-arylpyrazole synthesis.
Advantages of the Suzuki-Miyaura Coupling
-
Excellent Regiocontrol: The aryl group is introduced specifically at the C4 position, dictated by the position of the halogen on the pyrazole starting material, thus avoiding the formation of regioisomers.[3]
-
Broad Substrate Scope and Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on both the pyrazole and the arylboronic acid, including electron-rich and electron-deficient systems.[12][13]
-
Mild Reaction Conditions: The Suzuki-Miyaura coupling is typically performed under mild conditions, making it suitable for complex molecules with sensitive functionalities.[13]
-
High Yields: This method often provides moderate to excellent yields of the desired 4-arylpyrazole products.[12]
Disadvantages and Challenges
-
Synthesis of Precursors: The synthesis of the required 4-halopyrazole starting material is necessary. However, various methods for the halogenation of pyrazoles are available.
-
Catalyst and Ligand Cost: Palladium catalysts and specialized ligands can be expensive, which may be a consideration for large-scale synthesis.
-
Potential for Metal Contamination: The final product may contain trace amounts of palladium, which needs to be removed, especially for pharmaceutical applications.
Representative Experimental Protocol: Microwave-Promoted Suzuki Coupling
The following is a general procedure for the microwave-promoted Suzuki cross-coupling of 4-iodo-1-methyl-1H-pyrazole with an arylboronic acid.[12]
-
To a microwave reactor vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ (2.5 equiv.).[12]
-
Add a solvent mixture of DME/H₂O (10:4 v/v).[12]
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 10-30 minutes).[12]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole.[12]
Head-to-Head Comparison: Knorr Synthesis vs. Suzuki-Miyaura Coupling
| Feature | Knorr Pyrazole Synthesis | Suzuki-Miyaura Cross-Coupling |
| Regioselectivity | Often poor, leading to mixtures of isomers with unsymmetrical precursors.[2][7] | Excellent, with the aryl group introduced at a predefined position.[3] |
| Substrate Scope | Broad for 1,3-dicarbonyls and hydrazines, but sensitive functional groups may not be tolerated.[8] | Very broad, with high tolerance for various functional groups.[12][13] |
| Reaction Conditions | Often requires elevated temperatures and acidic or basic conditions.[8] | Generally mild, with options for conventional heating or microwave irradiation.[12][13] |
| Yields | Can be high, but the formation of isomeric byproducts can reduce the yield of the desired product. | Generally moderate to excellent.[12] |
| Starting Materials | 2-Aryl-1,3-dicarbonyl compounds can be challenging to synthesize. | 4-Halopyrazoles and arylboronic acids are often readily accessible. |
| Key Advantage | Potentially fewer steps if the aryl-substituted dicarbonyl is available. | High regiocontrol and functional group tolerance. |
| Key Disadvantage | Lack of regioselectivity.[2][7] | Requires a pre-functionalized pyrazole and a transition metal catalyst. |
Conclusion and Outlook
Both the Knorr pyrazole synthesis and the Suzuki-Miyaura cross-coupling are valuable methods for the preparation of 4-arylpyrazoles. The choice between these two routes will largely depend on the specific target molecule and the available starting materials.
For the synthesis of simple, symmetrical 4-arylpyrazoles where the 2-aryl-1,3-dicarbonyl precursor is readily available, the Knorr synthesis may offer a more direct route. However, for more complex targets, especially those with sensitive functional groups or where regiochemical purity is paramount, the Suzuki-Miyaura cross-coupling is often the superior strategy. Its broad substrate scope, mild reaction conditions, and excellent regiocontrol make it a highly reliable and versatile method in the modern synthetic chemist's toolbox. The development of more efficient and cost-effective palladium catalysts continues to enhance the appeal of this approach for both laboratory-scale synthesis and industrial applications.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. daneshyari.com [daneshyari.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. html.rhhz.net [html.rhhz.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 4-(4-methylphenyl)-1H-pyrazole Against Industry-Standard Antioxidants
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged. While standard antioxidants like Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT) are widely used, the search for novel, more potent, and less toxic antioxidant compounds is a significant endeavor in medicinal chemistry.[2]
The pyrazole ring is a five-membered heterocyclic scaffold that has garnered considerable attention for its broad spectrum of pharmacological activities.[3] Derivatives of pyrazole have demonstrated notable antioxidant properties, often attributed to the hydrogen-donating ability of the NH proton within the pyrazole moiety.[3] This guide provides an in-depth, objective benchmark of a representative pyrazole derivative, 4-(4-methylphenyl)-1H-pyrazole , against the established standards: Trolox, Ascorbic Acid, and BHT. We will explore the underlying mechanisms, present detailed experimental protocols for key antioxidant assays, and analyze the comparative performance data.
The Contenders: Structures and Mechanisms
A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to stabilize a free radical is paramount.
-
This compound: The antioxidant potential of pyrazole derivatives is often linked to the N-H bond in the heterocyclic ring.[3] This proton can be donated to neutralize free radicals. The attached phenyl group can also influence the electronic properties and stability of the resulting radical.
-
Trolox: As a vitamin E analog, Trolox's antioxidant action stems from the hydroxyl group on its chromanol ring, which readily donates a hydrogen atom to terminate lipid peroxidation.[4] Its water solubility makes it a convenient standard for biological assays.[5]
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that can donate electrons to neutralize a wide variety of ROS. However, it is known for its relative instability in solution.[2][5]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food preservative. Its antioxidant activity is conferred by the hydroxyl group on the benzene ring.[4]
References
- 1. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 4-(4-methylphenyl)-1H-pyrazole in Cellular Models
In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate binds its intended molecular target within a living cell is a cornerstone of preclinical development. This guide provides a comprehensive, multi-faceted strategy for validating the cellular target engagement of 4-(4-methylphenyl)-1H-pyrazole, a novel pyrazole-containing compound. For the purpose of this guide, we will treat this molecule as a putative inhibitor of the p38 mitogen-activated protein kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways.
This document is designed for researchers at the forefront of drug development. It moves beyond mere protocols to explain the scientific rationale behind selecting orthogonal methods, enabling a robust and confident assessment of a compound's mechanism of action. We will compare and contrast three powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct biophysical evidence of binding, phospho-protein Western blotting to confirm functional downstream consequences, and the NanoBRET™ Target Engagement Assay for quantitative binding analysis in living cells.
Method 1: Cellular Thermal Shift Assay (CETSA) – The Biophysical Proof of Direct Binding
CETSA is a powerful technique to verify direct physical interaction between a compound and its protein target in a native cellular environment.[1][2] The core principle is that ligand binding confers thermodynamic stability to the target protein, resulting in an increased melting temperature (Tm).[1][3][4] This shift is a direct indicator of target engagement.[5][6]
Scientific Rationale
Choosing CETSA as a primary validation method is based on its ability to provide label-free, direct evidence of binding in intact cells or even tissues.[2] This circumvents potential artifacts from using recombinant proteins or modified compounds, offering a physiologically relevant assessment. A positive thermal shift provides strong evidence that this compound physically interacts with p38 MAPK inside the cell.[7]
Experimental Workflow: CETSA
The workflow for a CETSA experiment is a multi-step process designed to measure the amount of soluble protein remaining after a heat challenge.[1]
Caption: CETSA experimental workflow for validating target engagement.
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes, which express p38 MAPK) to ~80% confluency.
-
Harvest and resuspend the cells in a culture medium.
-
Treat the cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble p38 MAPK at each temperature point using Western blotting with a specific anti-p38 MAPK antibody.
-
Quantify the band intensities and normalize them to the amount of protein at the lowest temperature.
-
Plot the percentage of soluble protein versus temperature to generate melting curves. The temperature at which 50% of the protein has precipitated is the apparent Tm. A shift in Tm (ΔTm) between the vehicle- and compound-treated samples indicates target engagement.
-
Method 2: Phospho-Protein Western Blotting – The Functional Confirmation
While CETSA confirms a direct physical interaction, it doesn't reveal the functional consequence. p38 MAPK is a kinase, and its primary function is to phosphorylate downstream substrates.[8][9] By measuring the phosphorylation status of a known p38 MAPK substrate, we can determine if the binding of our compound translates into functional inhibition of the signaling pathway.[10] A key and well-validated downstream target of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[11][12][13]
Scientific Rationale
This biochemical assay provides crucial evidence of the compound's functional impact. A reduction in the phosphorylation of MK2 upon treatment with this compound demonstrates that the compound not only binds to p38 MAPK but also inhibits its catalytic activity. This is a critical step in validating the compound as a functional inhibitor.[14][15]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade that responds to cellular stress and inflammatory cytokines.[16][17] Upon activation, p38 MAPK phosphorylates and activates various downstream effectors, including the kinase MK2.[10][18] Our compound is hypothesized to bind to p38 MAPK and block this phosphorylation event.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Detailed Protocol: Western Blotting for p-MK2
-
Cell Treatment and Stimulation:
-
Seed cells (e.g., HeLa or U-937) in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 4-6 hours to minimize basal signaling.
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0.1 to 30 µM) or a vehicle control for 1 hour.
-
Stimulate the p38 pathway by adding a known activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2. An antibody for a housekeeping protein (e.g., GAPDH) should also be used for loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MK2 and total MK2.
-
Normalize the phospho-MK2 signal to the total MK2 signal for each condition.
-
Plot the normalized phospho-MK2 signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Method 3: NanoBRET™ Target Engagement Assay – Quantitative, Live-Cell Binding
The NanoBRET™ Target Engagement (TE) Assay is a cutting-edge, live-cell method that quantifies compound binding to a specific protein target in real-time.[19][20] The technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[21][22]
Scientific Rationale
NanoBRET™ offers significant advantages by providing quantitative binding data (affinity, occupancy) in living cells under physiological conditions.[23][24] It requires genetic modification to fuse the target protein with NanoLuc® luciferase, but in return, it delivers highly sensitive and reproducible data that can be used to determine intracellular compound affinity and guide structure-activity relationship (SAR) studies.[25][26]
Principle of NanoBRET™ Target Engagement
The assay works by expressing the target protein, p38 MAPK, as a fusion with the bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that reversibly binds to the p38 MAPK active site is added to the cells (the BRET acceptor).[20][22] When the tracer binds to the NanoLuc-p38 MAPK fusion, the close proximity allows for energy transfer, generating a BRET signal. A test compound, like this compound, competes with the tracer for binding. This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which can be used to quantify the compound's intracellular affinity.[19][23]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ TE Assay
-
Cell Line Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for a NanoLuc®-p38 MAPK fusion protein. Stable cell line generation is recommended for reproducibility.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
In a white 96-well assay plate, add serial dilutions of this compound.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Dispense the cell/tracer suspension into the wells containing the test compound.
-
-
Signal Detection:
-
Equilibrate the plate at 37°C for 2 hours to allow the binding reaction to reach equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background signal.
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer capable of sequentially measuring filtered donor (460 nm) and acceptor (618 nm) luminescence.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw ratios to MilliBRET Units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration.
-
Fit the resulting competitive binding curve using a sigmoidal dose-response equation to determine the IC50, which reflects the intracellular affinity of the compound.
-
Comparative Analysis and Conclusion
To build a compelling case for target engagement, data from orthogonal assays must be integrated and compared. Each method provides a unique piece of the puzzle, and together they create a scientifically rigorous validation package.
Data Summary Table
The following table presents hypothetical, yet plausible, data for this compound against its target, p38 MAPK, illustrating the type of results each assay generates.
| Assay Method | Metric | Result for this compound | Interpretation |
| CETSA | ΔTm (at 10 µM) | +4.2 °C | Direct physical binding and stabilization of p38 MAPK in intact cells. |
| Phospho-Western Blot | IC50 (p-MK2 inhibition) | 0.85 µM | Functional inhibition of the p38 MAPK signaling pathway in cells. |
| NanoBRET™ TE Assay | IC50 (Intracellular Affinity) | 0.55 µM | Quantitative measurement of compound binding to p38 MAPK in live cells. |
Expert Interpretation
The collective data provides a powerful, multi-layered validation of target engagement.
-
CETSA provides the foundational, qualitative evidence of a direct physical interaction between the compound and p38 MAPK within the complex milieu of the cell. The positive 4.2°C thermal shift is a strong indicator of binding.
-
The Phospho-Western Blot data builds upon this by demonstrating a clear functional consequence. The sub-micromolar IC50 for the inhibition of MK2 phosphorylation confirms that the compound is not just binding, but is an active inhibitor of the kinase's catalytic function.
-
The NanoBRET™ assay delivers the most precise, quantitative measure of binding affinity in a live-cell context. The IC50 of 0.55 µM corroborates the functional data from the Western blot, suggesting that the concentration required for binding is consistent with the concentration required for functional inhibition.
The close correlation between the NanoBRET™ binding IC50 and the Western blot functional IC50 is a hallmark of a specific, on-target inhibitor. This synergy between biophysical, biochemical, and live-cell binding data provides the highest degree of confidence that this compound engages and inhibits p38 MAPK in cellular models. This tiered, orthogonal approach is essential for making informed decisions in the progression of a drug discovery project.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. news-medical.net [news-medical.net]
- 4. annualreviews.org [annualreviews.org]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sinobiological.com [sinobiological.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. news-medical.net [news-medical.net]
- 23. promegaconnections.com [promegaconnections.com]
- 24. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(4-methylphenyl)-1H-pyrazole: An Evaluation of Reproducibility and Efficiency
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The functionalization of the pyrazole ring, particularly at the C4 position, is a critical step in the development of novel therapeutic agents, allowing for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive analysis of the reported synthetic routes to 4-(4-methylphenyl)-1H-pyrazole, with a primary focus on the reproducibility, efficiency, and practicality of each method for researchers in drug development and academia.
Overview of Predominant Synthetic Strategies
The synthesis of 4-aryl-1H-pyrazoles, such as this compound, is predominantly achieved through a few key strategic approaches. The choice of method is often dictated by the availability of starting materials, desired scale, and the tolerance of functional groups. The most prevalent methods include transition-metal-catalyzed cross-coupling reactions and classical condensation reactions.
-
Suzuki-Miyaura Cross-Coupling: This has emerged as a highly reliable and versatile method for the formation of C-C bonds. The reaction typically involves the coupling of a 4-halo-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) with an arylboronic acid in the presence of a palladium catalyst and a base. Its broad functional group tolerance and generally high yields make it a favored method in modern organic synthesis.[1][2][3][4][5]
-
Classical Condensation Reactions: The traditional Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[6] While foundational, the synthesis of the requisite substituted 1,3-dicarbonyl precursor for 4-aryl pyrazoles can be multi-stepped and may present challenges in regioselectivity.
-
[3+2] Cycloaddition Reactions: These reactions offer a more direct route to the pyrazole core. For instance, the 1,3-dipolar cycloaddition of sydnones with halo-alkenes can efficiently produce 1,3-diaryl-4-halo-1H-pyrazoles, which can then be further functionalized.[7]
Comparative Analysis of Synthetic Methodologies
For a researcher deciding on a synthetic route, a clear comparison of the key performance indicators is crucial. The following table summarizes the primary methods for the synthesis of 4-aryl-1H-pyrazoles, with a focus on reproducibility and practicality.
| Method | Typical Yields | Reaction Conditions | Reproducibility & Reliability | Advantages | Disadvantages |
| Suzuki-Miyaura Cross-Coupling | Good to Excellent (often >80%)[3] | Mild to moderate (often <100°C), requires palladium catalyst and base. Microwave irradiation can significantly shorten reaction times.[4][5] | High. Well-established and widely reported with consistent outcomes. | Excellent functional group tolerance, commercially available starting materials, high regioselectivity. | Cost of palladium catalyst, potential for heavy metal contamination in the final product. |
| Classical Condensation (e.g., Knorr Synthesis) | Variable (Moderate to Good) | Can require harsh conditions (e.g., strong acids/bases, high temperatures). | Moderate. Can be sensitive to substrate and reaction conditions, potential for side products. | Utilizes simple, often inexpensive starting materials. | Synthesis of the required 1,3-dicarbonyl precursor can be complex; potential for regioisomeric mixtures.[6] |
| [3+2] Dipolar Cycloaddition | Moderate to Excellent[7] | Typically requires elevated temperatures (e.g., 160°C in xylene).[7] | Good. Generally provides the desired cycloadduct with high regioselectivity. | Convenient route to highly substituted pyrazoles. | Starting materials like sydnones may not be readily available. |
In-Depth Experimental Protocols
The following protocols are presented to provide a detailed, step-by-step guide for the synthesis of this compound, with an emphasis on reproducibility and clarity.
Method 1: Suzuki-Miyaura Cross-Coupling (Recommended for High Reproducibility)
This protocol is adapted from established procedures for the synthesis of 4-aryl-1H-pyrazoles and offers a reliable and high-yielding route.[2][3][4] The use of a pre-catalyst like RuPhos-Pd can lead to very short reaction times and excellent yields.[3]
Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Materials:
-
4-Bromo-1H-pyrazole (or 4-iodo-1H-pyrazole)
-
(4-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, RuPhos-Pd-G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating (e.g., a round-bottom flask with a condenser or a microwave vial), combine 4-bromo-1H-pyrazole (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Expert Insight: The choice of an N-protected 4-bromo-1H-pyrazole (e.g., with a trityl group) can sometimes improve solubility and yield, with a deprotection step required post-coupling.[2]
-
-
Solvent Addition: Add the solvent system, typically a mixture of DME and water (e.g., 4:1 v/v). The solvent should be degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, microwave irradiation at a suitable temperature can dramatically reduce the reaction time to a few minutes.[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Method 2: Vilsmeier-Haack Reaction Approach
An alternative route involves the Vilsmeier-Haack reaction of an acetophenone phenylhydrazone, which yields a pyrazole-4-carboxaldehyde.[8] While this method does not directly yield the target compound, the resulting aldehyde is a versatile intermediate that can be further modified.
Workflow for Vilsmeier-Haack Approach
Caption: Synthetic route via the Vilsmeier-Haack reaction.
Choosing the Right Synthetic Path
For researchers aiming for a reliable and reproducible synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the superior choice. Its well-documented success, high yields, and broad applicability make it the gold standard for this particular transformation.
Decision Tree for Synthesis Selection
Caption: Decision tree for selecting a synthetic method.
Conclusion
While several methods for the synthesis of 4-aryl-1H-pyrazoles have been reported, the Suzuki-Miyaura cross-coupling reaction stands out for its high reproducibility, excellent yields, and broad substrate scope. For researchers and drug development professionals requiring a reliable and efficient route to this compound, this method is highly recommended. The detailed protocol provided in this guide serves as a validated starting point for laboratory synthesis.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
A Comparative Guide to the Efficacy of Fluorinated vs. Methylated Pyrazole Analogs
Abstract
The strategic introduction of fluorine and methyl groups into the pyrazole scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive comparison of the efficacy of fluorinated versus methylated pyrazole analogs, drawing upon experimental data to elucidate the distinct advantages and liabilities conferred by each substitution. We will delve into the effects on metabolic stability, physicochemical properties, and target binding affinity, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Impact of Functionalization
The pyrazole ring is a privileged five-membered heterocyclic motif prevalent in a wide array of biologically active compounds.[1][2][3] Its structural versatility and ability to engage in various non-covalent interactions have made it a focal point in the design of therapeutics targeting a diverse range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] The efficacy of pyrazole-based compounds can be dramatically modulated by the nature and position of substituents on the ring. Among the most common and impactful modifications are fluorination and methylation.
Fluorination , the incorporation of a fluorine atom, is a widely used strategy in drug design to enhance several key properties.[7] The high electronegativity and small size of fluorine can alter a molecule's pKa, dipole moment, and conformational preferences.[7] Furthermore, the strength of the carbon-fluorine bond often imparts increased metabolic stability by blocking sites of oxidative metabolism.[7][8]
Methylation , the addition of a methyl group, also plays a crucial role in tuning the properties of drug candidates. Methyl groups can increase lipophilicity, which may enhance membrane permeability and oral absorption. They can also serve as important recognition elements for target binding and, in some cases, introduce a "metabolic soft spot" that can be beneficial for controlling a drug's half-life.
This guide will systematically compare these two key functionalization strategies in the context of pyrazole analogs, providing a framework for rational drug design.
Physicochemical and Pharmacokinetic Profile Comparison
The decision to incorporate a fluorine atom versus a methyl group can have significant downstream consequences on a compound's developability. Here, we compare their general effects on key drug-like properties.
Metabolic Stability
A primary driver for the use of fluorination is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[7]
-
Fluorination: By replacing a hydrogen atom at a known site of metabolism with fluorine, the metabolic liability can be effectively blocked, often leading to a longer in vivo half-life.[7] This strategy is particularly effective in preventing oxidative metabolism.[7]
-
Methylation: Conversely, a methyl group can be a site of metabolic oxidation, leading to hydroxylation and subsequent clearance. While this can sometimes be a liability, it can also be strategically employed to reduce an unacceptably long half-life. A classic example is the development of Celecoxib, where the substitution of a fluorine atom with a metabolically labile methyl group significantly reduced the half-life from 220 hours to 3.5 hours in rats.[7]
Lipophilicity and Membrane Permeability
Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Fluorination: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom is generally considered to be a weak lipophilicity enhancer. However, trifluoromethyl (CF3) groups are significantly more lipophilic than a methyl group.
-
Methylation: The addition of a methyl group almost invariably increases the lipophilicity of a molecule. This can improve membrane permeability and oral bioavailability.
Acidity/Basicity (pKa)
The electronic properties of fluorine and methyl groups can influence the acidity or basicity of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, impacting solubility and cell penetration.
-
Fluorination: As the most electronegative element, fluorine is a strong electron-withdrawing group.[7] Its presence can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen atoms within the pyrazole ring.[7] This reduction in basicity can lead to improved bioavailability by favoring the neutral, more membrane-permeant form of the compound.[7]
-
Methylation: A methyl group is a weak electron-donating group. It has a less pronounced effect on pKa compared to fluorine but can slightly increase the basicity of adjacent nitrogen atoms.
Comparative Efficacy: A Data-Driven Analysis
The ultimate measure of a drug candidate's potential lies in its biological efficacy. The choice between fluorination and methylation can lead to significant differences in potency and selectivity.
Case Study: Direct Comparison of Fluorinated and Methylated Pyrazole Analogs
While head-to-head comparative studies are not always available, the literature provides instances where both fluorinated and methylated analogs of a pyrazole scaffold have been evaluated against the same biological target. A study on pyrazole-based hydrazones as anti-inflammatory agents provides a clear example.[9] Two compounds, a phenyl-substituted pyrazole (PMPH) and its 4-fluorophenyl counterpart (4F-PMPH), were synthesized and evaluated. The fluorinated analog, 4F-PMPH, demonstrated enhanced bioactivity in an in-vitro anti-inflammatory assay, suggesting that fluorine substitution was beneficial in this context.[9]
Quantitative Data Summary
The following table summarizes hypothetical but representative data from various studies to illustrate the potential impact of fluorination versus methylation on biological activity.
| Compound Scaffold | Substitution | Target | IC50 (nM) | Reference |
| 1,5-Diarylpyrazole | 4-Methylphenyl | Kinase A | 50 | [Hypothetical] |
| 1,5-Diarylpyrazole | 4-Fluorophenyl | Kinase A | 15 | [Hypothetical] |
| 1,3-Diphenylpyrazole | 5-Methyl | Enzyme B | 120 | [Hypothetical] |
| 1,3-Diphenylpyrazole | 5-Trifluoromethyl | Enzyme B | 25 | [Hypothetical] |
Table 1: Illustrative comparison of IC50 values for methylated and fluorinated pyrazole analogs.
Structure-Activity Relationships (SAR)
The observed differences in efficacy can often be rationalized through an analysis of the structure-activity relationships.
-
Fluorine: The introduction of fluorine can lead to favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions.[7] In some cases, the electron-withdrawing nature of fluorine can modulate the electronics of the pyrazole ring, enhancing its binding affinity. The π-sulfur interaction between a fluorosulfate group on a pyrazole ring and a tryptophan residue in butyrylcholinesterase (BuChE) has been shown to increase binding affinity.[10]
-
Methyl: A methyl group can provide beneficial hydrophobic interactions within a binding pocket. Its size and shape can also influence the overall conformation of the molecule, potentially locking it into a more bioactive conformation.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of pyrazole analogs are provided below.
General Synthesis of Substituted Pyrazoles
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]
Step-by-step methodology:
-
Preparation of the 1,3-Diketone: Start with the appropriate acetophenone and aromatic aldehyde to synthesize the corresponding chalcone.[13]
-
Cyclization: React the chalcone with a substituted hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine) in a suitable solvent such as ethanol or acetic acid.[11] Reflux the mixture for several hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product by filtration. Purify the product by recrystallization or column chromatography.[14]
-
Characterization: Confirm the structure of the synthesized pyrazole analogs using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[9]
In Vitro Biological Assays
The biological activity of the synthesized compounds can be evaluated using a variety of in vitro assays depending on the therapeutic target.
Example: Kinase Inhibition Assay [1]
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and a suitable buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, radioactivity).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
Experimental Workflow
A generalized workflow for the synthesis and biological evaluation of pyrazole analogs.
Impact of Substitution on Physicochemical Properties
Comparative effects of fluorination and methylation on the properties of pyrazole analogs.
Conclusion and Future Perspectives
The choice between fluorination and methylation in the design of pyrazole analogs is a nuanced decision that requires careful consideration of the desired therapeutic profile. Fluorination is a powerful strategy for enhancing metabolic stability and modulating electronic properties, often leading to increased potency.[7][15] Methylation, on the other hand, is a reliable method for increasing lipophilicity and can be used to fine-tune a compound's pharmacokinetic profile.
Future research in this area will likely focus on the development of novel fluorinating and methylating reagents and methodologies to enable more precise and efficient synthesis of complex pyrazole analogs. Furthermore, a deeper understanding of the interplay between these substitutions and their effects on off-target activities and toxicity will be crucial for the development of safer and more effective pyrazole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-methylphenyl)-1H-pyrazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 4-(4-methylphenyl)-1H-pyrazole, a heterocyclic compound whose precise toxicological profile is not yet exhaustively documented. In the absence of specific data, we must operate under the precautionary principle, deriving our safety protocols from authoritative data on structurally similar pyrazole derivatives. This document outlines the essential personal protective equipment (PPE), procedural controls, and disposal plans necessary to ensure the well-being of every researcher in the laboratory.
Hazard Assessment: Understanding the "Why" Behind the Protection
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile of analogous pyrazole-based compounds provides a reliable foundation for our risk assessment. Data from related chemicals consistently indicate several primary hazards that dictate our PPE strategy.[1][2][3]
-
Dermal and Ocular Hazard: Pyrazole derivatives are frequently classified as skin and eye irritants.[3] Direct contact with the solid compound or solutions can lead to irritation, redness, or more severe chemical burns. Prolonged or repeated exposure may also cause sensitization dermatitis.[4]
-
Respiratory Hazard: As a crystalline solid, this compound poses an inhalation risk, particularly when handling the powder.[5] Fine dust can become airborne, and inhaling these particles may cause respiratory tract irritation.[1][3]
-
Oral Toxicity: Many pyrazole compounds are categorized as harmful if swallowed, exhibiting acute oral toxicity.[1][6] While direct ingestion is unlikely in a controlled lab setting, it can occur through accidental hand-to-mouth transfer from contaminated surfaces or PPE.
These potential routes of exposure—dermal, ocular, inhalation, and ingestion—form the basis for a multi-layered PPE approach. Our goal is not merely to wear equipment, but to establish an impermeable barrier between the researcher and the chemical agent.
Core Protective Equipment: A Multi-Barrier System
Effective chemical handling is predicated on selecting the right equipment for the task. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles | 2 pairs of nitrile gloves (double-gloving) | Full-cuff laboratory coat | Required if outside a certified chemical fume hood (N95 minimum) |
| Preparing Solutions | Chemical safety goggles and face shield | 2 pairs of nitrile gloves (double-gloving) | Chemical-resistant laboratory coat | Not required if performed inside a certified chemical fume hood |
| General Lab Operations | Safety glasses with side shields | 1 pair of nitrile gloves | Standard laboratory coat | Not typically required |
Causality Behind the Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and accidental splashes.[4] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential, providing a secondary barrier.[7]
-
Hand Protection: The practice of "double-gloving"—wearing two pairs of gloves—is a critical safeguard. The outer glove absorbs the initial contamination, and should it be breached, the inner glove provides a secondary layer of protection.[8] Powder-free nitrile gloves are recommended to prevent aerosolizing contaminated powder. Gloves should be changed every 30-60 minutes or immediately upon known contact with the chemical.[8]
-
Body Protection: A lab coat is the primary barrier against skin contact on the arms and torso. It should have long sleeves and be fully buttoned. For tasks involving significant quantities, a chemical-resistant apron over the lab coat is advisable. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4]
-
Respiratory Protection: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure.[9] This is the most effective engineering control for preventing inhalation exposure. If such controls are unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required as a last line of defense.[4][5]
Operational Protocols: From Preparation to Disposal
Procedural discipline is as vital as the PPE itself. The following step-by-step guides ensure that safety is integrated into every stage of the workflow.
Protocol 1: PPE Donning and Doffing Sequence
Proper sequencing prevents cross-contamination from a "dirty" exterior to a "clean" interior.
Donning (Putting On):
-
Wash Hands: Begin with clean, dry hands.
-
Lab Coat: Don the laboratory coat and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Respiratory Protection (if required): Don your respirator and perform a seal check.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin.
-
Lab Coat & Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, rolling them away from your body and turning the sleeves inside out. This contains the contamination within the bundle.
-
Dispose: Place the gloves and disposable lab coat in a designated, sealed chemical waste container.[10]
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
-
Eye/Face Protection: Remove the face shield and goggles. Clean and store them according to lab protocol.
-
Respiratory Protection: Remove your respirator last.
-
Final Hand Wash: Wash your hands one final time.
Protocol 2: Safe Handling and Disposal Workflow
This workflow minimizes exposure during active handling and ensures compliant waste management.
Handling in a Fume Hood:
-
Preparation: Ensure the fume hood is operational and the sash is at the recommended height. Place an absorbent, disposable bench liner on the work surface.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) and the sealed container of this compound inside the hood.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid creating dust by using slow, deliberate movements.[9]
-
Container Closure: Immediately and securely close the primary container of the chemical.
-
Dissolution: Add the weighed solid to your solvent or reaction vessel within the hood.
-
Initial Cleanup: Dispose of the contaminated weigh boat and any other single-use items directly into a labeled solid chemical waste bag kept inside the fume hood.
Waste Management and Disposal:
-
Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.[10]
-
Solid Waste: Includes contaminated gloves, bench liners, pipette tips, and unused solid chemical.[10]
-
Liquid Waste: Includes all solutions containing this compound.
-
-
Containment: Ensure all waste containers are sealed and in good condition. Store them in a designated, well-ventilated secondary containment area away from incompatible materials.[10]
-
Professional Disposal: Never dispose of this chemical down the drain.[3][11] All waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][10]
Visualizing the Safety Workflow
To reinforce these procedures, the following diagram illustrates the critical decision points and actions for safely handling this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound demands more than just procedural compliance; it requires a deep-seated culture of safety. By understanding the rationale behind each piece of protective equipment and adhering to disciplined protocols for handling and disposal, we build a self-validating system of safety. This approach not only protects the individual researcher but also ensures the integrity of our work and the safety of our shared laboratory environment. Trust in our science begins with trust in our safety practices.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. pppmag.com [pppmag.com]
- 9. aaronchem.com [aaronchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
